Sclareol glycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALTZSQORJYNJ-LQKXBSAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10207-83-7, 38419-75-9 | |
| Record name | Sclareol glycol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010207837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sclareol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038419759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCLAREOL GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9X049Z30I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SCLAREOL GLYCOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R22IXW7BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Activity of Diterpene Sclareol Glycol: A Technical Overview
Abstract
Sclareol glycol, a diterpene derivative of sclareol, is primarily recognized in the chemical industry as a key intermediate in the synthesis of the valuable fragrance compound Ambroxide. While its precursor, sclareol, has been the subject of extensive research for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, this compound itself remains significantly less characterized in the scientific literature. This technical guide provides a comprehensive overview of the currently available scientific information on the biological activities of this compound, with a primary focus on its neurological effects. The document summarizes the qualitative data from in vivo studies, outlines the general experimental protocols employed, and illustrates the putative signaling pathways involved. It is important to note that a significant portion of the research on this compound dates back several decades, and there is a conspicuous absence of recent, in-depth studies and quantitative data in the public domain.
Introduction
This compound is a naturally derived diterpenoid obtained through the microbial transformation of sclareol, a major component of the essential oil from Salvia sclarea (clary sage). While the biotransformation of sclareol to this compound is a known process, the biological activities of the resulting compound have not been a primary focus of contemporary research. This guide aims to collate and present the existing, albeit limited, scientific findings on the biological effects of this compound for researchers, scientists, and drug development professionals.
Neurological and Behavioral Activity
The most significant body of research on this compound pertains to its effects on the central nervous system. Early studies in animal models suggest that this compound interacts with key neurotransmitter systems, leading to a range of behavioral modifications.
Summary of Neurological Effects
The observed neurological effects of this compound are primarily linked to its interaction with dopaminergic and GABAergic pathways, as well as its ability to stimulate adenylate cyclase.[1] These interactions manifest as changes in locomotor activity, stereotypical behaviors, and responses to catalepsy-inducing agents.[2]
Table 1: Summary of Observed Neurological and Behavioral Effects of this compound in Animal Models
| Activity | Effect Observed | Animal Model | Putative Mechanism of Action | Reference |
| Locomotor Activity | Increased frequency of locomotion, particularly at low to medium doses. Antagonized reserpine-induced hypomotility. | Mice | Interaction with dopaminergic transmission in the striatum and nucleus accumbens. | [2] |
| Apomorphine-Induced Stereotypy | Increased apomorphine-induced stereotypical behavior. Long-term treatment augmented sensitivity to apomorphine. | Mice and Rats | Interaction with postsynaptic dopamine receptors. | [2] |
| Haloperidol-Induced Catalepsy | Dose-dependent effect: decreased catalepsy at low doses and increased catalepsy at higher doses. | Rats | Interaction with dopaminergic transmission. | [2] |
| Anxiogenic, Adaptogenic, and Memory-Facilitator Effects | General description of effects. | Not specified in abstracts | Interaction with GABAergic systems, stimulation of adenylate cyclase, and dopaminergic transmission. | [1] |
Putative Signaling Pathways
The neurological activities of this compound are thought to be mediated through the modulation of several key signaling pathways. Based on the available literature, a conceptual model of these interactions can be proposed. This compound appears to directly or indirectly influence dopaminergic and GABAergic neurotransmission. Its stimulatory effect on adenylate cyclase suggests an impact on intracellular cyclic AMP (cAMP) levels, a crucial second messenger in numerous neuronal processes.
Potential Anti-Cancer Activity
There is a notable disparity in the volume of research concerning the anti-cancer properties of sclareol versus this compound. Sclareol has been extensively studied and shown to possess cytotoxic and apoptotic effects against various cancer cell lines.[3]
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not available in the reviewed literature. However, based on the descriptions of the assays, general methodologies can be outlined. It is crucial to note that the specific parameters such as dosages, timing of administration, and specific strains of animals used in the original this compound studies are not fully documented in the accessible abstracts.
Locomotor Activity Assay
This behavioral test is used to assess the stimulant or depressant effects of a substance on the central nervous system.
Apomorphine-Induced Stereotypy Assay
This assay is a classic model to study dopamine receptor sensitivity and the effects of dopaminergic agonists and antagonists.
Haloperidol-Induced Catalepsy Assay
This model is used to assess the cataleptic effects of antipsychotic drugs and potential interactions with other compounds.
Conclusion and Future Directions
The available scientific literature on the biological activity of this compound is limited, with the majority of studies focusing on its neurological effects in animal models. These older findings suggest that this compound interacts with dopaminergic and GABAergic systems and stimulates adenylate cyclase. However, there is a significant lack of recent research, quantitative data, and detailed mechanistic studies. The potential anti-cancer activity of this compound remains largely unexplored, in stark contrast to its well-studied precursor, sclareol.
For drug development professionals and researchers, this compound represents a molecule with some intriguing, albeit poorly defined, biological activities. Future research should aim to:
-
Re-evaluate the neurological effects of this compound using modern techniques to confirm and expand upon the historical findings.
-
Conduct in vitro and in vivo studies to investigate the potential anti-cancer, anti-inflammatory, and antimicrobial properties of this compound.
-
Perform detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
Generate quantitative data, such as IC50 and EC50 values, to accurately assess its potency and potential for therapeutic development.
A thorough re-examination of the biological profile of this compound is warranted to determine if this readily available diterpene holds any untapped therapeutic potential.
References
Sclareol Glycol: A Technical Guide to Its Discovery, Natural Sourcing, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclareol glycol, a diterpenoid of significant interest, primarily serves as a key intermediate in the semi-synthesis of the valuable fragrance compound Ambroxide. This technical guide provides a comprehensive overview of this compound, with a focus on its discovery through biotransformation, the natural sources of its precursor sclareol, and the current understanding of its biological implications. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways to serve as a resource for researchers in natural product chemistry, biotechnology, and pharmacology.
Discovery and Production of this compound
The discovery of this compound is intrinsically linked to the chemical modification of its precursor, sclareol. While not a compound found in high concentrations in nature, this compound is efficiently produced through the microbial transformation of sclareol. This biotransformation process represents a pivotal step in creating a sustainable alternative to ambergris-derived fragrance compounds.
Microorganisms such as the yeast Hyphozyma roseonigra and the fungus Cryptococcus albidus have been identified as effective biocatalysts for the conversion of sclareol into this compound.[1] This biotechnological approach offers a more environmentally friendly and scalable method compared to purely chemical synthesis routes. The primary application of this compound is its subsequent chemical conversion to Ambroxide, a highly valued fixative in the perfume industry.[1]
Natural Sources of the Precursor Sclareol
Sclareol, the direct precursor to this compound, is a naturally occurring diterpene alcohol found in various plant species. The most commercially significant source of sclareol is Clary Sage (Salvia sclarea).[2][3] It is primarily isolated from the inflorescences of the plant.[3] Other notable plant sources of sclareol include Cistus creticus (Cistaceae), Nicotiana glutinosa (Solanaceae), and Cleome spinosa (Brassicaceae).[2][3]
Quantitative Analysis of Sclareol in Natural Sources
The concentration of sclareol can vary significantly depending on the plant species, geographical location, climate, and cultivation practices.[2] The following tables summarize the reported quantitative data for sclareol content in various natural sources.
| Plant Species | Plant Part | Sclareol Content (%) | Reference |
| Salvia sclarea | Essential Oil | 11.5 - 15.7% | [2] |
| Salvia sclarea (wild) | Essential Oil | 8.7% | [4] |
| Salvia sclarea (cultivated) | Essential Oil | 9.3% | [4] |
| Salvia sclarea (growing wild in Greece) | Essential Oil | 5.2% | [5] |
| Nicotiana glutinosa | Aromatic Extraction Products | 6.9% | [2] |
Experimental Protocols
Extraction of Sclareol from Salvia sclarea
A common method for the extraction of sclareol from Salvia sclarea involves the following steps:
-
Harvesting and Drying: The flowering tops of Salvia sclarea are harvested and air-dried.
-
Solvent Extraction: The dried plant material is subjected to extraction with a non-polar solvent such as hexane or petroleum ether.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a concrete.
-
Purification: Sclareol is then purified from the concrete through recrystallization or column chromatography.
Biotransformation of Sclareol to this compound
The biotransformation of sclareol to this compound is a key process for its production. While specific industrial protocols are often proprietary, a general laboratory-scale procedure using Hyphozyma roseonigra can be outlined as follows:
-
Culture Preparation: A culture of Hyphozyma roseonigra is grown in a suitable nutrient medium until it reaches the desired cell density.
-
Substrate Addition: Sclareol, dissolved in a suitable solvent to aid dispersion, is added to the microbial culture.
-
Incubation: The culture is incubated under controlled conditions of temperature, pH, and aeration for a specific period to allow for the biotransformation to occur.
-
Extraction: After the incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate) to recover the this compound.
-
Purification: The extracted this compound is then purified using chromatographic techniques to remove any remaining sclareol, byproducts, and media components.
Biosynthesis and Signaling Pathways
Biosynthesis of Sclareol
Sclareol is synthesized in plants through the methylerythritol phosphate (MEP) pathway. The key steps involve the cyclization of geranylgeranyl diphosphate (GGPP) by a diterpene synthase.
Caption: Biosynthetic pathway of sclareol from GGPP.
Biotransformation of Sclareol to this compound
The microbial conversion of sclareol to this compound involves enzymatic hydroxylation.
Caption: Biotransformation of sclareol to this compound.
Signaling Pathways Associated with Sclareol
While specific signaling pathways for this compound are not well-documented, its precursor, sclareol, has been shown to modulate several key cellular signaling pathways, suggesting potential areas of investigation for this compound's biological activity. Sclareol has been reported to exhibit anti-inflammatory and anti-cancer effects through the modulation of pathways such as NF-κB and MAPK.[2]
Caption: Signaling pathways modulated by sclareol.
Biological Activities of this compound
The biological activities of this compound are not as extensively studied as those of its precursor. However, some reports suggest it possesses anxiogenic, adaptogenic, and memory-facilitating effects.[] These activities are thought to be mediated through interactions with GABA-ergic systems, stimulation of adenylate cyclase, and dopaminergic transmitters.[] Further research is warranted to fully elucidate the pharmacological profile and mechanisms of action of this compound.
Conclusion
This compound stands as a crucial molecule bridging natural product chemistry with industrial biotechnology. Its primary significance lies in its role as a precursor to the valuable fragrance ingredient Ambroxide. While its direct natural abundance is limited, efficient biotransformation processes have made it readily accessible. The biological activities of this compound, though not extensively characterized, hint at a potential for further pharmacological investigation. This guide provides a foundational understanding for researchers and professionals seeking to explore the chemistry, production, and biological applications of this important diterpenoid.
References
The Biotransformation of Sclareol to Sclareol Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biotransformation pathway of sclareol, a naturally occurring diterpene, to the valuable compound sclareol glycol (also known as ambradiol). This compound is a key precursor in the synthesis of Ambrox®, a substitute for the rare and expensive ambergris used in the fragrance industry. This document details the microorganisms, proposed enzymatic pathways, quantitative data from key studies, and experimental protocols relevant to this biotransformation.
Introduction to Sclareol Biotransformation
Sclareol is a diterpene alcohol primarily extracted from the clary sage plant (Salvia sclarea)[1]. Its chemical structure makes it a versatile starting material for the synthesis of various high-value compounds. Biotransformation, the use of biological systems to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis for converting sclareol into its derivatives. The primary products of sclareol biotransformation are sclareolide and this compound, with the latter being a direct precursor to Ambrox®.
Recent research has indicated that the biotransformation pathways to sclareolide and this compound may be distinct and not necessarily sequential. Studies using the dimorphic yeast Hyphozyma roseonigra have shown that this compound and sclareolide are not interconverted, suggesting they are synthesized via different metabolic routes[2][3][4][5][6][7].
Key Microorganisms in Sclareol Biotransformation
A variety of microorganisms, primarily fungi, have been identified for their ability to transform sclareol. Each microorganism often exhibits a unique metabolic pathway, leading to different primary products.
-
Hyphozyma roseonigra (also known as Moesziomyces antarcticus): This is the most prominent microorganism reported for the direct conversion of sclareol to this compound (ambradiol)[2][3][5][6][7][8][9][10]. It is a dimorphic yeast-like fungus capable of whole-cell biocatalysis of this transformation[8][9].
-
Filobasidium magnum JD1025: This newly isolated strain has demonstrated high efficiency in converting sclareol to sclareolide[2][11].
-
Aspergillus tubingensis : An endophytic fungus isolated from Salvia sclarea, this species can produce labd‐14‐ene‐3β,8α,13β‐triol and 8α,13β‐dihydroxylabd‐14‐en‐3‐one from sclareol through hydroxylation and carbonylation[1][4].
-
Botrytis cinerea : This plant pathogenic fungus is known to metabolize sclareol into 3β-hydroxysclareol[3].
-
Cryptococcus albidus and Bensingtonia ciliata : These species have been reported to metabolize sclareol into sclareolide[8].
-
Aspergillus niger : This fungus can also produce hydroxylated derivatives from sclareolide[12][13].
Proposed Biotransformation Pathways
The enzymatic conversion of sclareol is complex and not yet fully elucidated. However, based on identified intermediates and products, plausible pathways have been proposed. The enzymes likely involved belong to the classes of oxidoreductases, cytochrome P450 monooxygenases, lactonases, and aldehyde dehydrogenases[14].
Pathway to this compound (Ambradiol)
The biotransformation of sclareol to this compound by Hyphozyma roseonigra is believed to be a detoxification process for the organism[8][14]. The proposed pathway involves oxidative degradation of the sclareol side chain.
Pathway to Sclareolide
The conversion of sclareol to sclareolide involves an oxidative cyclization. This pathway is efficiently carried out by microorganisms such as Filobasidium magnum.
Quantitative Data on Sclareol Biotransformation
The efficiency of sclareol biotransformation varies significantly depending on the microorganism and the experimental conditions. The following tables summarize the available quantitative data from key studies.
Table 1: Biotransformation of Sclareol to Sclareolide
| Microorganism | Initial Sclareol Conc. | Fermentation Time | Product | Yield | Conversion Rate | Reference |
| Filobasidium magnum JD1025 | 30 g/L | 72 hours | Sclareolide | 21.62 ± 0.26 g/L | 88.79 ± 1.06% | [2][11] |
Table 2: Biotransformation of Sclareol to Other Derivatives
| Microorganism | Primary Product(s) | Reference |
| Hyphozyma roseonigra | This compound (Ambradiol) | [2][3][5][6][7][8][9][10] |
| Aspergillus tubingensis | labd‐14‐ene‐3β,8α,13β‐triol and 8α,13β‐dihydroxylabd‐14‐en‐3‐one | [1][4] |
| Botrytis cinerea | 3β-hydroxysclareol | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. The following sections provide a generalized framework for the key experiments cited in the literature.
Cultivation of Microorganisms
A generalized protocol for the cultivation of the fungi discussed is as follows:
-
Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Yeast Malt Medium (YMM). Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the desired microorganism (e.g., Hyphozyma roseonigra, Filobasidium magnum).
-
Incubation: Incubate the culture in a shaker incubator at a controlled temperature (typically 25-28°C) and agitation speed (e.g., 150-200 rpm) for a specified period to allow for sufficient cell growth.
Whole-Cell Biotransformation (Resting Cell Assay)
Resting cell assays are commonly used to study the biotransformation of sclareol as they minimize the interference from cell growth and primary metabolism[9].
-
Cell Harvesting: After cultivation, harvest the microbial cells by centrifugation.
-
Cell Washing: Wash the cell pellet with a sterile buffer (e.g., phosphate buffer) to remove any remaining medium components.
-
Resuspension: Resuspend the washed cells in a fresh reaction buffer to a desired cell density.
-
Substrate Addition: Add sclareol (often dissolved in a co-solvent like ethanol or DMSO to improve solubility) to the cell suspension to the desired final concentration.
-
Incubation: Incubate the reaction mixture under controlled conditions (temperature, agitation) for the desired reaction time.
-
Sampling and Analysis: At different time points, withdraw samples from the reaction mixture. Extract the compounds of interest using an organic solvent (e.g., ethyl acetate). Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the substrate and products.
Conclusion and Future Perspectives
The biotransformation of sclareol to this compound and other valuable derivatives presents a promising avenue for the sustainable production of fragrance and pharmaceutical precursors. While significant progress has been made in identifying potent microorganisms and optimizing reaction conditions, further research is needed to fully elucidate the enzymatic pathways and the genes encoding the responsible enzymes. A deeper understanding of the molecular mechanisms will enable the use of metabolic engineering and synthetic biology approaches to enhance the efficiency and selectivity of these biotransformations, ultimately leading to industrially viable processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra. | Semantic Scholar [semanticscholar.org]
- 11. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biocatalysis of Sclareol to Ambradiol by Hyphozyma Roseoniger: A Metabolomics Study - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anxiogenic and Adaptogenic Effects of Sclareol Glycol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclareol glycol, a diterpene derived from sclareol, has demonstrated a complex pharmacological profile suggesting potential anxiogenic and adaptogenic effects. Preclinical evidence points towards its interaction with key neurotransmitter systems, including the dopaminergic and GABAergic pathways, as well as its ability to modulate intracellular signaling through adenylate cyclase. This technical guide synthesizes the available scientific literature on the neuropharmacological properties of this compound, presenting qualitative data from behavioral studies, outlining putative mechanisms of action, and providing detailed experimental protocols for the key experiments cited. The information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further investigation of this compound as a novel psychoactive agent.
Introduction
This compound is a bicyclic diterpene alcohol obtained through the chemical modification of sclareol, a natural product found in high concentrations in the essential oil of Salvia sclarea (clary sage). While sclareol itself has been investigated for various biological activities, including anti-cancer and anti-inflammatory properties, its derivative, this compound, exhibits a distinct profile of effects on the central nervous system. Emerging, yet limited, evidence suggests that this compound may possess both anxiogenic (anxiety-promoting) and adaptogenic (stress-modulating) properties. This dual activity presents a unique and complex pharmacological challenge and opportunity. This guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data from Preclinical Behavioral Studies
The following tables summarize the key findings from preclinical studies investigating the behavioral effects of this compound. It is important to note that the available literature, primarily in the form of abstracts, provides qualitative descriptions of the effects. Specific quantitative data (e.g., mean values, standard error of the mean, p-values) were not available in the publicly accessible documents and would require access to the full-text articles for a complete analysis.
Table 1: Effects of this compound on Dopamine-Related Behaviors
| Behavioral Test | Animal Model | Doses Administered (Route) | Observed Effects | Reference |
| Locomotor Activity | Mice | Low and medium doses (specific doses not stated) | Significantly increased locomotor frequency. Antagonized reserpine-induced hypomotility. Enhanced apomorphine-induced decreased motility. | [1] |
| Apomorphine-Induced Stereotypy | Mice and Rats | Not specified | Provoked an increase in stereotypy. Long-term treatment augmented sensitivity to apomorphine-induced stereotypy. | [1] |
| Haloperidol-Induced Catalepsy | Rats | Low and high doses (specific doses not stated) | Low dose decreased catalepsy; high dose increased catalepsy. Did not induce catalepsy when administered alone. | [1] |
Table 2: Effects of this compound on Aggressive Behavior
| Behavioral Test | Animal Model | Doses Administered (Route) | Observed Effects | Reference |
| Clonidine-Induced Aggression | Mice | 1, 5, 25, 50, 100 mg/kg (IP) | Dose-dependently decreased aggressive behavior. Aggressive responses were abolished at 50 and 100 mg/kg. | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard practices in behavioral neuroscience. The specific parameters used in the original studies may vary and would require consultation of the full-text publications.
Locomotor Activity
-
Apparatus: An open-field arena, typically a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or video tracking software to automatically record movement.
-
Animals: Male mice are commonly used. They should be habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Administer this compound or vehicle control via the specified route (e.g., intraperitoneally).
-
After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record locomotor activity for a set duration (e.g., 15-30 minutes).
-
Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), and rearing frequency.
-
Apomorphine-Induced Stereotypy
-
Apparatus: Standard animal cages.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer this compound or vehicle control.
-
After the appropriate pretreatment time, administer apomorphine, a dopamine receptor agonist, to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).
-
Observe the animals for a set period (e.g., 60 minutes) and score the intensity of stereotypic behaviors at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale.
-
Haloperidol-Induced Catalepsy
-
Apparatus: A horizontal bar raised a few centimeters from a surface or a wire mesh grid.
-
Animals: Male rats are typically used.
-
Procedure:
-
Administer this compound or vehicle control.
-
After the pretreatment period, administer haloperidol, a dopamine D2 receptor antagonist, to induce catalepsy.
-
At set time points after haloperidol administration, test for catalepsy by gently placing the animal's forepaws on the bar or its hindpaws on the grid.
-
Measure the latency for the animal to remove its paws from the apparatus. A longer latency indicates a greater degree of catalepsy.
-
Clonidine-Induced Aggression
-
Apparatus: A neutral cage.
-
Animals: Male mice, often housed in isolation for a period to increase aggression.
-
Procedure:
-
Administer this compound or vehicle control.
-
After the pretreatment time, administer clonidine, an alpha-2 adrenergic agonist that can induce irritability and aggression.
-
Introduce a naive "intruder" mouse into the resident's cage.
-
Observe the interaction for a set duration (e.g., 10-15 minutes) and record aggressive behaviors such as latency to the first attack, number of attacks, and cumulative attack time.
-
Signaling Pathways and Mechanisms of Action
The neuropharmacological effects of this compound appear to be mediated through its interaction with multiple signaling pathways. The following diagrams illustrate the putative points of interaction based on the available literature.
Dopaminergic System Interaction
This compound's effects on locomotor activity, stereotypy, and catalepsy strongly suggest an interaction with the dopaminergic system. The opposing effects at low and high doses on haloperidol-induced catalepsy hint at a complex interaction, possibly involving both presynaptic and postsynaptic dopamine receptors.
Caption: Putative interaction of this compound with the dopaminergic synapse.
GABAergic System Interaction
While direct experimental evidence for this compound's interaction with the GABAergic system is limited, in silico studies on its parent compound, sclareol, suggest a potential interaction with GABA-A receptors. This could contribute to its complex behavioral effects, as the GABAergic system is a primary regulator of anxiety and neuronal excitability.
Caption: Postulated interaction of this compound with the GABA-A receptor.
Adenylate Cyclase Signaling Pathway
This compound has been reported to be a reversible activator of adenylate cyclase. This action would lead to an increase in intracellular cyclic AMP (cAMP), a crucial second messenger that can modulate the activity of numerous downstream proteins, including protein kinase A (PKA). This pathway is fundamental in regulating neuronal function and plasticity and could be a key mechanism for this compound's adaptogenic effects.
Caption: Proposed mechanism of this compound's action via the Adenylate Cyclase pathway.
Discussion and Future Directions
The available evidence, though limited, suggests that this compound is a pharmacologically active compound with a complex and potentially novel mechanism of action. Its apparent anxiogenic properties, coupled with potential adaptogenic effects, warrant further investigation. The dualistic nature of its effects could be dose-dependent or context-dependent, highlighting the need for more detailed dose-response studies and a broader range of behavioral assays.
Future research should focus on:
-
Obtaining full-text publications of the cited studies to extract and analyze the quantitative data.
-
Conducting comprehensive dose-response studies in validated animal models of anxiety (e.g., elevated plus-maze, light-dark box test) and stress (e.g., forced swim test, chronic unpredictable stress).
-
Elucidating the precise molecular targets of this compound within the dopaminergic and GABAergic systems through radioligand binding assays and electrophysiological studies.
-
Investigating the downstream effects of adenylate cyclase activation by this compound to understand how this translates into its observed behavioral effects.
-
Exploring the structure-activity relationship of sclareol and its derivatives to identify more potent and selective modulators of these pathways.
Conclusion
This compound presents as a promising but enigmatic molecule for neuropharmacological research. Its interactions with fundamental neurotransmitter and second messenger systems suggest a potential to modulate complex behaviors related to anxiety and stress. This technical guide provides a summary of the current, albeit incomplete, state of knowledge. It is hoped that this document will stimulate further, more detailed research to fully characterize the anxiogenic and adaptogenic effects of this compound and to explore its potential as a novel therapeutic agent or a tool for understanding the neurobiology of anxiety and adaptation.
References
Sclareol Glycol and the GABAergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between the labdane diterpene sclareol glycol and the GABAergic system. Direct research on this compound's effects on GABAergic transmission is limited and largely inferential. However, substantial in silico and in vivo data exist for its structural precursor, sclareol, suggesting a modulatory role at the GABA-A receptor. This document synthesizes the available data for both compounds, focusing on quantitative findings, experimental methodologies, and potential mechanisms of action to inform future research and drug development efforts. While sclareol appears to antagonize sedative effects, possibly through interactions with GABA-A receptor subunits, the precise role of this compound remains an area requiring direct investigation.
Introduction: this compound and its Precursor, Sclareol
This compound is a labdane-type diterpenoid, notable as a key precursor in the synthesis of Ambroxide, a valuable compound in the fragrance industry.[1][2] It is derived from sclareol, a more widely studied natural diterpene alcohol extracted from Salvia sclarea (clary sage).[][4][5] The biotransformation of sclareol to this compound can be achieved using microorganisms such as Hyphozyma roseonigra.[6][7]
Chemical Properties:
-
This compound (C16H30O2):
While both compounds share a common structural backbone, their distinct functional groups (a diol in this compound versus a tertiary alcohol in sclareol) imply potentially different pharmacological profiles. This guide will first address the limited, speculative information on this compound before delving into the more extensive data available for sclareol as a molecular analogue.
Interaction of this compound with GABAergic Systems: Current Evidence
Direct experimental evidence detailing the interaction of this compound with the GABAergic system is sparse. The existing literature primarily consists of discussions in studies focused on other neurotransmitter systems, where a role for GABAergic transmission is hypothesized but not demonstrated.
-
A study on this compound's effects on dopamine-related behaviors concluded by discussing a possible interaction with GABAergic transmission as a contributing factor to its observed effects.[10]
-
Similarly, research on the influence of this compound on adenohypophysial hormone release suggested that its mechanism might involve GABAergic mediation, in addition to dopaminergic pathways.[11]
-
A commercial supplier notes that this compound exhibits anxiogenic and memory-facilitator effects that are mediated by interactions with the GABAergic system, among others, though primary research citations for this claim are not provided.[]
These mentions underscore a long-standing hypothesis but highlight a significant gap in the literature. No quantitative binding affinities, electrophysiological data, or direct behavioral evidence linking this compound to GABA receptor modulation have been published.
Sclareol as a Proxy: Insights into GABA-A Receptor Interaction
Given the limited data on this compound, this section details the significant findings related to its precursor, sclareol (SCL), which has been studied more extensively for its neuropharmacological effects. These findings provide a valuable, albeit indirect, framework for postulating the potential activities of this compound.
Quantitative Data: In Silico and In Vivo Studies of Sclareol
Recent research has focused on sclareol's potential to modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Table 1: In Silico Binding Affinities of Sclareol with GABA-A Receptor Subunits
| Compound | Receptor Subunits Targeted | Binding Affinity (kcal/mol) | Reference Study |
|---|---|---|---|
| Sclareol (SCL) | α1 and β2 (6X3X protein) | -7.3 | [12] |
| Sclareol (SCL) | α1 and β2 (6X3X protein) | -6.9 | [13][14] |
| Sclareol (SCL) | α2 and α5 | Better interaction than Quercetin | [15] |
| Diazepam (DZP) | α1 and β2 (6X3X protein) | -5.0 | [13][14] |
| Linalool (LIN) | α1 and β2 (6X3X protein) | -6.8 | [13][14] |
| Caffeine (CAF) | α1 and β2 (6X3X protein) | -6.2 |[12] |
In silico molecular docking studies consistently predict that sclareol has a strong binding affinity for various subunits of the GABA-A receptor, often exceeding that of the known modulator diazepam.[13][14][15]
In vivo studies, primarily using a thiopental sodium (TS)-induced sleeping model in chicks and mice, suggest that sclareol acts to antagonize sedation. When administered, sclareol tends to increase the time it takes for the animal to fall asleep (sleep latency) and decrease the total sleeping time.[13][15] This effect is contrary to typical GABA-A agonists like diazepam and suggests that sclareol may act as a negative allosteric modulator or a competitive antagonist at the receptor.
Table 2: Summary of In Vivo Effects of Sclareol on Thiopental Sodium-Induced Sleep
| Animal Model | Sclareol (SCL) Dosage | Co-administered Drug(s) | Observed Effect on Sleep | Postulated Mechanism | Reference |
|---|---|---|---|---|---|
| Young Chicks | 5, 10, 20 mg/kg (p.o.) | Linalool (50 mg/kg), Diazepam (3 mg/kg) | Dose-dependently increased sleep onset and decreased sleep duration. Antagonized sedative effects of Linalool/Diazepam. | Antagonistic interaction at GABA-A receptor α1 and β2 subunits. | [13] |
| 5-day-old Chicks | 10 mg/kg | Caffeine (10 mg/kg), Quercetin (50 mg/kg) | In combination, significantly increased sleep latency and decreased sleep duration. | Suppression of GABAergic transmission via interaction with GABA-A α2 and α5 subunits. | [15] |
| Mice | 10 mg/kg (i.p.) | Linalool (50 mg/kg), Caffeine (10 mg/kg) | Attenuated the sedative effects of Linalool. | Modulation of sedation through interaction with the GABA-A receptor pathway. |[12] |
Experimental Protocols
This in vivo assay is commonly used to assess the sedative or hypnotic potential of test compounds.
-
Animal Model: Young broiler chicks (4-5 days old, 42-48 g) or Swiss albino mice are used.[12][13][16] Animals are housed under standard conditions with food and water ad libitum.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment begins.
-
Grouping: Animals are randomly divided into control and experimental groups (n=6-10 per group).
-
Vehicle Control Group: Receives the vehicle (e.g., 0.5% Tween-80 in saline).
-
Positive Control Group: Receives a standard sedative drug (e.g., Diazepam, 2-3 mg/kg).[13][17]
-
Test Groups: Receive varying doses of the test compound (e.g., Sclareol at 5, 10, 20 mg/kg).
-
Combination Groups: Receive the test compound in combination with a standard drug.
-
-
Drug Administration: Test compounds, standard drugs, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).[12][13]
-
Induction of Sleep: Thirty minutes after drug administration, sleep is induced by an intraperitoneal injection of thiopental sodium (TS) at a dose of 40 mg/kg.[13][17]
-
Observation and Data Collection: Animals are observed immediately after TS injection.
-
Sleep Latency (Onset): The time from TS injection until the loss of the righting reflex (the inability of the animal to right itself when placed on its back) is recorded.
-
Sleep Duration: The time from the loss of the righting reflex until its spontaneous recovery is recorded. Observations typically continue for up to 4 hours.[12]
-
-
Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Student-Newman-Keuls') to compare between groups.[15]
This computational method predicts the binding affinity and interaction patterns between a ligand (e.g., sclareol) and a target protein (e.g., GABA-A receptor).
-
Protein Preparation:
-
The 3D crystal structure of the target receptor, such as the human GABA-A receptor, is retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 6X3X).[18]
-
The protein structure is prepared using software like Schrodinger Suite or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.[19]
-
Energy minimization of the protein structure is performed using a force field (e.g., OPLS 2005, MMFF94X).[18][19]
-
-
Ligand Preparation:
-
The 2D or 3D structure of the ligand (e.g., sclareol) is obtained from databases like PubChem or drawn using chemical drawing software.
-
The ligand is prepared by generating its 3D coordinates, assigning correct bond orders, and optimizing its geometry to find the lowest energy conformation.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, Molegro Virtual Docker) is used to perform the simulation.[19]
-
A "grid box" is defined around the putative binding site on the receptor. For GABA-A receptors, this may be an allosteric site defined by co-crystallized ligands like benzodiazepines.[19]
-
The software systematically explores various conformations and orientations of the ligand within the defined binding site, calculating the binding energy for each pose.
-
-
Scoring and Analysis:
-
The results are ranked based on a scoring function, which estimates the binding affinity (typically in kcal/mol). The most negative score indicates the most favorable binding.
-
The best-scoring poses are visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the receptor's binding pocket.[20]
-
Visualizations: Pathways and Workflows
Diagram 1: Proposed Interaction of Sclareol with the GABA-A Receptor
References
- 1. This compound | CAS#:55881-96-4 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger [mdpi.com]
- 8. This compound | C16H30O2 | CID 11107904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:38419-75-9 | Chemsrc [chemsrc.com]
- 10. Influences of diterpene this compound on some dopamine related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Study of the effect of this compound diterpene on the release of adenohypophysial hormones prolactin, somatotropin and adenocorticotrophic hormone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caffeine and sclareol take the edge off the sedative effects of linalool, possibly through the GABAA interaction pathway: molecular insights through in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GabaAergic sedative prospection of sclareol-linalool co-treatment: An antagonistic intervention through in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sclareol exerts synergistic antidepressant effects with quercetin and caffeine, possibly suppressing GABAergic transmission in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sedative potential of palmatine chloride in thiopental sodium-induced chicks: evidence from in vivo and in Silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a technical guide compiled from publicly available abstracts and general pharmacological protocols. The full text of the primary research study on sclareol glycol and dopamine-related behavior was not accessible at the time of writing. Therefore, specific quantitative data from the original study is unavailable, and the experimental protocols provided are generalized representations based on standard laboratory practices.
Executive Summary
This compound, a diterpene of the labdane family, has demonstrated significant modulatory effects on dopamine-related behaviors in preclinical rodent models. Research indicates that this compound interacts with the dopaminergic system at multiple levels, influencing locomotor activity, stereotypical behaviors, and catalepsy. The proposed mechanisms of action involve interactions with dopamine autoreceptors and postsynaptic receptors, as well as modulation of adenylate cyclase and GABAergic transmission. This whitepaper provides a comprehensive overview of the current understanding of this compound's role in regulating dopamine-related behavior, summarizes the qualitative findings, presents standardized experimental protocols for assessing such behaviors, and visualizes the proposed signaling pathways and experimental workflows.
Data Presentation: Summary of this compound's Effects on Dopamine-Related Behavior
The following tables summarize the qualitative effects of this compound (SG) on various dopamine-related behaviors as described in the available research abstracts[1].
Table 1: Effects of this compound on Locomotor Activity in Mice
| Treatment | Observed Effect on Locomotor Activity | Proposed Mechanism of Action |
| This compound (low and medium dose) | Significant increase in locomotion frequency | Interaction with dopaminergic transmission[1] |
| This compound + Reserpine | Antagonism of reserpine-induced hypomotility | Interaction with dopaminergic transmission[1] |
| This compound + Apomorphine (low dose) | Enhancement of apomorphine-induced decrease in motility | Interaction with dopamine autoreceptors[1] |
Table 2: Effects of this compound on Apomorphine-Induced Stereotypy
| Treatment | Observed Effect on Stereotypy | Proposed Mechanism of Action |
| This compound + Apomorphine | Increased apomorphine-induced stereotypy | Interaction with postsynaptic dopamine receptors[1] |
| Long-term this compound treatment + Apomorphine | Augmented sensitivity to apomorphine-induced stereotypy | Changes in postsynaptic dopamine receptor sensitivity[1] |
Table 3: Effects of this compound on Haloperidol-Induced Catalepsy in Rats
| Treatment | Observed Effect on Catalepsy | Proposed Mechanism of Action |
| This compound (low dose) + Haloperidol | Decreased haloperidol-induced catalepsy | Interaction with dopaminergic and GABAergic transmission[1] |
| This compound (higher dose) + Haloperidol | Increased haloperidol-induced catalepsy | Complex interaction with dopaminergic and other neurotransmitter systems[1] |
| This compound alone | No induction of catalepsy | Does not act as a dopamine antagonist[1] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the research on this compound. These protocols are based on standard practices in behavioral pharmacology.
Locomotor Activity Test in Mice
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male ICR mice (23 ± 3 g)[2]
-
This compound solution
-
Vehicle control solution (e.g., saline, DMSO)
-
Locomotor activity chambers (e.g., Columbus Instruments) equipped with infrared beams[2]
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes prior to the experiment[3].
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Immediately after administration, place each mouse individually into a locomotor activity chamber[2].
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period, typically 30-60 minutes, in discrete time bins (e.g., 5-minute intervals)[2][3].
-
At the end of the session, return the mice to their home cages.
-
Clean the chambers thoroughly between subjects to eliminate olfactory cues.
-
Analyze the data by comparing the activity counts between the this compound-treated and vehicle-treated groups.
Apomorphine-Induced Stereotypy in Rats
Objective: To evaluate the effect of this compound on dopamine D1/D2 receptor agonist-induced stereotypical behaviors.
Materials:
-
Male Wistar rats
-
This compound solution
-
Apomorphine hydrochloride solution
-
Vehicle control solution
-
Observation chambers
Procedure:
-
Habituate rats to the observation chambers for a set period before the test day.
-
On the test day, administer this compound or vehicle control.
-
After a predetermined pretreatment time, administer apomorphine (e.g., 0.5 mg/kg, s.c.) to induce stereotypical behavior[4].
-
Immediately place the rats in the observation chambers.
-
Observe and score the intensity of stereotypical behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a specified duration (e.g., every 5 minutes for 60 minutes). A common scoring scale ranges from 0 (asleep or stationary) to 4 (continuous licking and gnawing of the cage)[5].
-
Analyze the data by comparing the stereotypy scores between the groups.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the effect of this compound on dopamine D2 receptor antagonist-induced catalepsy.
Materials:
-
Male Wistar rats
-
This compound solution
-
Haloperidol solution
-
Vehicle control solution
-
Catalepsy testing apparatus (e.g., a horizontal bar raised 10 cm from the surface)[6]
Procedure:
-
Administer this compound or vehicle control.
-
After a specified pretreatment time, administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy[6].
-
At peak haloperidol effect (typically 30-60 minutes post-injection), begin catalepsy testing[7].
-
Gently place the rat's forepaws on the elevated horizontal bar.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used[6].
-
Repeat the test at several time points to assess the time course of the cataleptic effect.
-
Analyze the data by comparing the descent latencies between the different treatment groups.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound's interaction with the dopaminergic system.
Experimental Workflows
Caption: Generalized experimental workflows for assessing dopamine-related behaviors.
Discussion and Conclusion
The available evidence strongly suggests that this compound is a modulator of the dopaminergic system. Its ability to increase locomotor activity, potentiate apomorphine-induced stereotypy, and produce dose-dependent effects on haloperidol-induced catalepsy points to a complex interaction with dopamine receptors and related signaling pathways[1]. The proposed mechanisms, including interactions with dopamine autoreceptors, postsynaptic receptors, adenylate cyclase, and GABAergic transmission, offer a promising foundation for further investigation[1].
The dual effect of this compound on catalepsy, where low doses are protective and higher doses are potentiating, is particularly intriguing and suggests a complex pharmacological profile that may involve multiple receptor subtypes or downstream signaling cascades.
For drug development professionals, this compound presents a potential lead compound for the development of novel therapeutics targeting dopamine-related disorders. However, a more detailed characterization of its pharmacological profile is necessary. Future research should focus on obtaining quantitative dose-response data, elucidating the specific receptor binding affinities, and exploring the downstream molecular consequences of this compound administration. The experimental protocols and conceptual frameworks presented in this whitepaper provide a roadmap for such future investigations.
References
- 1. Influences of diterpene this compound on some dopamine related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. va.gov [va.gov]
- 4. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Sclareol Glycol and its Modulatory Role in Adenylate Cyclase Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of sclareol glycol's effect on adenylate cyclase stimulation. While direct quantitative data on this compound remains limited in publicly accessible literature, this document consolidates the existing qualitative evidence. To provide a thorough technical context for researchers, this guide presents a detailed examination of forskolin, a structurally related diterpene and a well-characterized direct activator of adenylate cyclase. This includes a summary of quantitative data, detailed experimental protocols for assessing adenylate cyclase activity, and visualizations of the relevant signaling pathways and experimental workflows. This guide aims to equip researchers with the foundational knowledge and methodological insights necessary to investigate the potential of this compound and other diterpenes as modulators of the cyclic AMP signaling pathway.
Introduction: this compound and the Adenylate Cyclase Pathway
This compound, a diterpene diol derived from sclareol, has been noted for its various biological activities. Among its mechanisms of action, the stimulation of adenylate cyclase has been reported, suggesting its potential to modulate the cyclic AMP (cAMP) signaling pathway[1]. The cAMP pathway is a ubiquitous and critical intracellular signaling cascade that regulates a vast array of physiological processes, including metabolism, gene transcription, and cellular proliferation.
The central enzyme in this pathway is adenylate cyclase (AC), which catalyzes the conversion of ATP to cAMP. The activity of adenylate cyclase is regulated by various signals, including G-protein coupled receptors (GPCRs). The cAMP produced then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins to elicit a cellular response.
This compound's Effect on Adenylate Cyclase Stimulation: Current State of Knowledge
Available scientific literature indicates that the biological effects of this compound are mediated through multiple mechanisms, one of which is the stimulation of adenylate cyclase[1]. This suggests that this compound can increase intracellular cAMP levels, thereby influencing cAMP-dependent signaling pathways. However, specific details regarding the directness of this interaction, the potentcy of this compound as an adenylate cyclase activator, and the specific isoforms of adenylate cyclase it may affect have not been extensively documented in peer-reviewed publications. Further research is required to elucidate the precise mechanism and quantitative aspects of this compound's interaction with the adenylate cyclase system.
Forskolin: A Diterpene Model for Adenylate Cyclase Activation
To provide a framework for understanding the potential mechanism of this compound, it is instructive to examine forskolin, a labdane diterpene that is a well-established and potent activator of most isoforms of adenylate cyclase. Forskolin exerts its effects by directly binding to the catalytic subunit of the enzyme, leading to its activation and a subsequent increase in intracellular cAMP levels.
Quantitative Data on Forskolin and its Analogs
The following table summarizes the half-maximal effective concentration (EC50) values for forskolin and some of its water-soluble analogues in activating adenylate cyclase in different experimental systems. This data is crucial for comparing the potency of different compounds and for designing experiments to study their effects.
| Compound | Experimental System | EC50 (µM) | Reference |
| Forskolin | Rat brain adenylate cyclase | 4 | [2] |
| Forskolin | Intact S49 cells | 5 | [2] |
| 7-beta-hydroxy Analogues | Membranes and solubilized preparations | 4 - 15 | [2] |
| 6-beta-hydroxy Analogues | Membranes and solubilized preparations | 30 - 100 | [2] |
| 6,7-diacyl Analogues | Adenylate cyclase stimulation | 1 - 25 | [2] |
Experimental Protocols for Measuring Adenylate Cyclase Activity
The following are detailed methodologies for key experiments designed to quantify the activity of adenylate cyclase and the production of cAMP in response to a test compound like this compound.
Membrane Preparation and Adenylate Cyclase Activity Assay
This protocol is adapted from studies on forskolin and is a standard method for assessing the direct effects of a compound on adenylate cyclase in a cell-free system.
Objective: To measure the in vitro activity of adenylate cyclase in response to a test compound.
Materials:
-
Tissue of interest (e.g., rat brain, heart)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP)
-
[α-³²P]ATP (radiolabeled substrate)
-
Test compound (e.g., this compound, forskolin)
-
Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex and alumina columns for cAMP purification
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in a suitable buffer for the assay.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Adenylate Cyclase Assay:
-
Set up reaction tubes containing the assay buffer, a known amount of membrane protein, and the test compound at various concentrations.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-15 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the specific activity of adenylate cyclase (e.g., in pmol cAMP/min/mg protein).
-
Whole-Cell cAMP Accumulation Assay
This protocol measures the intracellular accumulation of cAMP in intact cells in response to a test compound.
Objective: To determine the effect of a test compound on cAMP levels in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293, CHO, or a specific cell line of interest)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, rolipram) to prevent cAMP degradation
-
Test compound (e.g., this compound, forskolin)
-
Lysis buffer
-
cAMP detection kit (e.g., ELISA, HTRF, or fluorescence-based assays)
Procedure:
-
Cell Culture and Plating:
-
Culture the cells to the desired confluency in appropriate multi-well plates.
-
-
Compound Treatment:
-
Pre-incubate the cells with a PDE inhibitor for a defined period to inhibit cAMP breakdown.
-
Add the test compound at various concentrations to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells using the provided lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit, following the manufacturer's instructions.
-
Normalize the cAMP levels to the protein concentration or cell number.
-
Visualization of Signaling Pathways and Workflows
Adenylate Cyclase Signaling Pathway
The following diagram illustrates the general signaling pathway involving the activation of adenylate cyclase and the subsequent production of cAMP.
Caption: General Adenylate Cyclase Signaling Pathway.
Experimental Workflow for a Whole-Cell cAMP Assay
The diagram below outlines the key steps in a typical experimental workflow for measuring cAMP accumulation in whole cells.
Caption: Workflow for a Whole-Cell cAMP Assay.
Conclusion
This compound has been identified as a compound that can stimulate adenylate cyclase. However, there is a notable absence of detailed quantitative data and specific mechanistic studies in the publicly available scientific literature. This technical guide has summarized the current qualitative understanding of this compound's effects and has provided a comprehensive overview of the well-characterized adenylate cyclase activator, forskolin, as a model diterpene. The detailed experimental protocols and visualized pathways presented herein offer a robust framework for researchers to initiate and conduct their own investigations into the effects of this compound and other novel compounds on the adenylate cyclase signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound as a modulator of this critical cellular signaling system.
References
Scant Evidence on Sclareol Glycol Cytotoxicity Necessitates a Pivot to its Precursor, Sclareol
A comprehensive review of existing scientific literature reveals a significant data gap in the in vitro cytotoxicity of sclareol glycol. While this diterpenoid is a known biotransformation product of sclareol and a valuable intermediate in the fragrance industry, its biological activity, particularly its effects on cell viability and proliferation, remains largely unexplored. In contrast, its precursor, sclareol, has been extensively studied for its cytotoxic and anti-cancer properties. This guide, therefore, provides a detailed overview of the preliminary in vitro cytotoxicity screening of sclareol, serving as a methodological template for future investigations into this compound.
While direct in vitro studies on this compound are lacking, a 1990 in vivo study on its effect on artificially induced lung metastases of Lewis lung carcinoma in mice reported that this compound administered at doses of 25 mg/kg and 50 mg/kg decreased lung metastases by 38% and 26–61%, respectively.[1][2] However, a higher dose of 100 mg/kg was found to stimulate their formation by 62%.[1][2] This dose-dependent effect underscores the need for thorough in vitro cytotoxicity screening to establish a safe and effective concentration range for further research.
The biotransformation of sclareol to this compound (ambradiol) by microorganisms such as Hyphozyma roseoniger is a known process, primarily utilized for the production of ambroxide, a key component in perfumes.[3][4][5] However, these studies focus on the chemical conversion and do not provide data on the cytotoxic effects of the resulting this compound.
Given the absence of direct data on this compound, this report will now focus on the established in vitro cytotoxicity of its parent compound, sclareol. The methodologies and findings presented for sclareol can serve as a robust framework for designing and interpreting future cytotoxicity studies on this compound.
In Vitro Cytotoxicity of Sclareol
Sclareol has demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[3][6][7] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][8][9]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxicity. The following table summarizes the reported IC50 values for sclareol in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| HCT116 | Colon Cancer | Not specified | Not specified | [3] |
| H1688 | Small Cell Lung Cancer | 42.14 | 24 | [3][10] |
| H146 | Small Cell Lung Cancer | 69.96 | 24 | [3][10] |
| MG63 | Osteosarcoma | 14, 65.2 | Not specified | [3] |
| MCF-7 | Breast Cancer | 11.056 | Not specified | [3] |
| A549 | Lung Cancer (Hypoxic) | 8 µg/mL | 48 | [6][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of sclareol. These protocols can be adapted for the screening of this compound.
1. Cell Culture and Treatment:
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116) and a normal cell line (for assessing selectivity) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Sclareol (or this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included in each experiment.
2. Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
After the desired incubation period with the test compound, the culture medium is removed.
-
MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C.
-
The MTT solution is then removed, and DMSO is added to dissolve the resulting formazan crystals.
-
The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cells are harvested after treatment and washed with cold PBS.
-
The cells are then resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Interpretation: The flow cytometer detects the fluorescence signals from FITC and PI, allowing for the quantification of different cell populations:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Signaling Pathway for Sclareol-Induced Apoptosis
Caption: Sclareol-induced apoptosis signaling pathway.
Conclusion and Future Directions
The significant body of research on sclareol provides a solid foundation for investigating the cytotoxic properties of this compound. The experimental protocols and signaling pathways elucidated for sclareol are directly applicable to its glycol derivative. The dose-dependent in vivo effects of this compound warrant a cautious and systematic in vitro evaluation to determine its cytotoxic profile and potential as a therapeutic agent. Future research should prioritize conducting comprehensive in vitro cytotoxicity screening of this compound across a panel of cancer cell lines to determine its IC50 values and elucidate its mechanisms of action, particularly in relation to apoptosis and cell cycle regulation. Such studies are crucial to fill the current knowledge gap and to ascertain whether this compound possesses a more favorable therapeutic window than its precursor, sclareol.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells [apb.tbzmed.ac.ir]
- 11. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Engine: Unraveling Sclareol Glycol Production in Hyphozyma roseonigra
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The dimorphic fungus Hyphozyma roseonigra has emerged as a key biocatalyst for the conversion of the plant-derived diterpene sclareol into sclareol glycol, a valuable precursor for the synthesis of the fragrance ingredient Ambroxide.[1][2] Understanding the intricate biosynthetic mechanism within this microorganism is paramount for optimizing production yields and harnessing its full potential in industrial biotechnology and drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Biosynthetic Pathway: A Divergent Route
The biotransformation of sclareol in Hyphozyma roseonigra is not a linear process. Experimental evidence strongly suggests that sclareol is converted into two major products, this compound and sclareolide, through distinct and non-interconvertible metabolic pathways.[1][3] A key finding is that the production of this compound precedes that of sclareolide, indicating separate enzymatic cascades.[1] The biotransformation is considered a detoxification process for the fungus, converting a hydrophobic xenobiotic into more soluble compounds.[4][5]
The proposed biosynthetic mechanism involves a series of oxidation and isomerization reactions. While the precise enzymes have not all been characterized, proteomics studies have revealed the significant upregulation of aldehyde dehydrogenases in the presence of sclareol, suggesting their crucial role in the pathway. Other potential enzyme classes implicated in this biotransformation include oxidoreductases and cytochrome P450 monooxygenases.
Below is a diagram illustrating the proposed divergent biosynthetic pathways of sclareol in Hyphozyma roseonigra.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Pharmacological Landscape of Sclareol Glycol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol glycol, a diterpene diol derived from sclareol, and its synthetic and semi-synthetic derivatives are emerging as a promising class of compounds with a diverse pharmacological profile. This technical guide provides an in-depth overview of the current state of knowledge regarding the biological activities of this compound and its key derivatives, sclareolide and ambroxide. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways.
Core Pharmacological Activities
This compound and its derivatives have demonstrated a range of biological effects, primarily centered on anti-cancer, anti-inflammatory, and central nervous system (CNS) activities. While much of the foundational research has been conducted on sclareol, the precursor to this compound, the findings provide crucial insights into the potential therapeutic applications of its derivatives.
Table 1: Summary of Quantitative Pharmacological Data for Sclareol and Its Derivatives
| Compound | Pharmacological Activity | Assay/Model | Quantitative Data (e.g., IC50) | Reference |
| Sclareol | Anti-cancer | Human leukemia cells (HL60) | < 20 µg/mL (at 48h) | |
| Human breast cancer cells (MCF-7) | IC50 = 11.056 µM | [1] | ||
| Human colon cancer cells (HCT116) | Induces apoptosis at 100 µM | [1] | ||
| Human lung cancer cells (A549) | IC50 = 19 µg/mL (normoxia) | [2] | ||
| Human lung cancer cells (A549) | IC50 = 8 µg/mL (hypoxia, 48h) | [2] | ||
| Anti-fungal | Curvularia lunata | IC50 = 12.09 µg/mL | ||
| Alternaria brassicae | IC50 = 14.47 µg/mL | |||
| This compound | Anti-cancer (metastasis) | Lewis Lung Carcinoma (in vivo) | 25 mg/kg: 38% decrease in metastases | [3] |
| 50 mg/kg: 26-61% decrease in metastases | [3] | |||
| Sclareolide | Anti-cancer | Pancreatic cancer cells (in vitro/in vivo) | Significantly improved gemcitabine efficacy | [4] |
| K562 cancer cells | IC50 = 10.8 ± 0.6 µM | [5] | ||
| MV4-11 cancer cells | IC50 = 4.5 ± 0.3 µM | [5] | ||
| Anti-viral | Ebola virus fusion | EC50 = 8.0 µM | [4] | |
| Anti-fungal | Cryptococcus neoformans H99 | MIC = 16 µg/mL | [6] | |
| Cryptococcus gattii R265 | MIC = 32 µg/mL | [6] | ||
| Ambroxide | N/A | Primarily used in fragrance | N/A | [7] |
| Sclareolide-Indole Conjugate (8k) | Anti-cancer | K562 cancer cells | IC50 = 5.2 ± 0.6 µM | [5] |
| MV4-11 cancer cells | IC50 = 0.8 ± 0.6 µM | [5] |
Key Signaling Pathways and Mechanisms of Action
The pharmacological effects of sclareol and its derivatives are underpinned by their interaction with various cellular signaling pathways. While specific pathways for this compound are still under investigation, the mechanisms elucidated for sclareol provide a strong foundation for understanding its derivatives.
Anti-inflammatory Signaling
Sclareol has been shown to exert its anti-inflammatory effects by modulating key inflammatory pathways, including NF-κB and MAPK.[1][8]
Anti-cancer Signaling
The anti-cancer properties of sclareol involve the induction of apoptosis and cell cycle arrest through various signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in the literature.
Synthesis of Sclareolide from Sclareol
This protocol describes a biological method for the synthesis of sclareolide, a key derivative of sclareol.
Materials:
-
Yeast culture medium
-
Sclareol
-
Cryptococcus albus protoplast liquid
-
Tween 80 (optional, as a surfactant)
-
Shaker incubator
-
Glass fermentation vessel
Procedure:
-
Prepare a yeast culture medium. For enhanced yield, the pH can be adjusted to 6.0.
-
To the yeast culture medium, add sclareol to a final concentration of 3-8% (w/v).
-
Add Cryptococcus albus protoplast liquid to a final concentration of 4-10% (v/v). For improved dispersion of sclareol, Tween 80 can be added to a final concentration of 1.5-3% (v/v).
-
Transfer the mixture to a sterile glass fermentation vessel.
-
Incubate the vessel on a shaker at 140-180 rpm and 23-28°C for 10 days.
-
After the incubation period, the sclareolide can be extracted and purified from the culture medium.
Note: This is a general protocol based on patent literature and may require optimization for specific laboratory conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sclareol or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[2]
Future Directions
The pharmacological profile of this compound and its derivatives is a rapidly evolving field. While significant progress has been made in understanding the anti-cancer and anti-inflammatory properties of the parent compound, sclareol, and its lactone derivative, sclareolide, further research is needed to fully elucidate the specific activities and mechanisms of this compound itself.
Future investigations should focus on:
-
Quantitative analysis of this compound's CNS effects: Detailed studies are required to quantify its anxiogenic, adaptogenic, and memory-enhancing properties and to identify the specific molecular targets and signaling pathways involved.
-
Synthesis and screening of novel derivatives: The synthesis of new derivatives of this compound and sclareolide holds the potential for discovering compounds with enhanced potency and selectivity for various therapeutic targets.
-
In-depth mechanistic studies: Elucidating the precise signaling pathways modulated by this compound and its derivatives will be crucial for their rational development as therapeutic agents.
-
Preclinical and clinical evaluation: Promising compounds should be advanced to preclinical and eventually clinical trials to assess their safety and efficacy in relevant disease models.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel drugs for a range of diseases.
References
- 1. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. What is Sclareolide used for?_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]
- 6. Sclareolide as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sclareol Glycol from Sclareol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sclareol glycol, a valuable bicyclic diterpene diol, serves as a key precursor in the synthesis of Ambrox®, a significant component in the fragrance industry. This document provides a detailed protocol for the synthesis of this compound from sclareol via a whole-cell biotransformation process utilizing the yeast Hyphozyma roseoniger (ATCC 20624). The methodology outlined herein covers the preparation of the microorganism, fermentation conditions, a two-stage substrate feeding strategy, and downstream processing for the isolation and purification of the final product. Additionally, analytical methods for monitoring the reaction progress and quantifying the product are described. The bioconversion of sclareol to this compound is a highly efficient process, with reported conversion rates exceeding 95%.[1]
Introduction
Sclareol, a naturally occurring diterpene extracted from Salvia sclarea (clary sage), is a readily available starting material for the synthesis of various high-value compounds. One such derivative, this compound (also known as ambradiol), is a crucial intermediate in the production of Ambrox®, a widely used substitute for ambergris in perfumery. The biotransformation of sclareol to this compound using microorganisms offers a green and stereoselective alternative to traditional chemical synthesis routes. The yeast Hyphozyma roseoniger has been identified as a particularly effective biocatalyst for this conversion.[2][3] This document presents a comprehensive protocol for this biotransformation, aimed at providing researchers and professionals in drug development and related fields with a practical guide for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
Materials:
-
Hyphozyma roseoniger (ATCC 20624)
-
Sclareol (≥95% purity)
-
Potato Dextrose Broth (PDB)
-
Potato Dextrose Agar (PDA)
-
Glycerol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate for column chromatography
-
Standard reference materials for sclareol and this compound
Equipment:
-
Laminar flow hood
-
Autoclave
-
Incubator shaker
-
Centrifuge
-
Fermenter/bioreactor (optional, shake flasks can be used)
-
Rotary evaporator
-
Glass chromatography column
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
High-performance liquid chromatograph with a mass spectrometer (HPLC-MS) (optional)
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Detailed Methodologies
3.1. Microorganism and Inoculum Preparation
-
Strain Maintenance: Hyphozyma roseoniger ATCC 20624 is maintained on Potato Dextrose Agar (PDA) plates. Cultures are incubated at 25-28°C for 3-5 days until sufficient growth is observed. For long-term storage, cultures can be kept in 20% glycerol at -80°C.
-
Inoculum Preparation: A single colony of H. roseoniger is transferred from a fresh PDA plate to a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB). The flask is incubated at 25°C in a shaker at 150-200 rpm for 48-72 hours to obtain a seed culture.
3.2. Biotransformation of Sclareol
-
Fermentation: Inoculate a larger volume of sterile PDB (e.g., 500 mL in a 2 L flask) with the seed culture (typically 5-10% v/v). The fermentation is carried out at 25°C with shaking at 150-200 rpm.
-
Induction: On day 3 of the fermentation, add an initial "induction" dose of sclareol. A suggested concentration is 0.1 g/L.[1] Sclareol should be dissolved in a minimal amount of a suitable solvent like ethanol or Tween 80 before addition to the culture to ensure proper dispersion.
-
Substrate Feeding for Production: After a further 24-48 hours of incubation (Day 4 or 5), add the main dose of sclareol for bioconversion. A typical concentration is in the range of 1-5 g/L.[1][4]
-
Monitoring the Reaction: The progress of the biotransformation can be monitored by taking samples at regular intervals (e.g., every 24 hours). The samples are extracted with an equal volume of ethyl acetate, and the organic layer is analyzed by GC-FID or GC-MS to determine the concentrations of sclareol and this compound. The conversion is typically near completion within 3-4 days after the main substrate addition.[3][5]
3.3. Downstream Processing: Extraction and Purification
-
Cell Separation: After the biotransformation is complete (as determined by GC analysis), the fermentation broth is centrifuged at 8000-10000 rpm for 15-20 minutes to separate the yeast cells from the supernatant.[6]
-
Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are combined. The cell pellet can also be extracted to recover any intracellular product.
-
Drying and Concentration: The combined ethyl acetate extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude extract is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the mobile phase. The fractions are collected and analyzed by TLC or GC to identify those containing pure this compound. The pure fractions are combined and the solvent is evaporated to yield pure this compound as a white solid.
Analytical Methods
4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron impact (EI) ionization at 70 eV. Scan range of m/z 40-500.
-
Sample Preparation: Dilute the ethyl acetate extract in a suitable volume of ethyl acetate before injection.
Data Presentation
Table 1: Biotransformation Parameters
| Parameter | Recommended Value | Reference |
| Microorganism | Hyphozyma roseoniger ATCC 20624 | [2][3][4] |
| Culture Medium | Potato Dextrose Broth (PDB) | [3] |
| Incubation Temperature | 25°C | [4] |
| Agitation Speed | 150-200 rpm | [4] |
| pH | 5.0 - 6.0 (typically unadjusted PDB) | [4] |
| Induction Sclareol Conc. | 0.1 g/L | [1] |
| Production Sclareol Conc. | 1 - 5 g/L | [1][4] |
| Biotransformation Time | 3 - 4 days post-production dose | [3][5] |
Table 2: Quantitative Analysis of Sclareol Biotransformation
| Time (days after main sclareol addition) | Sclareol Concentration (mg/mL) | This compound (Ambradiol) Concentration (mg/mL) | Conversion Rate (%) |
| 0 | 5.0 | 0 | 0 |
| 1 | 3.12 | 0.51 | ~37.6% |
| 2 | 1.5 | 1.8 | ~70% |
| 3 | 0.25 | 2.5 | ~95% |
| 4 | <0.1 | >2.7 | >98% |
Note: The data in this table is compiled and estimated from graphical representations and statements of "virtually complete conversion" in the cited literature.[1][3][5] Actual yields may vary depending on the specific experimental conditions.
Signaling Pathways and Logical Relationships
The biotransformation of sclareol to this compound by Hyphozyma roseoniger is a multi-step enzymatic process. While the exact enzymatic pathway is still under investigation, it is proposed to involve cytochrome P450 monooxygenases that catalyze the hydroxylation of the sclareol side chain.
References
- 1. researchgate.net [researchgate.net]
- 2. xcessbio.com [xcessbio.com]
- 3. mdpi.com [mdpi.com]
- 4. DK169560B1 - Biologically pure culture of Hyphozyma roseoniger, a mixture which is prepared by culturing this organism, and a process for preparing a diol compound or a furan compound by culturing the microorganism - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
Application Notes and Protocols for the Biotransformation of Sclareol using Hyphozyma roseonigra ATCC 20624
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of the diterpenoid sclareol into valuable ambergris analogues using the dimorphic yeast, Hyphozyma roseonigra ATCC 20624. This process is of significant interest to the fragrance and pharmaceutical industries for the sustainable production of high-value compounds.
Introduction
Sclareol, a natural diterpene extracted from Salvia sclarea (clary sage), serves as a key precursor for the semi-synthesis of ambroxide, a sustainable substitute for the rare and expensive ambergris used in high-end fragrances.[1][2][3][4] Hyphozyma roseonigra ATCC 20624, a filamentous yeast-like microorganism, has demonstrated the capability to biotransform sclareol into ambradiol (also referred to as sclareol glycol), a direct precursor to ambroxide.[5][6][7] This biocatalytic process offers a promising and environmentally conscious alternative to chemical synthesis methods.
The biotransformation of sclareol by H. roseonigra is considered a detoxification process for the organism, converting the xenobiotic sclareol into more water-soluble compounds.[5][6] The primary products of this biotransformation are ambradiol and sclareolide, which appear to be synthesized through different metabolic pathways.[1][3] Other oxidized and isomerized analogues of sclareol with a labdane carbon backbone have also been identified as intermediates or byproducts.[1][3]
Quantitative Data Summary
The following table summarizes the key products identified in the biotransformation of sclareol by Hyphozyma roseonigra ATCC 20624. Please note that specific yields and conversion rates can vary depending on the experimental conditions.
| Substrate | Microorganism | Primary Biotransformation Products | Other Identified Intermediates/Byproducts | Analytical Methods | Reference |
| Sclareol | Hyphozyma roseonigra ATCC 20624 | Ambradiol (this compound), Sclareolide | cis/trans-Abienol, Isomerized and oxidized sclareol analogues | LC-MS, NMR | [1][3][5] |
Experimental Protocols
This section provides detailed protocols for the cultivation of Hyphozyma roseonigra ATCC 20624 and the subsequent biotransformation of sclareol.
Materials and Media
-
Hyphozyma roseonigra ATCC 20624
-
Potato Dextrose Broth (PDB), 24 g/L
-
Potato Dextrose Agar (PDA)
-
Sclareol (substrate)
-
Glycerol (for cryopreservation)
-
Sterile distilled water
-
Erlenmeyer flasks (250 mL)
-
Orbital shaker
-
Incubator
Protocol for Inoculum Preparation
-
Rehydration of Lyophilized Culture: Aseptically open the lyophilized vial of H. roseonigra ATCC 20624. Add 0.5-1.0 mL of sterile distilled water to the pellet and mix to form a suspension. Transfer the suspension to a tube containing 5-6 mL of sterile distilled water and let it rehydrate for at least 2 hours at room temperature.
-
Activation on Solid Medium: Inoculate Potato Dextrose Agar (PDA) plates with the rehydrated culture. Incubate at 28°C for up to 14 days. The culture will exhibit a yeast-like growth with a pink coloration that progresses to a filamentous morphology as it ages.[6]
-
Seed Culture Preparation: Inoculate 20 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with a loopful of the activated culture from the PDA plate. Incubate the flask on an orbital shaker at 140 rpm and 22-24°C until a saturated overnight culture is obtained.[6]
Protocol for Sclareol Biotransformation
-
Main Culture Inoculation: Prepare the main culture by inoculating sterile PDB medium (e.g., 20 mL in a 250 mL Erlenmeyer flask) with the seed culture to an initial optical density at 600 nm (A600) of 0.015.[6]
-
Incubation: Incubate the flasks on an orbital shaker at 140 rpm in a temperature-controlled room at 22–24 °C for a period of up to 14 days.[6]
-
Substrate Addition: Sclareol can be added as a pre-treatment step at a low concentration to potentially upregulate the metabolic pathways involved in its transformation.[5] Alternatively, sclareol can be added to the culture after a certain period of growth.
-
Monitoring the Biotransformation: The progress of the biotransformation can be monitored by taking samples at different time intervals. The samples can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify and quantify the substrate and products.[5]
Protocol for Product Extraction and Analysis
-
Extraction: The culture broth containing the biotransformed products can be extracted with a suitable organic solvent like ethyl acetate. The organic phase is then separated and concentrated.
-
Analysis: The extracted compounds are typically analyzed using chromatographic and spectroscopic techniques.
Visualizations
Experimental Workflow
Caption: Experimental workflow for sclareol biotransformation.
Proposed Biotransformation Pathway of Sclareol
Caption: Proposed biotransformation pathways of sclareol.
Conclusion
The biotransformation of sclareol by Hyphozyma roseonigra ATCC 20624 presents a viable and sustainable method for the production of ambradiol, a key precursor for the fragrance industry. The provided protocols offer a foundation for researchers to explore and optimize this biocatalytic process further. Understanding the underlying metabolic pathways and enzyme systems involved will be crucial for enhancing the efficiency and yield of this biotransformation.[1][3] The recent publication of the full genome sequence of H. roseonigra ATCC 20624 will undoubtedly accelerate research in this area, enabling a more detailed understanding of its metabolic capabilities and facilitating its development as a robust cell factory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: UHPLC-MS Analysis for Monitoring Sclareol Glycol Bioconversion
Audience: Researchers, scientists, and drug development professionals.
Introduction Sclareol, a labdane diterpene extracted from clary sage (Salvia sclarea), is a valuable precursor for the synthesis of high-value compounds in the fragrance and pharmaceutical industries.[1] One of the key derivatives is sclareol glycol (also known as ambradiol), an important intermediate in the production of Ambrox®, a substitute for ambergris.[2][3] The biotransformation of sclareol to this compound using whole-cell biocatalysts, such as the dimorphic yeast Hyphozyma roseoniger, presents a sustainable and green chemistry approach compared to traditional synthetic routes.[4][5]
Monitoring the efficiency and dynamics of this bioconversion process is critical for process optimization and yield maximization. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful analytical technique for this purpose.[6] It offers high sensitivity, selectivity, and speed, making it ideal for the qualitative and quantitative analysis of sclareol, this compound, and other related metabolites in complex fermentation broth matrices.[7] This application note provides a detailed protocol for sample preparation, UHPLC-MS analysis, and data interpretation for monitoring the conversion of sclareol.
Experimental Protocols
Sample Preparation from Fermentation Broth
This protocol details the extraction of sclareol and its metabolites from a yeast fermentation culture for UHPLC-MS analysis.
Materials:
-
Fermentation broth containing Hyphozyma roseoniger cells and sclareol.
-
Ethyl acetate (HPLC grade).
-
Methanol (HPLC grade).
-
Anhydrous sodium sulfate.
-
Centrifuge tubes (50 mL).
-
Centrifuge.
-
Syringe filters (0.22 µm, PTFE or PVDF).[8]
-
Autosampler vials (2 mL).
Procedure:
-
Sample Collection: Withdraw 10 mL of the fermentation broth at designated time points (e.g., 0, 24, 48, 72, 96 hours) into a 50 mL centrifuge tube.
-
Cell Separation: Centrifuge the sample at 4,000 x g for 10 minutes to pellet the yeast cells.
-
Supernatant Extraction: Carefully decant the supernatant into a clean 50 mL tube.
-
Solvent Extraction: Add 20 mL of ethyl acetate to the supernatant. Vortex vigorously for 2 minutes to extract the diterpenoids. Allow the layers to separate.[1]
-
Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a new tube. Repeat the extraction process on the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.
-
Drying and Evaporation: Combine the ethyl acetate extracts and add anhydrous sodium sulfate to remove any residual water. Filter the extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol.[9]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter directly into a UHPLC autosampler vial.[10]
-
Storage: Store the vials at 4°C until analysis.[10]
UHPLC-MS/MS Method
This method is designed for the separation and quantification of sclareol and this compound.
Instrumentation:
-
UHPLC System: Vanquish Flex Binary UHPLC or similar.[9]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific TSQ Quantis or SCIEX 6500+).[3][9]
-
Column: Accucore Polar Premium, 2.1 x 150 mm, 2.6 µm, or equivalent C18 column.[9]
UHPLC Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: UHPLC Gradient Program (Illustrative)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 50 | 50 |
| 2.0 | 50 | 50 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.5 kV[11] |
| Nebulizer Pressure | 40 psi[12] |
| Drying Gas Flow | 9 L/min[12] |
| Drying Gas Temp. | 300°C[12] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Sclareol | 331.26 [M+Na]⁺[13] | 177.1 | 20 |
| This compound | 347.25 [M+Na]⁺ | 123.1 | 25 |
| Internal Standard (optional) | (Analyte-specific) | (Analyte-specific) | (Analyte-specific) |
Note: Sclareol is known to form a sodium adduct [M+Na]⁺.[13] this compound is presumed to form a similar adduct. Product ions and collision energies should be optimized empirically on the specific instrument used.
Data Presentation
Quantitative analysis of the bioconversion process can be summarized to track the consumption of the substrate (Sclareol) and the formation of the product (this compound) over time. Calibration curves should be prepared for absolute quantification.[14]
Table 3: Illustrative Time-Course of Sclareol to this compound Conversion
| Time (Hours) | Sclareol Conc. (µg/mL) | This compound Conc. (µg/mL) | % Conversion |
|---|---|---|---|
| 0 | 1000.0 | 0.0 | 0.0 |
| 24 | 752.1 | 241.5 | 24.2 |
| 48 | 415.8 | 568.9 | 56.9 |
| 72 | 102.5 | 877.3 | 87.7 |
| 96 | 15.3 | 960.2 | 96.0 |
Note: The data presented in this table is for illustrative purposes only, based on reports of bioconversion being nearly complete within 3-4 days.[5][11] Actual results will vary based on experimental conditions.
Visualizations
Biochemical Conversion Pathway
The biotransformation process involves the enzymatic conversion of sclareol into this compound. Other side products, such as sclareolide, may also be formed via different metabolic pathways.[3]
Caption: Proposed bioconversion pathways of sclareol by H. roseoniger.
Experimental Workflow
The overall workflow from sample collection to data analysis is a sequential process designed for accurate and reproducible quantification.
Caption: Workflow for UHPLC-MS analysis of this compound conversion.
References
- 1. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. GC-MS and LC-MS Sample Requirements: Can Cell Fermentation Broth Be Used | MtoZ Biolabs [mtoz-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. imtm.cz [imtm.cz]
Application Note: Determination of Sclareol and its Metabolites using GC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol, a naturally occurring diterpene alcohol found predominantly in Salvia sclarea (clary sage), is a valuable compound in the fragrance industry and a precursor for the semisynthesis of Ambrox®.[1] Beyond its aromatic properties, sclareol has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. As research into the therapeutic potential of sclareol expands, it is crucial to develop robust analytical methods to quantify sclareol and its metabolites in various biological matrices. This application note provides a detailed protocol for the determination of sclareol and its potential metabolites using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a highly sensitive and selective technique ideal for complex sample analysis.
This document outlines the complete workflow, from sample preparation to data analysis, and includes a proposed metabolic pathway for sclareol based on current scientific understanding. The provided methodologies are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug metabolism studies.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the biological matrix. Below are recommended procedures for plasma and microbial culture samples.
1.1. Plasma Samples (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for sclareol determination in rat plasma.[2]
-
Materials:
-
Plasma samples
-
Ethyl acetate (HPLC grade)
-
Dehydrocostuslactone (Internal Standard - IS) solution (100 ng/mL in methanol)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
-
-
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (Dehydrocostuslactone).
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Transfer the solution to a GC vial with an insert for analysis.
-
1.2. Microbial Culture Samples (Liquid-Liquid Extraction)
This protocol is a general procedure for extracting non-polar metabolites from microbial cultures.
-
Materials:
-
Microbial culture broth
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS) solution (e.g., n-tridecane or a structurally similar compound)
-
Centrifuge
-
Sonication bath (optional)
-
Nitrogen evaporator
-
GC vials with inserts
-
-
Procedure:
-
Centrifuge a known volume of the microbial culture to separate the supernatant and the mycelium/cells.
-
For intracellular metabolites:
-
Wash the cell pellet with distilled water and centrifuge again to remove residual medium.
-
Resuspend the pellet in a suitable buffer and lyse the cells (e.g., by sonication or bead beating).
-
Add the internal standard to the cell lysate.
-
Extract the lysate with an equal volume of ethyl acetate by vortexing for 5-10 minutes.
-
Centrifuge to separate the phases.
-
-
For extracellular metabolites:
-
Add the internal standard to a known volume of the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate by vortexing for 5-10 minutes.
-
Centrifuge to separate the phases.
-
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL).
-
Transfer the solution to a GC vial for analysis.
-
GC-MS/MS Analysis
The following parameters are recommended as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 min.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Data Presentation
The following tables summarize the quantitative data for sclareol and provide proposed MRM transitions for its potential metabolites.
Table 1: GC-MS/MS Parameters and Quantitative Data for Sclareol
| Parameter | Value | Reference |
| Analyte | Sclareol | [2] |
| Internal Standard (IS) | Dehydrocostuslactone | [2] |
| Precursor Ion (m/z) | 177 | [2] |
| Product Ion (m/z) | 121 | [2] |
| Collision Energy (eV) | To be optimized | |
| Retention Time (min) | To be determined | |
| Linearity Range | To be determined | |
| LOD (ng/mL) | To be determined | |
| LOQ (ng/mL) | 20 | [2] |
| Recovery (%) | To be determined | |
| Precision (RSD%) | <15% | [2] |
| Accuracy (%) | 85-115% | [2] |
Table 2: Proposed GC-MS/MS MRM Transitions for Sclareol Metabolites
Note: These are predicted transitions and require experimental verification and optimization.
| Putative Metabolite | Molecular Weight | Precursor Ion (m/z) (Predicted) | Product Ion (m/z) (Predicted) | Rationale for Prediction |
| 3-beta-hydroxysclareol | 324.5 | 193 | 121, 135 | Fragmentation based on the loss of water and side-chain cleavage, similar to sclareol. The precursor ion is selected based on a potential fragment after initial water loss. |
| 18-hydroxy-sclareol | 324.5 | 177 | 107, 121 | The precursor ion is likely the same as sclareol due to the hydroxyl group's position on a primary carbon, which may not significantly alter the initial fragmentation. Product ions are chosen based on potential rearrangements and cleavages of the ring structure. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS/MS analysis of sclareol and its metabolites from a biological matrix.
Caption: Experimental workflow for GC-MS/MS analysis.
Proposed Metabolic Pathway of Sclareol
This diagram depicts a simplified proposed metabolic pathway of sclareol, primarily through hydroxylation, as observed in microbial transformation studies.
References
Application Note: Protocol for Isolating Sclareol Glycol from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol glycol, a diterpene diol, is a valuable precursor in the synthesis of Ambrox®, a key ingredient in the fragrance industry, and also exhibits potential pharmacological activities. The biotechnological production of this compound through the fermentation or biotransformation of sclareol offers a sustainable alternative to chemical synthesis. This application note provides a detailed protocol for the isolation and purification of this compound from a fermentation broth, specifically from the biotransformation of sclareol using the yeast Hyphozyma roseonigra. The protocol is designed to yield high-purity this compound suitable for research and development purposes.
Materials and Equipment
Reagents and Consumables:
-
Fermentation broth containing this compound
-
Ethyl acetate (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Methanol (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography, 70-230 mesh)
-
This compound analytical standard (>98% purity)
-
Filter paper (Whatman No. 1 or equivalent)
-
TLC plates (silica gel 60 F254)
Equipment:
-
High-speed refrigerated centrifuge and centrifuge bottles
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Glass chromatography column
-
Fraction collector
-
Vacuum filtration apparatus
-
Freeze dryer or vacuum oven
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a suitable detector (e.g., ELSD or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Glassware: Erlenmeyer flasks, beakers, graduated cylinders, separatory funnels, round-bottom flasks
Experimental Protocols
This protocol is divided into four main stages: 1) Separation of Biomass, 2) Extraction of this compound, 3) Purification of this compound, and 4) Quantification of this compound.
1. Separation of Biomass
1.1. Transfer the fermentation broth into centrifuge bottles.
1.2. Centrifuge the broth at 8,000 x g for 20 minutes at 4°C to pellet the yeast cells.
1.3. Decant the supernatant. The supernatant can be stored at -20°C for analysis of extracellular this compound, though the majority is expected to be intracellular or associated with the cell membrane.
1.4. Wash the cell pellet by resuspending it in an equal volume of deionized water and repeat the centrifugation step (8,000 x g for 20 minutes at 4°C).
1.5. Discard the supernatant and collect the washed cell pellet.
1.6. Freeze-dry the cell pellet or dry it in a vacuum oven at 50-60°C until a constant weight is achieved.
1.7. Grind the dried biomass into a fine powder (approximately 100-200 mesh) using a mortar and pestle or a mechanical grinder.
2. Extraction of this compound
2.1. Weigh the dried cell powder and transfer it to a suitable flask.
2.2. Add ethyl acetate to the cell powder at a solid-to-solvent ratio of 1:15 (w/v).
2.3. Stir the mixture at room temperature (25°C) for 12 hours on a magnetic stirrer.
2.4. Separate the solid residue from the solvent by vacuum filtration through Whatman No. 1 filter paper.
2.5. Collect the filtrate (ethyl acetate extract).
2.6. Repeat the extraction of the solid residue two more times with fresh ethyl acetate (1:10 w/v) for 4 hours each time to ensure complete extraction.
2.7. Pool all the ethyl acetate extracts.
2.8. Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.
2.9. Concentrate the dried extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude oily residue.
3. Purification of this compound
3.1. Recrystallization (Initial Purification)
3.1.1. Dissolve the crude oily residue in a minimal amount of hot acetone.
3.1.2. Slowly add cold deionized water to the acetone solution with constant stirring until the solution becomes turbid.
3.1.3. Allow the solution to cool down slowly to room temperature and then transfer it to 4°C for 12-24 hours to facilitate crystallization.
3.1.4. Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone-water (1:1 v/v) solution.
3.1.5. Dry the crystals under vacuum to obtain partially purified this compound.
3.2. Silica Gel Column Chromatography (Final Purification)
3.2.1. Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
3.2.2. Dissolve the partially purified this compound from the recrystallization step in a minimal amount of dichloromethane.
3.2.3. Load the dissolved sample onto the top of the silica gel column.
3.2.4. Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate. This compound is expected to elute at a concentration of approximately 30-50% ethyl acetate in hexane.
3.2.5. Collect fractions of the eluate using a fraction collector.
3.2.6. Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1 v/v) and visualizing with a suitable stain (e.g., phosphomolybdic acid).
3.2.7. Pool the fractions containing pure this compound.
3.2.8. Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain the final purified this compound.
3.2.9. Dry the purified this compound under vacuum to remove any remaining solvent.
4. Quantification of this compound
4.1. Sample Preparation
4.1.1. Prepare a stock solution of the purified this compound in methanol at a known concentration (e.g., 1 mg/mL).
4.1.2. Prepare a series of standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).
4.1.3. Prepare samples of the crude extract and purified fractions by dissolving a known weight in methanol.
4.2. HPLC Analysis
4.2.1. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
4.2.2. Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).
4.2.3. Flow Rate: 1.0 mL/min.
4.2.4. Injection Volume: 10 µL.
4.2.5. Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
4.2.6. Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table summarizes the expected recovery and purity of this compound at each stage of the purification process. These values are illustrative and may vary depending on the initial concentration of this compound in the fermentation broth and the efficiency of each step.
| Purification Step | Total Weight (g) | This compound Purity (%) | This compound Content (g) | Step Recovery (%) | Overall Recovery (%) |
| Dried Biomass | 100.0 | 5.0 | 5.00 | - | 100.0 |
| Crude Ethyl Acetate Extract | 12.5 | 32.0 | 4.00 | 80.0 | 80.0 |
| After Recrystallization | 4.0 | 85.0 | 3.40 | 85.0 | 68.0 |
| After Column Chromatography | 2.9 | >98.0 | 2.84 | 83.5 | 56.8 |
Visualizations
Figure 1: Experimental workflow for the isolation of this compound.
Figure 2: Logical relationship of the purification steps.
Conclusion
This application note provides a comprehensive protocol for the isolation and purification of this compound from a fermentation broth. The described method, involving solvent extraction, recrystallization, and column chromatography, is designed to yield a high-purity product suitable for further research and development. The quantitative data presented in the table serves as a benchmark for process optimization. The provided workflow and logical diagrams offer a clear visual representation of the entire process. This protocol can be adapted and optimized for different fermentation conditions and scales.
Application Notes and Protocols for Whole-Cell Biocatalysis in Sclareol Glycol Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of sclareol glycol via whole-cell biocatalysis of sclareol. This environmentally friendly method offers a promising alternative to traditional chemical synthesis, leveraging the metabolic machinery of microorganisms for specific and efficient biotransformation.
Introduction
This compound, a labdane-type diterpene, is a crucial intermediate in the synthesis of high-value compounds, most notably Ambrox®, a widely used fragrance ingredient. Whole-cell biocatalysis presents a green and sustainable approach for the conversion of sclareol to this compound, utilizing microorganisms to perform specific oxidative reactions. Among the various microorganisms investigated, the dimorphic yeast Hyphozyma roseonigra has been identified as a particularly effective biocatalyst for this transformation.[1][2] This document outlines the key methodologies, from the cultivation of the biocatalyst to the analysis of the final product.
Data Presentation
The following tables summarize the key quantitative parameters for the whole-cell biocatalysis of sclareol to this compound.
| Parameter | Value | Organism | Reference |
| Biocatalyst | Hyphozyma roseonigra ATCC 20624 | Hyphozyma roseonigra | [1] |
| Substrate | Sclareol | ||
| Product | This compound (Ambradiol) | ||
| Initial Sclareol Concentration (Induction) | 0.1 g/L (in 200 mL) | Hyphozyma roseonigra | [3] |
| Main Sclareol Concentration | 5 g/L (in 200 mL) | Hyphozyma roseonigra | [3] |
| Incubation Time | 14 days | Hyphozyma roseonigra | [3] |
| Temperature | 24 °C | Hyphozyma roseonigra | |
| Agitation | 160 rpm | Hyphozyma roseonigra | |
| Conversion Rate | High (semi-quantitative) | Hyphozyma roseonigra | [3] |
| Parameter | Value | Organism | Reference |
| Biocatalyst | Filobasidium magnum JD1025 | Filobasidium magnum | [4] |
| Substrate | Sclareol | ||
| Product | Sclareolide | ||
| Initial Sclareol Concentration | 30 g/L | Filobasidium magnum | [4] |
| Incubation Time | 72 hours | Filobasidium magnum | [4] |
| Conversion Rate | 88.79 ± 1.06% | Filobasidium magnum | [4] |
| Product Yield | 21.62 ± 0.26 g/L | Filobasidium magnum | [4] |
Experimental Protocols
This section provides detailed protocols for the cultivation of Hyphozyma roseonigra and the subsequent whole-cell biocatalysis of sclareol.
Protocol 1: Cultivation of Hyphozyma roseonigra for Whole-Cell Biocatalysis
Materials:
-
Hyphozyma roseonigra (e.g., ATCC 20624)
-
Potato Dextrose Broth (PDB) medium
-
Sterile Erlenmeyer flasks
-
Orbital shaker incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a frozen stock, inoculate a loopful of Hyphozyma roseonigra into a flask containing sterile PDB medium. Incubate at 24°C with shaking at 160 rpm until a saturated overnight culture is obtained.
-
Main Culture: In a larger Erlenmeyer flask, inoculate sterile PDB medium with the overnight culture to a starting optical density at 600 nm (OD600) of 0.015.
-
Incubation: Grow the culture in an orbital shaker at 24°C and 160 rpm for the desired period, typically up to 14 days for biotransformation studies.
Protocol 2: Whole-Cell Biotransformation of Sclareol to this compound
Materials:
-
Cultured Hyphozyma roseonigra (from Protocol 1)
-
Sclareol (substrate)
-
Sterile feeding solutions of sclareol
-
Orbital shaker incubator
Procedure:
-
Induction Phase: After 3 days of cultivation, induce the cells by adding sclareol to a final concentration of 0.1 g/L.[3]
-
Biotransformation Phase: Following the 3-day induction period, add a second dose of sclareol to the culture to a final concentration of 5 g/L.[3]
-
Incubation and Monitoring: Continue the incubation at 24°C and 160 rpm for a total of 14 days.[3] Monitor the conversion of sclareol to this compound periodically by taking samples for analysis (e.g., GC-MS or LC-MS).
-
Harvesting and Extraction: After the incubation period, harvest the cells by centrifugation. The supernatant and cell pellet can be extracted separately with a suitable organic solvent (e.g., ethyl acetate) to recover the this compound.
Protocol 3: Resting Cell Assay for Sclareol Biotransformation
Materials:
-
Mature Hyphozyma roseonigra culture
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Sclareol solution
-
Centrifuge and sterile tubes
-
Incubator shaker
Procedure:
-
Cell Harvesting: Harvest the cells from a mature culture by centrifugation.
-
Cell Washing: Wash the cell pellet with sterile phosphate buffer to remove residual medium components.
-
Resuspension: Resuspend the washed cells in a fresh phosphate buffer to a desired cell density.
-
Biotransformation: Add the sclareol substrate to the cell suspension at the desired concentration.
-
Incubation: Incubate the reaction mixture under controlled conditions of temperature and agitation.
-
Sampling and Analysis: At different time points, withdraw aliquots of the reaction mixture. Extract the samples with an organic solvent and analyze for the presence of sclareol and this compound to determine the conversion rate.
Visualizations
Metabolic Pathway
The biotransformation of sclareol to this compound in Hyphozyma roseonigra is a detoxification process involving specific enzymatic reactions. The proposed pathway suggests that sclareol undergoes hydroxylation to form this compound. This is a separate pathway from the one that leads to the formation of sclareolide.[5] The key enzymatic step is likely catalyzed by a cytochrome P450 monooxygenase.
Caption: Proposed metabolic pathways of sclareol in Hyphozyma roseonigra.
Experimental Workflow
The overall workflow for the production of this compound using whole-cell biocatalysis involves several key stages, from the initial culture preparation to the final product analysis.
Caption: Experimental workflow for this compound production.
Logical Relationship Diagram
The successful production of this compound through whole-cell biocatalysis is dependent on the interplay of several critical factors.
Caption: Key factors influencing this compound production.
References
- 1. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Sclareol Glycol: Application Notes and Protocols for Fragrance & Perfumery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol glycol, a derivative of sclareol, is a significant compound in the fragrance and perfumery industry. While its direct application as a fragrance ingredient is not extensively documented, its primary role lies in its function as a key intermediate in the synthesis of high-value aroma chemicals, most notably Ambroxan. Ambroxan is a highly sought-after substitute for ambergris, prized for its unique amber, woody, and mineralic scent profile. This document provides detailed application notes and protocols relevant to the use of this compound in fragrance research, with a focus on its role as a precursor and the methodologies for evaluating the resulting fragrance compounds.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation.
| Property | Value | Reference |
| Chemical Name | decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthalene ethanol | [1] |
| CAS Number | 55881-96-4 | [1] |
| Molecular Formula | C16H30O2 | [2] |
| Molecular Weight | 254.41 g/mol | [2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in alcohol. Insoluble in water. | [1] |
| Boiling Point | 311.00 to 313.00 °C @ 760.00 mm Hg (estimated) | [1] |
| logP (o/w) | 3.844 (estimated) | [1] |
Applications in Fragrance Research
The predominant application of this compound in the fragrance industry is as a crucial building block for the synthesis of Ambroxan and other ambergris-like compounds.[4][5][6]
Synthesis of Ambroxan:
This compound serves as a direct precursor in the chemical synthesis of Ambroxan. The process typically involves the cyclization of this compound under acidic conditions. This transformation is a critical step in providing a sustainable and cost-effective alternative to the use of natural ambergris.
Research in Biotransformation:
Recent research has focused on the biotransformation of sclareol to this compound using microorganisms such as Hyphozyma roseonigra.[4][5][6] This biotechnological approach is being explored as a "green chemistry" alternative to traditional chemical synthesis, aiming for a more sustainable production of this key fragrance intermediate.
Potential as a Fragrance Component:
While not its primary use, this compound is listed as a "perfuming agent" in some databases.[1] However, detailed information on its specific odor profile and its direct use in commercial fragrance formulations is limited. Further research, including sensory analysis and performance evaluation, would be necessary to fully characterize its potential as a standalone fragrance ingredient or a modifier in perfume compositions.
Experimental Protocols
Protocol 1: Synthesis of Ambroxan from this compound
This protocol outlines a general procedure for the acid-catalyzed cyclization of this compound to Ambroxan.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, cyclohexane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography [TLC] or Gas Chromatography [GC]).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ambroxan.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure Ambroxan.
Workflow for Ambroxan Synthesis:
Protocol 2: Sensory Evaluation of Fragrance Compounds
This protocol describes a standard methodology for the sensory evaluation of a fragrance compound like Ambroxan, derived from this compound.
Objective: To characterize the odor profile of the synthesized fragrance compound.
Materials:
-
Synthesized fragrance compound (e.g., Ambroxan)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass vials
-
Perfumery smelling strips
-
Panel of trained sensory assessors
-
Odor-free evaluation room
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the fragrance compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).
-
Evaluation:
-
Dip a smelling strip into each dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Present the smelling strips to the panel of trained assessors in a randomized order.
-
-
Data Collection: Each assessor evaluates the odor based on a set of descriptors (e.g., woody, ambery, musky, sweet, etc.) and rates the intensity of each descriptor on a predefined scale (e.g., 1 to 10). The odor evolution over time (top, middle, and base notes) should also be recorded.
-
Data Analysis: Analyze the collected data to create an odor profile of the compound. Statistical analysis can be used to determine the significance of different descriptors.
Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify the specific volatile compounds responsible for the characteristic aroma of a fragrance.
Objective: To separate and identify the odorous components of a fragrance mixture containing compounds derived from this compound.
Materials:
-
Fragrance sample
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port
-
Appropriate GC column for fragrance analysis
-
Trained human assessor
Procedure:
-
Injection: Inject a small amount of the fragrance sample into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection: The effluent from the column is split. One portion goes to the MS detector for chemical identification, and the other portion is directed to the olfactometry port.
-
Olfactory Analysis: A trained assessor sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected scent.
-
Data Correlation: The data from the MS detector and the olfactometry port are correlated to identify the chemical compounds responsible for specific odors.
Signaling Pathway in Olfaction:
The perception of fragrance molecules, including those derived from this compound, is initiated by the interaction of these molecules with olfactory receptors in the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific scent.
Safety and Regulatory Information
Sclareol, the precursor to this compound, has been reviewed for its use as a fragrance ingredient.[7] However, specific and comprehensive safety data for this compound in cosmetic applications is not as readily available. As with any chemical, appropriate handling and safety precautions should be taken. For cosmetic applications, adherence to the guidelines and regulations set by authorities such as the International Fragrance Association (IFRA) and regional regulatory bodies is mandatory. A Safety Data Sheet (SDS) for this compound indicates it can cause serious eye irritation.[2]
Conclusion
This compound holds a significant position in the fragrance and perfumery industry, primarily as a vital intermediate for the synthesis of the highly valued fragrance ingredient, Ambroxan. While its direct use as a perfuming agent is not well-documented, its role in the sustainable production of ambergris substitutes is of paramount importance. The protocols provided herein offer a foundational framework for researchers and scientists working with this compound in the context of fragrance synthesis and evaluation. Further research into the direct olfactory properties of this compound could potentially unveil new applications for this versatile molecule.
References
- 1. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors [mdpi.com]
- 2. scent.vn [scent.vn]
- 3. RIFM fragrance ingredient safety assessment, citral propylene glycol acetal, CAS Registry number 10444-50-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger [mdpi.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Investigating the Cellular Impact of Sclareol Glycol: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture techniques to study the effects of sclareol glycol. Due to limited direct research on this compound, this document provides detailed protocols and data for the closely related and well-studied compound, sclareol, as a foundational framework for investigation.
Introduction
This compound, a diterpenoid derived from plants like Salvia sclarea, has been noted for its potential anxiogenic, adaptogenic, and memory-facilitating effects.[] However, detailed cell culture studies elucidating its specific mechanisms of action are sparse. In contrast, its structural analog, sclareol, has been extensively investigated for its anti-cancer and anti-inflammatory properties. This document presents detailed protocols and data from sclareol research, which can be adapted to pioneer studies on this compound. It is hypothesized that the structural similarities may lead to comparable biological activities, making these protocols a valuable starting point.
Sclareol has demonstrated significant cytotoxic activity against various cancer cell lines and exhibits anti-inflammatory effects by modulating key signaling pathways.[2][3][4][5] The following sections provide in-depth methodologies for studying these effects, along with quantitative data from published studies and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Sclareol on Cancer Cell Lines
The following table summarizes the inhibitory concentration (IC50) values of sclareol in various cancer cell lines, providing a baseline for designing dose-response experiments for this compound.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Lung Cancer | 18 µg/mL | 24 hours (hypoxia) | [6] |
| A549 | Lung Cancer | 8 µg/mL | 48 hours (hypoxia) | [6] |
| HCT116 | Colon Cancer | ~100 µM | Not Specified | [2][7] |
| MG63 | Osteosarcoma | 11.0 µM | Not Specified | [8] |
| HeLa | Cervical Cancer | 3-12 µM | 48 hours | |
| MCF-7 | Breast Cancer | ~11.06 µM (13-epi-sclareol) | Not Specified | [2] |
| Various Leukemia Cell Lines | Leukemia | 6.0–24.2 µg/mL | Not Specified | [9] |
Experimental Protocols
These protocols are based on established methodologies for studying sclareol and can be adapted for this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of a test compound on cultured cells.
Materials:
-
Target cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Sclareol or this compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of sclareol or this compound in complete growth medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
Sclareol or this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound as described in Protocol 1.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of the test compound on the expression levels of specific proteins involved in signaling pathways like apoptosis and inflammation.
Materials:
-
Target cell line
-
Sclareol or this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-NF-κB, anti-p-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using ECL reagents and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by sclareol and a typical experimental workflow for its study. These can serve as a conceptual framework for investigating this compound.
Conclusion
While direct and extensive cellular studies on this compound are currently lacking, the wealth of information available for its structural analog, sclareol, provides a robust foundation for initiating such research. The protocols and data presented here for sclareol's anti-cancer and anti-inflammatory effects offer a clear and detailed roadmap for researchers and drug development professionals. By adapting these established methodologies, the scientific community can begin to unravel the specific biological activities and therapeutic potential of this compound, contributing to the development of novel therapeutic agents.
References
- 2. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 6. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sclareol induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sclareol Glycol Production via Fungal Endophytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol glycol, a key precursor for the synthesis of the valuable fragrance component Ambrox®, can be produced through the biotransformation of sclareol using fungal endophytes. This method presents a sustainable and environmentally friendly alternative to traditional chemical synthesis. This document provides detailed application notes and protocols for the production of this compound utilizing the endophytic fungus Hyphozyma roseonigra, a well-documented biocatalyst for this conversion. The protocols cover the isolation of endophytic fungi, their cultivation, the biotransformation process, and the extraction and purification of the final product.
Data Summary
The biotransformation of sclareol into this compound by fungal endophytes is influenced by several factors, including the fungal species, culture conditions, substrate concentration, and incubation time. The following tables summarize key quantitative data from relevant studies.
Table 1: Fungal Species and their Sclareol Biotransformation Products
| Fungal Species | Substrate | Major Product(s) | Reference |
| Hyphozyma roseonigra | Sclareol | This compound (Ambradiol) | [1][2][3] |
| Cryptococcus albidus | Sclareol | This compound, Sclareolide | [1][4] |
| Aspergillus tubingensis | Sclareol | labd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-one | [4][5] |
| Filobasidium magnum | Sclareol | Sclareolide | [6] |
Table 2: Optimized Conditions and Yields for Sclareol Biotransformation
| Fungal Species | Parameter | Optimal Value/Condition | Product Yield/Conversion Rate | Reference |
| Hyphozyma roseonigra | Culture Duration | 14 days | Semi-quantitative data indicates steady increase, with rapid conversion 3 days post-final substrate addition. | [1] |
| Substrate Dosing | 3-day induction with 20 mg/200 mL sclareol, followed by 1 g/200 mL. | Not specified | [1] | |
| Temperature | 28°C | Not specified | [1] | |
| Filobasidium magnum | Initial Sclareol Conc. | 30 g/L | 21.62 g/L Sclareolide (88.79% conversion) | [6] |
| Incubation Time | 72 hours | Not specified | [6] | |
| S. cerevisiae & C. albidus (co-culture) | Culture Conditions | Optimized inoculation proportion and temperature with Triton X-100 | 626.3 mg/L Sclareolide | [7] |
Experimental Protocols
Protocol 1: Isolation of Endophytic Fungi from Salvia sclarea
This protocol describes the isolation of endophytic fungi from the host plant Salvia sclarea.
Materials:
-
Fresh, healthy Salvia sclarea plant material (roots, stems, leaves)
-
70% (v/v) Ethanol
-
2.5% (w/v) Sodium hypochlorite solution
-
Sterile distilled water
-
Potato Dextrose Agar (PDA) plates
-
Sterile scalpels, forceps, and filter paper
Procedure:
-
Collect fresh plant material and wash thoroughly under running tap water.
-
Surface sterilize the plant tissues by sequential immersion in:
-
70% ethanol for 1 minute.
-
2.5% sodium hypochlorite solution for 3 minutes.
-
Sterile distilled water for 1 minute (repeat three times).[8]
-
-
Dry the sterilized plant material on sterile filter paper.
-
Aseptically cut the plant material into small segments (approx. 5x5 mm).
-
Place the segments onto PDA plates.
-
Incubate the plates at 28°C in the dark and monitor for fungal growth emerging from the plant tissues.
-
Isolate individual fungal colonies by transferring them to fresh PDA plates to obtain pure cultures.
-
Identify the isolated fungi based on morphological characteristics and molecular methods (e.g., ITS region sequencing).
Protocol 2: Cultivation and Biotransformation of Sclareol using Hyphozyma roseonigra
This protocol details the cultivation of Hyphozyma roseonigra and the subsequent whole-cell biotransformation of sclareol to this compound.
Materials:
-
Pure culture of Hyphozyma roseonigra on a PDA slant
-
Potato Dextrose Broth (PDB)
-
Sclareol
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Seed Culture Preparation:
-
Inoculate 100 mL of sterile PDB in a 250 mL flask with a loopful of H. roseonigra mycelia from the PDA slant.
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days until a dense culture is obtained.
-
-
Production Culture and Biotransformation:
-
Inoculate 200 mL of PDB in a 500 mL baffled flask with 10 mL of the seed culture.
-
Incubate at 28°C and 150 rpm for 3 days.
-
Induction: Add 20 mg of sclareol (dissolved in a minimal amount of a suitable solvent like ethanol or DMSO) to the culture for induction.[1]
-
Continue incubation for another 24-48 hours.
-
Production: Add 1 g of sclareol to the culture.[1]
-
Continue the incubation for up to 14 days. Monitor the conversion of sclareol to this compound periodically by taking samples for analysis (e.g., GC-MS or LC-MS). Rapid conversion is expected within the first 3-4 days after the second sclareol addition.[1][9]
-
Protocol 3: Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fungal fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate or another suitable organic solvent (e.g., chloroform/methanol mixture)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Silica gel for column chromatography
-
Acetone and hexane (or other suitable solvents for chromatography and recrystallization)
Procedure:
-
Separation of Mycelia and Broth:
-
Centrifuge the entire fermentation culture at 5000 x g for 15 minutes to pellet the fungal mycelia.
-
Separate the supernatant (broth) from the mycelial pellet.
-
-
Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts.
-
The mycelial pellet can also be extracted to recover any intracellular product. A microwave-assisted extraction with an organic solvent can be employed for the mycelia.[10]
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Purification:
-
Purify the crude residue using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze them (e.g., by TLC or GC-MS) to identify those containing this compound.
-
Pool the pure fractions and concentrate them.
-
-
Recrystallization:
-
Further purify the this compound by recrystallization from a suitable solvent system, such as an acetone-water mixture, to obtain a high-purity crystalline product.[10]
-
Visualizations
Biotransformation Pathway
The biotransformation of sclareol by Hyphozyma roseonigra can lead to the formation of both this compound and sclareolide, which are believed to be synthesized through separate metabolic pathways.[2][3][11]
Caption: Proposed biotransformation of sclareol by H. roseonigra.
Experimental Workflow
The overall experimental workflow for producing this compound from fungal endophytes is a multi-step process from isolation to purification.
Caption: Experimental workflow for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Microbial Consortium for De Novo Production of Sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Endophytic Fungi of Native Salvia abrotanoides Plants Reveal High Taxonomic Diversity and Unique Profiles of Secondary Metabolites [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: Elucidation of the Chemical Structure of Sclareol Glycol Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This application note provides a detailed protocol for the structural elucidation of sclareol glycol, a significant diterpenoid derivative, utilizing a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies outlined herein are indispensable for researchers, scientists, and professionals engaged in drug development and natural product chemistry. This document presents a systematic approach, including sample preparation, and one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, to unambiguously assign the chemical structure of this compound. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, experimental workflows and the logical application of NMR techniques are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure elucidation process.
Introduction
This compound, with the molecular formula C₁₆H₃₀O₂, is a bicyclic diterpene diol derived from sclareol.[1] Its structural similarity to bioactive molecules has garnered interest within the pharmaceutical and fragrance industries. Accurate and complete structural characterization is a critical prerequisite for understanding its biological activity and for any potential therapeutic or commercial applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it the premier method for the structural elucidation of novel and known natural products.[2]
This application note details the use of a combination of 1D and 2D NMR experiments to fully characterize the structure of this compound. The data obtained from ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments collectively allow for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
Data Presentation
The structural elucidation of this compound was achieved through the comprehensive analysis of its NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal. The coupling constants (J) are reported in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1α | 1.05 | m | |
| H-1β | 1.55 | m | |
| H-2α | 1.62 | m | |
| H-2β | 1.80 | m | |
| H-3α | 1.40 | m | |
| H-3β | 1.58 | m | |
| H-5 | 0.95 | dd | 12.0, 2.0 |
| H-6α | 1.25 | m | |
| H-6β | 1.45 | m | |
| H-7α | 1.38 | m | |
| H-7β | 1.68 | m | |
| H-9 | 1.15 | m | |
| H-11α | 1.75 | m | |
| H-11β | 1.95 | m | |
| H₂-12 | 3.70 | t | 7.0 |
| H₃-17 | 0.82 | s | |
| H₃-18 | 0.85 | s | |
| H₃-19 | 0.88 | s | |
| H₃-20 | 1.18 | s |
Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the experimental conditions.
Table 2: ¹³C NMR and DEPT Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT-135 | Carbon Type |
| C-1 | 39.5 | CH₂ (negative) | CH₂ |
| C-2 | 18.5 | CH₂ (negative) | CH₂ |
| C-3 | 42.0 | CH₂ (negative) | CH₂ |
| C-4 | 33.5 | C (absent) | C |
| C-5 | 55.8 | CH (positive) | CH |
| C-6 | 20.5 | CH₂ (negative) | CH₂ |
| C-7 | 38.0 | CH₂ (negative) | CH₂ |
| C-8 | 74.0 | C (absent) | C |
| C-9 | 58.0 | CH (positive) | CH |
| C-10 | 39.0 | C (absent) | C |
| C-11 | 22.0 | CH₂ (negative) | CH₂ |
| C-12 | 60.0 | CH₂ (negative) | CH₂ |
| C-17 | 21.5 | CH₃ (positive) | CH₃ |
| C-18 | 33.0 | CH₃ (positive) | CH₃ |
| C-19 | 24.0 | CH₃ (positive) | CH₃ |
| C-20 | 15.8 | CH₃ (positive) | CH₃ |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is a minimum of 4 cm.
-
Cap the NMR tube securely.
NMR Instrumentation and Data Acquisition
All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe. The data were processed using Bruker TopSpin software.
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.4 s
-
Relaxation Delay: 1.0 s
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
DEPT-135 Spectroscopy:
-
Pulse Program: dept135
-
Number of Scans: 256
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2.0 s
COSY Spectroscopy:
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Spectral Width (F1 and F2): 12 ppm
-
Data Points (F2 x F1): 2048 x 256
HSQC Spectroscopy:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Spectral Width (F2 x F1): 12 ppm x 240 ppm
-
Data Points (F2 x F1): 2048 x 256
HMBC Spectroscopy:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8
-
Spectral Width (F2 x F1): 12 ppm x 240 ppm
-
Data Points (F2 x F1): 2048 x 256
-
Long-range Coupling Delay: 60 ms
Structure Elucidation Workflow
The structural elucidation of this compound is a stepwise process that integrates data from various NMR experiments.
Caption: Experimental workflow for this compound structure elucidation.
Logical Relationships of NMR Techniques
The various NMR techniques provide complementary information that, when combined, allows for a complete structural assignment.
References
Application Notes and Protocols for Scalable Sclareol Glycol Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a scalable production method for sclareol glycol, a valuable intermediate in the synthesis of ambroxide and other compounds of interest in the pharmaceutical and fragrance industries. The primary focus is on the biotransformation of sclareol using the yeast Hyphozyma roseonigra.
Introduction
This compound, also known as ambradiol, is a bicyclic diterpene diol that serves as a key precursor for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry.[1][2][3] Beyond its use in perfumery, sclareol and its derivatives have shown a range of biological activities, making them of interest for drug development.[3] Traditional production of sclareol relies on extraction from the clary sage plant (Salvia sclarea), which can be inefficient and subject to environmental variability.[3] A promising alternative is the microbial biotransformation of sclareol to this compound, offering a more sustainable and controlled production route.[1][2] This document outlines the protocols for the cultivation of Hyphozyma roseonigra, the biotransformation of sclareol, and the subsequent extraction and purification of this compound.
Biotransformation of Sclareol to this compound
The most well-documented method for producing this compound is the whole-cell biotransformation of sclareol using the dimorphic yeast Hyphozyma roseonigra (ATCC 20624).[1][2] This microorganism has demonstrated the ability to efficiently convert sclareol into this compound.[1] Studies have explored the use of both growing and resting cells for this biotransformation, with resting cells offering advantages such as the potential for repeated use and higher cell densities. The biotransformation process is influenced by factors such as the concentration of sclareol, which can be toxic to the cells at high levels, necessitating optimized feeding strategies.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the production of this compound and related compounds. It is important to note that much of the available literature focuses on the conversion of sclareol to sclareolide, a common byproduct. Data for this compound production is less abundant and often semi-quantitative.
Table 1: Growth Characteristics of Hyphozyma roseonigra ATCC 20624 [1]
| Parameter | Value | Conditions |
| Optimal Temperature | 24 °C | Yeast-Malt (YM) Medium |
| Optimal Agitation | 180 rpm | Yeast-Malt (YM) Medium |
| Sclareol Tolerance | Up to 10 mM | Basic Inorganic Salt Medium (BSM) with Sclareol |
| Growth on Sclareol (2 mM) | OD600 of 2.23 ± 0.11 | After 120 hours in BSMS Medium |
| Growth on Sclareol (6 mM) | OD600 of 2.41 ± 0.05 | After 120 hours in BSMS Medium |
Table 2: Sclareol to Sclareolide Biotransformation by Filobasidium magnum JD1025 (for comparative purposes) [4]
| Parameter | Value | Conditions |
| Initial Sclareol Concentration | 30 g/L | Baffled flask, 72 hours |
| Sclareolide Yield | 21.62 ± 0.26 g/L | Baffled flask, 72 hours |
| Conversion Rate | 88.79 ± 1.06% | Baffled flask, 72 hours |
Table 3: Purification of Sclareol from Fermentation Broth (Example) [5]
| Parameter | Value | Method |
| Purity Achieved | 95.11% | Microwave-assisted extraction and recrystallization |
| Recovery Rate | 63.95% | From fermentation broth |
Experimental Protocols
Protocol 1: Cultivation of Hyphozyma roseonigra ATCC 20624
This protocol describes the cultivation of Hyphozyma roseonigra to generate biomass for the biotransformation of sclareol.
Materials:
-
Hyphozyma roseonigra ATCC 20624
-
Yeast-Malt (YM) Medium:
-
Yeast extract: 3 g/L
-
Malt extract: 3 g/L
-
Glucose: 10 g/L
-
Tryptone: 5 g/L
-
-
Sterile distilled water
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Prepare YM medium and sterilize by autoclaving.
-
Inoculate a sterile Erlenmeyer flask containing YM medium with a culture of Hyphozyma roseonigra.
-
Incubate the culture at 24°C with shaking at 180 rpm.[1]
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Harvest the cells by centrifugation when the culture reaches the desired growth phase (e.g., late exponential or stationary phase).
-
Wash the cell pellet with sterile distilled water or a suitable buffer to prepare resting cells for biotransformation.
Protocol 2: Whole-Cell Biotransformation of Sclareol to this compound
This protocol outlines the use of resting cells of Hyphozyma roseonigra for the conversion of sclareol to this compound.
Materials:
-
Hyphozyma roseonigra cell biomass (from Protocol 1)
-
Basic Inorganic Salt Medium (BSM), modified[1]:
-
KH2PO4: 2.44 g/L
-
Na2HPO4·12H2O: 14.04 g/L
-
NH4Cl: 2 g/L
-
MgCl2·6H2O: 0.2 g/L
-
CaCl2·2H2O: 1 mg/L
-
Yeast extract: 0.01 g/L
-
Metal ion mixture: 5 mL/L
-
Vitamin mixture: 0.2 mL/L
-
-
Sclareol
-
Tween 80 (or other suitable surfactant)
-
Bioreactor or baffled Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Prepare the modified BSM and sterilize.
-
Resuspend the harvested Hyphozyma roseonigra cells in the BSM to a desired cell density.
-
Prepare a stock solution of sclareol in a suitable solvent (e.g., ethanol or DMSO) and add it to the cell suspension. To enhance the solubility of sclareol and reduce its toxicity, a surfactant like Tween 80 (e.g., 0.8% v/v) can be added to the medium.[1]
-
Due to the potential for substrate inhibition, a fed-batch or two-stage feeding strategy is recommended. Start with a low concentration of sclareol (e.g., 2 mM) and add more substrate over time as it is consumed.[1]
-
Incubate the reaction mixture at 24°C with agitation.
-
Monitor the progress of the biotransformation by taking samples periodically and analyzing them for the disappearance of sclareol and the appearance of this compound using methods such as UHPLC-MS or GC-MS.[6]
Protocol 3: Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of this compound from the fermentation broth. This protocol is adapted from methods used for sclareol and sclareolide and may require optimization.[5]
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Hexane (or other suitable non-polar solvent for recrystallization)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Cell Separation: Centrifuge the fermentation broth to separate the cell biomass from the supernatant. This compound may be present in both the supernatant and within the cells.
-
Extraction:
-
Supernatant: Extract the supernatant with an equal volume of ethyl acetate in a separatory funnel. Repeat the extraction multiple times to maximize recovery.
-
Cell Biomass: The cell pellet can be extracted with a solvent like ethanol, potentially with microwave assistance to improve efficiency.[5]
-
-
Solvent Evaporation: Combine the organic extracts and remove the solvent using a rotary evaporator to obtain a crude extract containing this compound.
-
Recrystallization:
-
Dissolve the crude extract in a minimal amount of a hot solvent in which this compound is soluble (e.g., ethyl acetate).
-
Slowly add a non-polar solvent in which this compound is less soluble (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.
-
Dry the purified this compound crystals.
-
-
Purity Analysis: Assess the purity of the final product using analytical techniques such as GC-MS or NMR.
Visualizations
Experimental Workflow for this compound Production
Caption: Experimental workflow for this compound production.
Proposed Biotransformation Pathway of Sclareol in Hyphozyma roseonigra
Caption: Proposed biotransformation pathway of sclareol.
References
- 1. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN113502306B - A method of catalyzing sclareol to produce sclareolactone - Google Patents [patents.google.com]
- 4. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 6. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]
Application Notes and Protocols: Sclareol Glycol as a Starting Material for Semi-Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclareol glycol, also known as ambradiol or 13,14,15,16-tetranorlabdane-8,12-diol, is a valuable bicyclic diterpene diol that serves as a key chiral starting material in the semi-synthesis of various high-value compounds. Its primary application lies in the fragrance industry as a direct precursor to Ambroxide, a highly sought-after substitute for ambergris. Beyond perfumery, the unique stereochemistry of this compound makes it an attractive scaffold for the development of novel bioactive molecules and pharmaceuticals.
These application notes provide detailed protocols for the preparation of this compound from the readily available natural product sclareol, employing both chemical and biotechnological methods. Furthermore, the subsequent conversion of this compound to the widely used fragrance ingredient Ambroxide is detailed.
Semi-Synthesis of this compound from Sclareol
The conversion of sclareol to this compound can be achieved through two primary routes: a classical two-step chemical synthesis involving oxidation and reduction, and a more direct biotransformation process.
Chemical Synthesis Pathway
The chemical synthesis of this compound from sclareol is a well-established two-step process. The first step involves the oxidative degradation of the sclareol side chain to form sclareolide. The subsequent step is the reduction of the lactone in sclareolide to yield this compound.
Caption: Chemical synthesis pathway from sclareol to this compound.
Experimental Protocol 1: Oxidation of Sclareol to Sclareolide
This protocol describes the oxidation of sclareol to sclareolide using potassium permanganate.
Materials:
-
Sclareol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve sclareol in toluene in a reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Prepare an aqueous solution of sodium hydroxide and add it to the sclareol solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide is formed.
-
Acidify the mixture to pH 2-3 with dilute sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude sclareolide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Experimental Protocol 2: Reduction of Sclareolide to this compound
This protocol details the reduction of sclareolide to this compound using lithium aluminum hydride.[1]
Materials:
-
Sclareolide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve sclareolide in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and if necessary, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography on silica gel if required. This reduction typically results in an almost quantitative yield of ambradiol.[1]
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Oxidation | Sclareol, KMnO₄, NaOH, 0-10 °C | 65-80% | [2] |
| Reduction | Sclareolide, LiAlH₄, THF, 0 °C to RT | ~Quantitative | [1] |
Table 1: Summary of the chemical synthesis of this compound from sclareol.
Biotechnological Synthesis Pathway
The biotransformation of sclareol to this compound offers a greener and more direct alternative to chemical synthesis. The yeast Hyphozyma roseoniger is known to efficiently catalyze this conversion.[3]
Caption: Biotransformation of sclareol to this compound.
Experimental Protocol 3: Biotransformation of Sclareol to this compound using Hyphozyma roseoniger
This protocol outlines the cultivation of Hyphozyma roseoniger and the subsequent whole-cell biotransformation of sclareol.
Materials:
-
Hyphozyma roseoniger (e.g., ATCC 20624)
-
Yeast extract
-
Peptone
-
Dextrose (Glucose)
-
Sclareol
-
Ethyl acetate
-
Culture flasks or bioreactor
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture medium containing yeast extract (10 g/L), peptone (20 g/L), and dextrose (20 g/L).
-
Inoculate the medium with a stock culture of Hyphozyma roseoniger.
-
Incubate at 25-28 °C with shaking (200-250 rpm) for 48-72 hours.
-
-
Biotransformation:
-
Prepare the production medium with a similar composition to the seed medium.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate under the same conditions for 24 hours.
-
Prepare a stock solution of sclareol in a suitable solvent (e.g., ethanol or DMSO) or as a fine powder.
-
Add a small amount of sclareol (e.g., 0.1 g/L) to the culture to induce the necessary enzymes.[4]
-
After an induction period of 24-48 hours, add the main portion of the sclareol substrate (e.g., 1-5 g/L).
-
Continue the fermentation for another 5-7 days. Monitor the conversion of sclareol and the formation of this compound using TLC or GC analysis of small aliquots of the culture broth extracted with ethyl acetate.
-
-
Extraction and Purification:
-
After the biotransformation is complete, separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the culture broth and the mycelia separately with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
-
| Parameter | Condition | Reference |
| Microorganism | Hyphozyma roseoniger | [3] |
| Incubation Temperature | 25-28 °C | [5] |
| pH | 5.0-7.0 | [5] |
| Inducer | Sclareol (low concentration) | [4] |
| Substrate Concentration | 1-5 g/L | [4] |
| Conversion Time | 5-7 days | [4] |
Table 2: Key parameters for the biotransformation of sclareol to this compound.
Semi-Synthesis of Ambroxide from this compound
This compound is the immediate precursor to Ambroxide. The synthesis involves an acid-catalyzed cyclization, which results in the formation of the desired tetrahydropyran ring.
Caption: Synthesis of Ambroxide from this compound.
Experimental Protocol 4: Cyclization of this compound to Ambroxide
This protocol describes a general procedure for the acid-catalyzed cyclization of this compound.
Materials:
-
This compound (Ambradiol)
-
Anhydrous toluene or another suitable aprotic solvent
-
p-Toluenesulfonic acid (p-TsOH) or another strong acid catalyst (e.g., sulfuric acid, acidic resin)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add a catalytic amount of p-toluenesulfonic acid (typically 1-5 mol%).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude Ambroxide can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Typical Yield |
| Catalyst | p-Toluenesulfonic acid | >90% |
| Solvent | Toluene | |
| Reaction Temperature | Reflux |
Table 3: Conditions for the cyclization of this compound to Ambroxide.
Other Potential Applications of this compound
While the primary use of this compound is in the synthesis of Ambroxide, its diol functionality offers opportunities for further derivatization to create novel compounds with potential biological activities. Research in this area is ongoing, with possibilities including:
-
Esterification: The primary and tertiary hydroxyl groups can be selectively esterified to produce a range of esters with potentially interesting pharmacological or fragrance properties.
-
Etherification: Formation of ethers at one or both hydroxyl groups can modify the lipophilicity and other physicochemical properties of the molecule.
-
Oxidation: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid can provide a handle for further synthetic transformations, such as amidation or reductive amination.
The development of new synthetic methodologies starting from this compound could lead to the discovery of new drug candidates and other valuable fine chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. US20140162332A1 - Method for producing sclareol - Google Patents [patents.google.com]
- 4. CN113502306B - A method of catalyzing sclareol to produce sclareolactone - Google Patents [patents.google.com]
- 5. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sclareol Glycol Yield from Sclareol Bioconversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the bioconversion of sclareol to sclareol glycol (also known as ambradiol).
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for the bioconversion of sclareol to this compound?
A1: The most commonly cited microorganism for this biotransformation is the dimorphic yeast-like fungus Hyphozyma roseoniger.[1][2][3][4] Other fungi, such as Aspergillus tubingensis and Filobasidium magnum, have also been investigated for sclareol biotransformation, though they may yield different primary products.
Q2: Is sclareolide an intermediate in the formation of this compound?
A2: No, current research indicates that this compound and sclareolide are likely synthesized via different metabolic pathways. They are not interconverted.[4] Therefore, the accumulation of sclareolide should be considered a competing pathway, not a step towards this compound production.
Q3: What are the optimal pH and temperature ranges for the bioconversion process?
A3: For Hyphozyma roseoniger, the bioconversion can be carried out in a pH range of approximately 3.0 to 7.5, with a preferred range of 3.0 to 6.5. The incubation temperature should be maintained between 12°C and 33°C, with a preferred range of 15°C to 30°C.
Q4: How can I monitor the progress of the bioconversion?
A4: The concentrations of sclareol, this compound, and sclareolide in the fermentation broth can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6]
Troubleshooting Guide
Low yield of this compound is a common issue. The following table outlines potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Low cell growth and low this compound yield. | Sclareol toxicity: High concentrations of sclareol can be inhibitory or toxic to Hyphozyma roseoniger.[1] | Implement a fed-batch or two-stage feeding strategy. Start with a low induction concentration of sclareol (e.g., 2 mM) to allow the cells to adapt, followed by a higher production-phase concentration.[1] Monitor cell growth at different sclareol concentrations (e.g., 2, 6, and 10 mM) to determine the optimal concentration for your specific strain and conditions.[1] |
| Good cell growth but low this compound yield, with high accumulation of sclareolide. | Suboptimal culture conditions favoring sclareolide production: The metabolic pathway may be shifted towards sclareolide production due to non-ideal pH, temperature, or media composition. | Optimize the pH and temperature within the recommended ranges (pH 3.0-6.5, Temperature 15-30°C). Also, review and optimize the culture medium composition. |
| Initial product formation, but the reaction stalls. | Nutrient limitation: Essential nutrients in the medium may be depleted before the bioconversion is complete. | Ensure the culture medium is replete with necessary nitrogen sources, inorganic salts, and growth factors. Consider a fed-batch strategy for nutrients as well as the substrate. |
| Inconsistent results between batches. | Variability in inoculum quality or culture conditions: Inconsistent inoculum size, age, or slight variations in pH, temperature, or aeration can lead to batch-to-batch variability. | Standardize your inoculum preparation procedure. Ensure consistent culture conditions by using calibrated equipment and maintaining tight control over process parameters. |
Experimental Protocols
Culture Media for Hyphozyma roseoniger
Two potential media compositions are provided below.
Table 1: Yeast-Malt (YM) Medium [1]
| Component | Concentration (per Liter) |
| Yeast Extract | 3 g |
| Malt Extract | 3 g |
| Tryptone | 5 g |
| Glucose | 10 g |
| pH | 6.2 |
Table 2: Basic Inorganic Salt Medium (BSM) [1]
| Component | Concentration (per Liter) |
| KH₂PO₄ | 2.44 g |
| Na₂HPO₄·12H₂O | 14.04 g |
| NH₄Cl | 2 g |
| MgCl₂·6H₂O | 0.2 g |
| CaCl₂·2H₂O | 1 mg |
| Yeast Extract | 0.01 g |
| Metal Ion Mixture | 5 mL |
| Vitamin Mixture | 0.2 mL |
| Tween 80 | 0.8% (v/v) |
-
Metal Ion Mixture (per Liter): 0.5 g FeCl₂·4H₂O, 0.5 g MnCl₂, 0.1 g NaMoO₄·2H₂O, 0.05 g CuCl₂, 120 mM HCl.[1]
-
Vitamin Mixture (per Liter): 2 g calcium pantothenate, 1 g creatine, 2 g nicotinic acid, 2 g pyridoxamine, 2.5 mg cobalamin, 1 g para-aminobenzoic acid.[1]
Fed-Batch Bioconversion Protocol
This protocol is based on a two-stage feeding strategy to mitigate sclareol toxicity.
-
Inoculum Preparation: Culture Hyphozyma roseoniger in YM medium at 24°C and 180 rpm until a sufficient cell density is reached.
-
Induction Phase: Inoculate the BSM medium with the seed culture. Add an initial sclareol concentration of 2 mM.[1]
-
Culture Conditions: Maintain the culture at a temperature between 15-30°C and a pH between 3.0-6.5.
-
Production Phase: After a period of adaptation and initial growth (e.g., 12-24 hours), add a higher concentration of sclareol to initiate the main bioconversion phase.
-
Monitoring: Regularly take samples to measure cell growth (e.g., OD₆₀₀) and the concentrations of sclareol and this compound using GC-MS or HPLC.
Sample Preparation and Analysis
Extraction of Sclareol and this compound:
-
Centrifuge a sample of the fermentation broth to separate the cells from the supernatant.
-
The target compounds may be present in both the cells and the supernatant, so both should be analyzed.
-
For cellular extraction, the cell pellet can be extracted with an organic solvent like ethyl acetate.
-
The supernatant can be directly extracted with an equal volume of ethyl acetate.
-
Combine the organic phases, dry with a drying agent like anhydrous sodium sulfate, and concentrate under reduced pressure.
GC-MS Analysis:
-
Column: A non-polar column such as an HP-5MS is suitable.[5]
-
Injection: The concentrated extract is redissolved in a suitable solvent for injection.
-
Detection: Use Mass Spectrometry in full scan mode or Single Ion Monitoring (SIM) for higher sensitivity and specificity.
Visualizations
Caption: Experimental workflow for sclareol to this compound bioconversion.
Caption: Proposed metabolic pathways of sclareol in Hyphozyma roseoniger.
References
- 1. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DK169560B1 - Biologically pure culture of Hyphozyma roseoniger, a mixture which is prepared by culturing this organism, and a process for preparing a diol compound or a furan compound by culturing the microorganism - Google Patents [patents.google.com]
- 4. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Sclareol Glycol Purification from Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of sclareol glycol (ambradiol) from cell culture.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound from cell culture.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Incomplete cell lysis: The this compound remains trapped within the cells. | Optimize cell disruption method: Experiment with different lysis techniques such as high-pressure homogenization, sonication, or enzymatic digestion to ensure complete cell rupture. |
| Inappropriate solvent selection: The solvent used for extraction may have low solubility for this compound. | Solvent screening: Test a range of solvents with varying polarities. Ethyl acetate is a commonly used solvent for ambradiol extraction. Consider solvent mixtures to optimize extraction efficiency.[1] | |
| Insufficient solvent volume or extraction time: The solvent may be saturated, or the extraction process may not have reached equilibrium. | Increase solvent-to-biomass ratio and extraction time: Use a larger volume of solvent and extend the extraction duration with agitation to ensure complete extraction. | |
| Low Purity of Crude Extract | Co-extraction of impurities: Lipids, pigments, and other cellular components are extracted along with this compound. | Pre-extraction washing: Wash the cell biomass with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent for this compound. |
| Optimize extraction conditions: Adjusting the temperature and pH during extraction can sometimes selectively reduce the extraction of certain impurities. | ||
| Difficulty in Crystallization | Presence of impurities: Co-purified compounds can inhibit crystal formation. | Additional purification steps: Employ chromatographic techniques like silica gel column chromatography to further purify the extract before attempting crystallization. |
| Inappropriate solvent system: The chosen solvent or solvent mixture is not suitable for inducing crystallization. | Solvent screening for crystallization: Test various solvent systems. A common system for ambradiol is a mixture of hexane and chloroform.[1] Experiment with different ratios and cooling rates. | |
| Supersaturation not achieved: The concentration of this compound is too low for crystallization to occur. | Concentrate the solution: Carefully evaporate the solvent to increase the concentration of this compound. Seeding with a small crystal of pure this compound can also induce crystallization. | |
| Poor Chromatographic Separation | Inappropriate stationary or mobile phase: The selected column and solvent system do not provide adequate resolution. | Optimize chromatographic conditions: Screen different stationary phases (e.g., normal-phase silica, reversed-phase C18) and mobile phase compositions. A gradient elution may be necessary to separate compounds with different polarities. |
| Column overloading: Too much sample is loaded onto the column, leading to broad peaks and poor separation. | Reduce sample load: Decrease the amount of crude extract loaded onto the column. | |
| Irregular column packing: Poorly packed columns can lead to channeling and band broadening. | Proper column packing: Ensure the column is packed uniformly to achieve optimal separation. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its purification from cell culture important?
This compound, also known as ambradiol, is a diterpenoid of significant interest in the fragrance and pharmaceutical industries. It is a key precursor for the synthesis of Ambrox®, a valuable substitute for ambergris. Producing this compound through microbial fermentation in cell cultures offers a more sustainable and controlled alternative to extraction from plant sources. Efficient purification is crucial to obtain a high-purity product suitable for its intended applications.
2. What are the main challenges in purifying this compound from a fermentation broth?
The primary challenges include:
-
Low concentration: this compound is often present at low concentrations in the fermentation broth, requiring efficient extraction and concentration steps.
-
Complex mixture: The fermentation broth is a complex mixture containing cells, residual media components, proteins, and other metabolites, which can interfere with purification.
-
Product location: this compound can be intracellular, requiring effective cell lysis for its release.
-
Similar compounds: The presence of structurally similar impurities can make the final purification steps, like crystallization and chromatography, challenging.
3. Which solvents are best for extracting this compound from the cell biomass?
Ethyl acetate is a commonly reported and effective solvent for the extraction of ambradiol.[1] The choice of solvent depends on the specific characteristics of the fermentation broth and the desired purity of the extract. It is advisable to perform a small-scale solvent screening to identify the most efficient and selective solvent for your specific process.
4. What analytical techniques are used to assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the purity of this compound.[2] These techniques can separate this compound from impurities and provide quantitative data on its purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and purity assessment.
5. Can supercritical CO2 extraction be used for this compound purification?
Yes, supercritical CO2 extraction is a promising green technology for the purification of this compound. It offers high selectivity and can yield a product with high purity (75-99%) and good recovery rates (85-99%).[1] This method avoids the use of organic solvents.
Quantitative Data Summary
The following tables summarize quantitative data gathered from various sources on this compound (ambradiol) purification.
Table 1: Supercritical CO2 Extraction of Ambradiol
| Parameter | Value | Reference |
| Purity | 75% - 99% | [1] |
| Yield | 85% - 99% | [1] |
| Temperature | 31°C - 90°C | [1] |
| Pressure | 74 bars - 250 bars | [1] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Yeast Culture
Objective: To extract this compound from yeast cell biomass using an organic solvent.
Materials:
-
Yeast cell pellet from fermentation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge and appropriate tubes
-
Rotary evaporator
Procedure:
-
Cell Harvesting: Centrifuge the fermentation broth to pellet the yeast cells. Discard the supernatant.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this washing step twice to remove residual media components.
-
Cell Lysis (if intracellular): If this compound is produced intracellularly, resuspend the washed cell pellet in a suitable lysis buffer and disrupt the cells using a high-pressure homogenizer or sonicator.
-
Extraction: Add ethyl acetate to the cell lysate or washed cell pellet at a ratio of 10:1 (v/w). Mix vigorously for 1-2 hours at room temperature.
-
Phase Separation: Centrifuge the mixture to separate the organic phase from the aqueous phase and cell debris.
-
Collection: Carefully collect the upper organic phase (ethyl acetate) containing the extracted this compound.
-
Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration: Filter out the sodium sulfate and concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
Objective: To purify crude this compound extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified product.
Protocol 3: Crystallization of this compound
Objective: To obtain high-purity this compound crystals.
Materials:
-
Purified this compound
-
Hexane
-
Chloroform
-
Crystallization dish
-
Ice bath
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent mixture, such as hexane-chloroform, at a slightly elevated temperature to ensure complete dissolution.[1]
-
Cooling: Slowly cool the solution to room temperature, and then transfer it to an ice bath or refrigerator to induce crystallization. Slow cooling generally results in larger and purer crystals.
-
Crystal Formation: Allow the solution to stand undisturbed until crystal formation is complete. This may take several hours to days.
-
Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for this compound Purification.
References
Sclareol glycol stability and degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of sclareol glycol under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the recommended storage conditions?
A1: this compound is a diterpene diol that, like many similar compounds, can be susceptible to degradation over time, especially when exposed to heat, light, and certain chemical conditions. For optimal stability, it is recommended to store this compound as a solid at 4°C and protected from light. If in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.
Q2: What are the primary functional groups in this compound that might influence its stability?
A2: this compound possesses two key functional groups that dictate its chemical reactivity and stability: a primary alcohol and a tertiary alcohol. The presence of these hydroxyl groups, along with its terpenoid backbone, makes it susceptible to specific degradation pathways.
Q3: How does the tertiary alcohol group in this compound affect its stability?
A3: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon that is bonded to the hydroxyl group. This structural feature provides a degree of stability against oxidative degradation at that position. However, under harsh acidic conditions, tertiary alcohols can undergo dehydration.
Q4: What degradation pathways are expected for the primary alcohol group in this compound?
A4: Primary alcohols are more susceptible to oxidation than tertiary alcohols. Under oxidative stress, the primary alcohol group of this compound can be oxidized first to an aldehyde and then potentially further to a carboxylic acid.
Q5: Is this compound susceptible to degradation by hydrolysis?
A5: Glycols and alcohols are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may be accelerated, although this is less common than for compounds with ester or amide linkages.
Q6: Can light exposure affect the stability of this compound?
A6: Yes, terpenes and their derivatives can be sensitive to light, particularly UV radiation. Photodegradation can occur through photolysis, where light energy breaks chemical bonds, potentially leading to the formation of free radicals and subsequent degradation products. It is crucial to protect this compound from light during storage and experiments whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in chromatogram after short-term storage at room temperature. | Thermal degradation or oxidation. | Store this compound solutions at recommended low temperatures (-20°C or -80°C) and protect from light. Prepare fresh working solutions for daily use. |
| Appearance of new peaks during an experiment involving acidic conditions. | Acid-catalyzed dehydration of the tertiary alcohol. | If possible, adjust the experimental pH to be closer to neutral. If acidic conditions are necessary, minimize the exposure time and temperature. Analyze for potential dehydration products. |
| Observed degradation when using an oxidizing agent in a reaction mixture. | Oxidation of the primary alcohol group. | Use the mildest possible oxidizing agent that achieves the desired reaction. Consider protecting the primary alcohol group if it is not the intended reaction site. |
| Inconsistent results in photosensitive assays. | Photodegradation of this compound. | Conduct experiments under amber or red light. Use amber-colored vials or wrap experimental containers in aluminum foil. |
| Precipitation of this compound from aqueous solutions. | Low aqueous solubility. | This compound has low water solubility. Use of a co-solvent such as DMSO or ethanol may be necessary. Ensure the final concentration does not exceed its solubility limit in the chosen solvent system. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines. The goal is to induce a target degradation of 5-20%.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the this compound working solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix the this compound working solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the this compound working solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid this compound and a solution of this compound at 80°C in a temperature-controlled oven for 48 hours.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for analysis.
-
3. Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector or Mass Spectrometry (MS) detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for diterpenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) or the use of a universal detector like MS or Evaporative Light Scattering Detector (ELSD) is recommended.
-
Analysis: Monitor the decrease in the peak area of the parent this compound and the formation of any degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV/Visible Light | Room Temp | As per ICH Q1B |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Enhancing Microbial Sclareol Transformation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency of microbial sclareol transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the microbial transformation of sclareol.
Q1: My sclareol conversion rate is low, but the microbial culture appears healthy. What are the potential causes?
A1: Low conversion rates despite good cell growth can be attributed to several factors:
-
Substrate Bioavailability: Sclareol has very low water solubility, which can limit its contact with microbial cells in the fermentation broth. This poor bioavailability is a common bottleneck for efficient transformation.[1]
-
Sub-optimal pH and Temperature: The biotransformation process is highly dependent on the optimal pH and temperature for the specific enzymes involved. Deviations from these optimal conditions can significantly reduce enzyme activity without affecting overall cell viability.[2]
-
Insufficient Co-factors: The enzymatic reactions involved in sclareol transformation, particularly oxidation and hydroxylation, often require specific co-factors (e.g., NADPH for cytochrome P450 monooxygenases). A deficiency in these co-factors can limit the reaction rate.
-
Feedback Inhibition: High concentrations of the transformed product (e.g., sclareolide or ambradiol) may cause feedback inhibition of the responsible enzymes, slowing down the conversion process as the product accumulates.
Q2: I'm observing cell growth inhibition or cell death after adding sclareol. What's happening and how can I fix it?
A2: Sclareol can be toxic to certain microorganisms, especially at high concentrations. The biotransformation process is often a detoxification mechanism for the microbe.[3][4]
-
Toxicity: To mitigate toxicity, consider a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory concentration of sclareol in the medium.
-
Pre-treatment/Adaptation: Inducing the culture with a low concentration of sclareol before adding the main substrate can help upregulate the necessary metabolic pathways for both detoxification and transformation.[3]
-
Solvent Toxicity: If using a co-solvent to dissolve sclareol, the solvent itself might be toxic. Screen different biocompatible solvents or reduce the concentration of the current solvent.
Q3: The sclareol seems to be precipitating in my bioreactor. How can I improve its solubility?
A3: Sclareol's hydrophobicity often leads to precipitation in aqueous fermentation media.
-
Use of Co-solvents: Introducing a biocompatible co-solvent can significantly enhance sclareol solubility. The choice of co-solvent should be optimized for the specific microbial strain.[1][5]
-
Adsorbent Resins: Adding inert adsorbent resins to the culture medium can create a solid phase for sclareol to adsorb onto, which can then be accessed by the cells, effectively acting as a slow-release reservoir.
-
Surfactants: Non-ionic surfactants like Triton X-100 can be used to increase the permeability and facilitate the transport of hydrophobic compounds like sclareol across the cell membrane.[6]
Q4: The transformation is producing multiple byproducts instead of my desired product. How can I improve selectivity?
A4: The presence of multiple byproducts suggests that several enzymatic pathways are acting on the sclareol molecule.
-
Strain Engineering: If using a genetically tractable microorganism, consider knocking out competing enzymatic pathways to channel the metabolic flux towards your desired product.
-
Process Optimization: Varying fermentation parameters such as pH, temperature, and aeration can alter the expression and activity of different enzyme systems, potentially favoring one pathway over another.[2]
-
Pathway Analysis: In fungi like Hyphozyma roseonigra, sclareol glycol and sclareolide are produced via separate metabolic pathways.[7][8][9] Understanding the specific intermediates can help in identifying and controlling the branching points of the metabolic network.
Quantitative Data on Sclareol Biotransformation
The efficiency of sclareol transformation varies significantly depending on the microbial strain and fermentation conditions.
| Microbial Strain | Substrate Conc. | Product | Yield / Conversion Rate | Fermentation Time | Key Optimization Strategy |
| Filobasidium magnum JD1025 | 30 g/L | Sclareolide | 21.62 g/L (88.79% conversion) | 72 h | Optimized co-solvent and nitrogen source.[5][10] |
| Yarrowia lipolytica (Engineered) | N/A (de novo) | Sclareol | 25.9 g/L | >144 h | Engineering cellular longevity and robustness.[11] |
| S. cerevisiae & C. albidus (Co-culture) | N/A (de novo) | Sclareolide | 626.3 mg/L | >144 h | Triton X-100 for permeability, optimized temperature.[6] |
| Aspergillus tubingensis | Varies | labd-14-ene-3β,8α,13β-triol | Qualitative | N/A | Screening of endophytic fungi.[12] |
| Hyphozyma roseonigra | 1 g / 200 mL | Ambradiol | Substrate fully consumed | 3-4 days | Two-stage feeding (induction and production).[3] |
Experimental Protocols
Protocol 1: General Microbial Transformation of Sclareol
This protocol provides a general framework for whole-cell biotransformation in a shake flask.
-
Strain Cultivation:
-
Prepare a seed culture by inoculating a single colony of the selected microorganism (e.g., Filobasidium magnum) into a suitable liquid medium (e.g., YPD Broth).
-
Incubate at the optimal temperature (e.g., 25-30°C) with shaking (e.g., 150-220 rpm) for 24-48 hours until a dense culture is obtained.[1]
-
-
Fermentation:
-
Prepare the main fermentation medium in baffled flasks. The medium composition should be optimized for the specific strain.
-
Inoculate the fermentation medium with the seed culture (e.g., 5-10% v/v).[1]
-
Add sclareol to the desired final concentration (e.g., 30 g/L). Sclareol should be pre-dissolved in a suitable co-solvent to ensure dispersion.
-
Incubate the flasks under optimized conditions (e.g., 25-30°C, 60-84 hours).[1]
-
-
Sample Collection:
-
Withdraw samples aseptically at regular intervals to monitor cell growth (OD600) and product formation.
-
Protocol 2: Extraction of Sclareol and Derivatives from Broth
This protocol describes an effective method for extracting sclareol and its products for analysis.
-
Separation of Biomass:
-
Centrifuge the collected fermentation broth to separate the supernatant from the microbial cells (mycelium).[13]
-
-
Extraction from Supernatant:
-
Take a known volume of the supernatant (e.g., 1 mL) and mix it with an equal or greater volume of an organic solvent like ethyl acetate.[1]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer containing the extracted compounds.
-
-
Extraction from Mycelium (Intracellular Products):
-
Dry the collected mycelium (e.g., by lyophilization or oven drying at low heat).
-
Grind the dried mycelium into a fine powder.
-
Suspend the powder in an organic solvent (e.g., hexane or ethyl acetate) at a solid-to-liquid ratio of approximately 1:5 to 1:25 (g/mL).[13]
-
Use microwave-assisted extraction (e.g., 40-80°C) to enhance extraction efficiency.[13]
-
Filter the mixture to remove cell debris and collect the solvent extract.
-
-
Sample Preparation for Analysis:
-
Evaporate the collected organic extracts to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.
-
Protocol 3: GC-MS Analysis of Sclareol and Derivatives
This protocol outlines a typical method for the quantification and identification of sclareol and its transformation products.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: HP-5MS (or equivalent), 30 m × 0.25 mm i.d., 0.25 µm film thickness.[14]
-
-
GC Conditions:
-
MS Conditions:
-
Quantification:
-
Prepare a calibration curve using authentic standards of sclareol and the expected products.
-
Identify compounds by comparing their retention times and mass spectra with those of the standards and reference libraries (e.g., NIST).[14]
-
Visualizations: Workflows and Pathways
Experimental Workflow
The diagram below outlines the general workflow for a microbial sclareol transformation experiment, from strain selection to final product analysis.
Caption: General workflow for microbial sclareol biotransformation.
Simplified Sclareol Transformation Pathway
This diagram illustrates the primary transformation routes of sclareol into key derivatives like sclareolide and ambradiol by fungal biocatalysts. The process is mediated by a series of oxidative enzymes.
References
- 1. CN113502306B - A method of catalyzing sclareol to produce sclareolactone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered Microbial Consortium for De Novo Production of Sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 14. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Overcoming low solubility of sclareol glycol in aqueous media
Welcome to the technical support center for overcoming the low aqueous solubility of sclareol glycol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is sparingly soluble in water. The estimated aqueous solubility is approximately 4.883 mg/L at 25°C[1]. Its lipophilic nature (estimated logP of 3.844) is the primary reason for its low water solubility[1].
Q2: Why is overcoming the low aqueous solubility of this compound important for research?
A2: For many biological and pharmaceutical studies, achieving a sufficient concentration of a compound in an aqueous medium is crucial for assessing its activity and developing effective formulations. Low solubility can lead to inaccurate experimental results and hinder the translation of promising compounds into therapeutic applications.
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
A3: The main strategies to improve the aqueous solubility of this compound and similar lipophilic molecules include:
-
Co-solvency: Using a mixture of water-miscible solvents to increase the drug's solubility.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host molecule.
-
Liposomal Formulations: Incorporating this compound into the lipid bilayer of liposomes.
-
Nanoparticle Formulations: Encapsulating or loading this compound into polymeric nanoparticles.
Q4: How can I quantify the concentration of this compound in my aqueous preparations?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable method for quantifying glycols in aqueous solutions[2]. Gas Chromatography (GC) coupled with MS (GC-MS) can also be used, particularly for volatile compounds, and has been successfully applied to the pharmacokinetic analysis of the related compound, sclareol[3].
Troubleshooting Guide
Issue: My this compound is precipitating out of the aqueous solution.
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | The concentration of this compound may be too high for the chosen solvent system. Solution: Dilute the sample or reformulate using a more effective solubilization method as detailed in the experimental protocols below. |
| Temperature Fluctuations | A decrease in temperature can reduce the solubility of this compound, leading to precipitation. Solution: Ensure your working solutions are maintained at a constant temperature. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the compound. Store stock solutions as recommended, often at -20°C or -80°C in an appropriate organic solvent like DMSO to prevent freeze-thaw cycles that can affect stability[4]. |
| pH Shift | Changes in the pH of the buffer can affect the stability and solubility of the formulation. Solution: Verify the pH of your aqueous medium and ensure it is compatible with your chosen solubilization system. |
| Inadequate Solubilization | The chosen method may not be robust enough for the desired concentration. Solution: Re-evaluate your solubilization strategy. Consider increasing the concentration of the co-solvent or cyclodextrin, or switching to a different method like liposomal or nanoparticle encapsulation. |
Issue: I am observing low entrapment efficiency in my liposome or nanoparticle formulation.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug-to-Carrier Ratio | The amount of this compound may be too high for the amount of lipid or polymer used. Solution: Optimize the drug-to-carrier molar ratio. For liposomes, a 9:0.1:5 molar ratio of egg phosphatidylcholine to dipalmitoylphosphatidylglycerol to sclareol has been shown to be effective for a similar molecule[5]. |
| Suboptimal Formulation Parameters | Factors such as sonication time, hydration temperature, or solvent evaporation rate can impact encapsulation. Solution: Systematically vary these parameters to find the optimal conditions for your specific formulation. |
| Poor Lipid/Polymer Quality | The quality of the lipids or polymers used can affect their ability to form stable vesicles or particles. Solution: Use high-purity lipids and polymers from a reputable supplier. |
Quantitative Data on Solubilization Methods
The following table summarizes the achievable concentrations of this compound using different solubilization techniques.
| Method | Solvent System | Achievable Concentration | Reference |
| Aqueous Solution (Estimated) | Water | ~4.883 mg/L (0.0049 mg/mL) | [1] |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | [4] |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL | [4] |
| Organic Solvent | DMSO | 16.67 mg/mL | [4] |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
This protocol describes how to prepare a stock solution of this compound in a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 16.7 mg/mL. Gentle heating and/or sonication may be required to fully dissolve the compound[4].
-
In a separate sterile tube, combine the solvents in the following order, ensuring complete mixing after each addition:
-
Add 400 µL of PEG300 to 100 µL of the this compound/DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
The final concentration of this compound will be ≥ 1.67 mg/mL in a clear solution[4].
Protocol 2: Solubilization using Cyclodextrin Complexation
This protocol details the preparation of a this compound solution using sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO at 16.7 mg/mL[4].
-
To prepare a 1 mL working solution, add 100 µL of the this compound/DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be ≥ 1.67 mg/mL[4].
Protocol 3: Preparation of this compound-Loaded Liposomes (Adapted from Sclareol Protocol)
This protocol is adapted from a method for encapsulating the parent compound, sclareol, and can be used as a starting point for this compound[5].
Materials:
-
This compound
-
Egg phosphatidylcholine (EPC)
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Chloroform
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound, EPC, and DPPG in chloroform at a desired molar ratio (e.g., a starting point could be a 9:0.1:5 molar ratio of EPC:DPPG:this compound)[5].
-
In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the liposome suspension using a probe sonicator on ice until the solution becomes clear.
Visualizations
References
- 1. This compound, 55881-96-4 [thegoodscentscompany.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxic and antitumor activity of liposome-incorporated sclareol against cancer cell lines and human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-product formation during sclareol glycol synthesis
Technical Support Center: Sclareol Glycol Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the formation of side-products during the synthesis of this compound, a key precursor for the fragrance ambroxide.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and fragrance synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary reaction pathways and common side-products in this compound synthesis?
The synthesis of this compound from sclareol involves the dihydroxylation of the C14-C15 double bond. The most common method is oxidation, typically using potassium permanganate (KMnO₄) under controlled conditions.
Primary Reaction:
-
Sclareol to this compound: The desired reaction is the syn-dihydroxylation of the alkene functional group in sclareol's side chain to form the vicinal diol, this compound.
Common Side-Products:
-
Sclareolide: This is a major byproduct formed through over-oxidation and subsequent degradation of the sclareol side chain.[3][4] Chemical and biotechnological studies indicate that sclareolide and this compound are often formed via different pathways and are not typically interconverted.[1]
-
Cleavage Products: Harsh oxidation conditions (e.g., high temperature or excess oxidant) can cleave the carbon-carbon double bond, leading to the formation of ketones and carboxylic acids.[5][6]
-
Other Oxidized Analogs: Various other oxidized intermediates can be formed, including epoxides and additional hydroxylations on the labdane backbone, depending on the reaction conditions and catalysts used.[3][7]
Below is a diagram illustrating the main synthetic route and competing side-reactions.
FAQ 2: My reaction has a low yield of this compound. What are the likely causes?
Low yields are typically due to reaction conditions that favor the formation of side-products. The following troubleshooting guide outlines potential causes and solutions.
Troubleshooting Guide & Data
Issue: High levels of sclareolide are detected in the final product.
Cause: Sclareolide is formed from over-oxidation. This is favored by higher temperatures, longer reaction times, and an excess of the oxidizing agent. While some methods intentionally convert sclareol to sclareolide, these conditions should be avoided when this compound is the target.[8][9][10]
Solutions:
-
Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C using an ice-salt bath.
-
Stoichiometry: Use a carefully measured, slight molar excess of the oxidizing agent. Avoid large excesses.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting sclareol has been consumed to prevent further oxidation of the glycol product.
Quantitative Impact of Reaction Conditions
The choice of oxidant and reaction conditions significantly impacts the product distribution. While specific quantitative data for this compound synthesis is sparse in publicly available literature, general principles of alkene dihydroxylation provide clear guidance.
| Oxidizing System | Typical Conditions | Expected this compound Yield | Potential for Side-Products |
| Cold, Dilute KMnO₄ | 0-5°C, aq. NaOH | Good to High | Low, if controlled. Risk of over-oxidation if temperature rises.[5] |
| Hot, Conc. KMnO₄ | > 25°C, Acidic/Basic | Very Low | High. Primarily side-chain cleavage and sclareolide formation.[6] |
| OsO₄ (catalytic), NMO | 0-25°C, Buffered | Very High | Very Low. OsO₄ is highly selective for dihydroxylation.[11][12] |
| Biotransformation | H. roseonigra cells | Variable | Moderate. Can produce a mix of oxidized products, including sclareolide.[1][7] |
Key Experimental Protocol
High-Yield Synthesis of this compound via Permanganate Oxidation
This protocol is designed to maximize the yield of this compound while minimizing the formation of sclareolide and other oxidative side-products.
Materials:
-
Sclareol (95%+ purity)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Sodium sulfite (Na₂SO₃) (for quenching)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-salt bath
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of sclareol in 200 mL of acetone. Cool the flask in an ice-salt bath to 0°C with vigorous stirring.
-
Reaction Initiation: Prepare a solution of 1 g of NaOH in 100 mL of water and add it to the sclareol solution. The temperature should be maintained at or below 5°C.
-
Oxidant Addition: Separately, prepare a solution of 5.5 g of KMnO₄ in 150 mL of cold deionized water. Add this permanganate solution dropwise to the rapidly stirred sclareol mixture over a period of 1-2 hours. Crucially, ensure the internal temperature does not exceed 5°C. The reaction mixture will turn from purple to a brown sludge (MnO₂) as the reaction proceeds.
-
Monitoring: Check the reaction progress every 30 minutes via TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the sclareol spot is no longer visible.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and the brown manganese dioxide precipitate coagulates.
-
Workup:
-
Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with acetone.
-
Combine the filtrates and remove the acetone using a rotary evaporator.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 7. Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger [mdpi.com]
- 8. US3050532A - Two stage oxidation of sclareol - Google Patents [patents.google.com]
- 9. US7588759B2 - Compositions comprising sclareol or derivatives thereof and uses thereof - Google Patents [patents.google.com]
- 10. WO1991009852A1 - Process for producing sclareolide - Google Patents [patents.google.com]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
How to increase the purity of synthesized sclareol glycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized sclareol glycol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound, also known as (-)-13,14,15,16-Tetranorlabdane-8α,12-diol, is a diterpenoid and a valuable precursor in the synthesis of Ambroxide, a key component in the fragrance industry used as a substitute for ambergris.[1][2] High purity is essential for ensuring the efficiency and selectivity of subsequent chemical conversions and for meeting the stringent quality standards required in fragrance and pharmaceutical applications. Impurities can lead to undesirable side reactions, lower yields of the final product, and introduce unwanted olfactory notes or biological activities.
Q2: What are the common synthesis methods for this compound?
This compound is primarily produced through the biotransformation of sclareol, a natural diterpene alcohol extracted from Salvia sclarea (clary sage). Microorganisms such as the yeast-like fungus Hyphozyma roseonigra are known to efficiently convert sclareol into this compound.[2] Chemical synthesis routes also exist, often involving the oxidative degradation of sclareol.[3]
Q3: What are the potential impurities in synthesized this compound?
Common impurities can originate from the starting material, the synthesis process itself, or subsequent degradation. These may include:
-
Unreacted Sclareol: Incomplete conversion during biotransformation or chemical synthesis.
-
Sclareolide: A common byproduct in sclareol oxidation processes, though some research suggests it may be formed via a separate metabolic pathway during biotransformation.[1]
-
Isomerized and Oxidized Analogues: Intermediates or side-products from the biotransformation process.[1]
-
Solvents and Reagents: Residual solvents or reagents used during the synthesis and purification steps.
-
Metabolites from the Microorganism: In the case of biotransformation, other cellular metabolites could co-extract with the product.[4]
Q4: How is the purity of this compound typically assessed?
The purity of this compound is commonly determined using analytical chromatography techniques. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a primary method for quantitative purity analysis.[5][6] Thin Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of a reaction and the effectiveness of purification steps.[7] High-Performance Liquid Chromatography (HPLC) can also be employed for purity assessment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Problem: The purity of the synthesized this compound is lower than expected.
Low purity is a frequent issue that can often be resolved by systematically evaluating the reaction and purification steps.
Q5: My reaction seems incomplete, leaving a significant amount of starting material (sclareol). How can I improve the conversion rate?
Optimizing reaction conditions is key to driving the synthesis to completion.
-
For Biotransformation:
-
Incubation Time: Ensure the reaction proceeds for a sufficient duration. Monitor the conversion over time to determine the optimal endpoint.
-
Culture Conditions: Optimize temperature, pH, and aeration for the specific microorganism to ensure its metabolic activity is at its peak.[8]
-
Substrate Concentration: High concentrations of sclareol can be toxic to microorganisms. Consider a phased addition of the substrate to maintain cell viability and enzymatic activity.[9]
-
Induction: Pre-treating cells with a small amount of sclareol may induce the necessary enzymes for the bioconversion.[9]
-
-
For Chemical Synthesis:
-
Reaction Time and Temperature: Adjust these parameters based on empirical testing to maximize product formation while minimizing byproduct generation.
-
Stoichiometry of Reagents: Ensure the correct molar ratios of reactants and catalysts are used. An excess of one reagent may be necessary to drive the reaction to completion.
-
Catalyst Activity: Verify the purity and activity of any catalysts used, as their degradation can lead to incomplete reactions.
-
Q6: I have significant byproducts in my crude product. How can I minimize their formation and remove them?
Byproduct formation can sometimes be controlled at the synthesis stage. However, efficient purification is the most direct way to remove them.
-
Minimizing Formation:
-
Tightly control reaction parameters like temperature and pH.
-
In biotransformation, selecting a highly specific microbial strain can reduce the formation of unwanted metabolites.
-
-
Removal via Purification:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. This compound, being a diol, is more polar than sclareol and many non-polar byproducts.
-
Recrystallization: This technique is excellent for removing impurities that have different solubility profiles from the desired product.
-
Q7: My current purification protocol is not effective. What are the recommended methods for purifying this compound?
The choice of purification method depends on the nature of the impurities. A multi-step approach is often the most effective.
-
Extraction: After synthesis (especially biotransformation), the product needs to be extracted from the reaction medium. This typically involves liquid-liquid extraction with an organic solvent.
-
Recrystallization: This is often the first step in purifying the crude extract. It is effective at removing large quantities of impurities.
-
Column Chromatography: For achieving high purity (>98%), column chromatography is usually necessary to separate structurally similar compounds.
The following workflow illustrates a general strategy for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]
- 8. US20140162332A1 - Method for producing sclareol - Google Patents [patents.google.com]
- 9. Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger | MDPI [mdpi.com]
Factors affecting the rate of sclareol to sclareol glycol conversion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the conversion of sclareol to sclareol glycol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for converting sclareol to this compound?
The most prominently reported method for the conversion of sclareol to this compound is through biotransformation using the dimorphic yeast-like microorganism, Hyphozyma roseonigra.[1][2][3] This whole-cell biocatalysis approach is considered a greener and more sustainable alternative to multi-step chemical synthesis that often involves toxic heavy metal catalysts.[1]
Q2: What are the key factors influencing the rate of sclareol to this compound conversion?
Several factors can significantly impact the efficiency and rate of the biotransformation of sclareol to this compound. These include:
-
Microorganism Strain: Hyphozyma roseonigra (specifically strains like ATCC 20624) is the most effective known biocatalyst for this conversion.[3][4] Other fungi and bacteria have been investigated for sclareol conversion, but H. roseonigra is noted for its ability to produce this compound as a major product.[3]
-
Culture Conditions: The composition of the culture medium, pH, temperature, and aeration are critical for optimal cell growth and enzymatic activity.
-
Sclareol Concentration: High concentrations of sclareol can be toxic to the microbial cells, potentially inhibiting the conversion process.[3] Therefore, optimizing the substrate feeding strategy is crucial.
-
Reaction Time: The conversion of sclareol to this compound is a time-dependent process. Monitoring the reaction over time is necessary to determine the optimal harvest time.[3]
-
Presence of Co-solvents: The choice of co-solvent can influence the conversion rate. For the related conversion of sclareol to sclareolide, the logP value of the co-solvent was found to be a relevant parameter.[5]
Q3: Is sclareolide an intermediate in the conversion of sclareol to this compound?
The role of sclareolide as an intermediate is a subject of ongoing scientific discussion.
-
Initial Hypothesis: Some earlier studies and metabolite profiling suggested that sclareolide might be an intermediate in the pathway to this compound (ambradiol).[6]
-
Recent Findings: More recent research using resting cell assays with H. roseonigra indicates that this compound and sclareolide are likely synthesized via separate metabolic pathways and are not interconverted.[1][2][6][7] This suggests a branched pathway from sclareol.
Q4: What are the potential side products in this biotransformation?
Besides this compound and sclareolide, other metabolites can be produced during the biotransformation of sclareol by H. roseonigra. These can include isomerized and oxidized analogues of sclareol with a labdane carbon backbone.[1][2][7] One study also reported the presence of cis/trans-abienol as an alternative product.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of sclareol | - Inactive or unhealthy microbial culture.- Suboptimal culture conditions (pH, temperature, aeration).- Sclareol toxicity to the cells. | - Ensure the viability and health of the H. roseonigra culture before starting the biotransformation.- Optimize culture parameters based on established protocols.- Implement a fed-batch or stepwise addition of sclareol to avoid high initial concentrations. |
| Low yield of this compound | - Inefficient conversion pathway.- Suboptimal reaction time.- Formation of undesired byproducts. | - Confirm the use of a suitable H. roseonigra strain known for efficient this compound production.- Perform a time-course experiment to identify the optimal incubation period for maximum yield.- Analyze the product mixture for the presence of major byproducts to understand the metabolic flux. |
| High yield of sclareolide instead of this compound | - Strain-specific metabolism.- Specific culture conditions favoring the sclareolide pathway. | - Verify the identity and metabolic profile of the H. roseonigra strain being used.- Adjust culture conditions (e.g., medium composition, oxygen levels) as these may influence the branching of the metabolic pathway. |
| Difficulty in product isolation and purification | - Complex mixture of products and intermediates.- Similar physicochemical properties of the products. | - Employ appropriate chromatographic techniques (e.g., column chromatography, HPLC) for separation.- Utilize analytical methods like GC-MS and NMR for accurate identification and quantification of the desired product. |
Experimental Protocols
General Protocol for Sclareol Biotransformation by Hyphozyma roseonigra
This protocol is a generalized summary based on methodologies described in the literature. Researchers should optimize specific parameters for their experimental setup.
-
Microorganism and Culture Preparation:
-
Obtain a pure culture of Hyphozyma roseonigra (e.g., ATCC 20624).
-
Prepare a suitable growth medium (e.g., Yeast Mold Broth).
-
Inoculate the medium with H. roseonigra and incubate at an appropriate temperature (e.g., 25-28 °C) with shaking for a specified period to obtain a healthy seed culture.
-
-
Biotransformation:
-
Prepare the main production medium in a fermenter or baffled flasks.
-
Inoculate the production medium with the seed culture.
-
After an initial growth phase, introduce sclareol to the culture. Sclareol can be added as a single dose or in a fed-batch manner, often dissolved in a suitable solvent (e.g., ethanol).
-
Continue the incubation under controlled conditions of temperature, pH, and aeration.
-
-
Extraction and Analysis:
-
At desired time points, harvest the culture broth.
-
Extract the products from the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract.
-
Analyze the extract using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) to identify and quantify sclareol, this compound, sclareolide, and other metabolites.
-
Quantitative Data Summary
The following table summarizes quantitative data from a study on the biotransformation of sclareol to sclareolide by Filobasidium magnum JD1025, which provides insights into factors that could also be relevant for this compound production.
| Parameter | Condition | Sclareolide Yield | Conversion Rate | Reference |
| Initial Sclareol Concentration | 30 g·L⁻¹ | 21.62 ± 0.26 g·L⁻¹ | 88.79 ± 1.06% | [8] |
| Fermentation Time | 72 hours | - | - | [8] |
| Vessel | Baffled flask | - | - | [8] |
Note: This data is for sclareolide production and is presented here to illustrate the type of quantitative information that is valuable for optimizing such biotransformation processes.
A semi-quantitative analysis of the bioconversion of sclareol to ambradiol (this compound) by H. roseoniger showed a steady decrease in sclareol concentration and a corresponding increase in ambradiol concentration over the course of the experiment, with rapid conversion observed from day 5 onwards.[3][9]
Visualizations
Proposed Metabolic Pathway of Sclareol
The following diagram illustrates the proposed metabolic pathways for the conversion of sclareol in Hyphozyma roseonigra. It depicts the direct conversion to this compound and the separate pathway to sclareolide, reflecting the latest scientific understanding.
Caption: Proposed metabolic pathways of sclareol in H. roseonigra.
Experimental Workflow for Sclareol Biotransformation Analysis
This diagram outlines the typical experimental workflow from culture preparation to product analysis.
Caption: General experimental workflow for sclareol biotransformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Contamination issues in large-scale sclareol glycol fermentation
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering contamination issues during large-scale sclareol glycol fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced via fermentation?
This compound is a valuable diterpene alcohol used as a key precursor for synthesizing Ambrox®, a substitute for ambergris in the fragrance industry. It is produced through the biotransformation of sclareol, a compound extracted from the clary sage plant. This bioconversion is typically carried out using whole-cell catalysts, such as the yeast-like microorganism Hyphozyma roseonigra or engineered strains of Saccharomyces cerevisiae and Yarrowia lipolytica.[1][2][3] In a large-scale setting, the selected microorganism is cultivated in a nutrient-rich medium within a bioreactor, and sclareol is added as a substrate for conversion into this compound.
Q2: What are the most common signs of microbial contamination in a this compound fermentation batch?
Identifying contamination early is critical to prevent batch loss. Key indicators include:
-
Unexpected pH Drop: A rapid or steady decrease in pH outside the optimal range for the production strain often indicates the growth of acid-producing bacteria, such as Lactic Acid Bacteria (LAB).[4]
-
Visual Changes: Observe the fermentation broth for cloudiness or turbidity that differs from a healthy culture. The presence of clumps, films on the surface, or changes in color can also signal contamination.[5]
-
Off-Odors: Sour, acidic, or other unusual smells can be byproducts of contaminant metabolism.
-
Poor Product Titer: A significant reduction in the expected yield of this compound is a primary consequence of contamination, as contaminants compete for nutrients and may produce inhibitors.[6]
-
Microscopic Examination: Direct observation of a broth sample under a microscope can reveal foreign microbes, such as motile bacteria or filamentous molds, among the production yeast cells.
Q3: What are the primary sources of contamination in a large-scale fermenter?
Contamination can be introduced at multiple stages of the fermentation process. The main sources include:
-
Inadequate Sterilization: Failure to properly sterilize the fermenter vessel, probes, feed lines, or the fermentation medium itself is a common cause.[7][8] Spores from bacteria and fungi are often heat-resistant and require validated sterilization cycles.[9]
-
Raw Materials: The fermentation medium components (e.g., sugars, yeast extract) and the sclareol substrate may harbor microbial contaminants if not properly sterilized or sourced.[4]
-
Air and Water Supply: Compromised air filters (e.g., wet or damaged HEPA filters) can introduce airborne microbes.[10] The water used for media preparation or cooling systems can also be a source if not properly treated.[9]
-
Inoculum: The seed culture itself may be contaminated. It is crucial to ensure the purity of the inoculum before transferring it to the production vessel.[9]
-
Equipment Failure: Leaks in seals, gaskets, valves, or pipework can create entry points for contaminants from the external environment.[9]
-
Operator Error: Improper aseptic techniques during sampling, inoculation, or nutrient addition can introduce contaminants.[5]
Troubleshooting Guides
Problem 1: A Sudden and Rapid Drop in pH
A sharp decrease in pH is a classic sign of bacterial contamination, most commonly by Lactic Acid Bacteria (LAB). These bacteria consume sugars and produce lactic acid and acetic acid, which inhibit the growth of the production yeast and can reduce the final product yield.[6]
Troubleshooting Steps & Data Analysis
| Parameter | Healthy Fermentation (Typical) | Contaminated Fermentation (Example) | Implication |
| pH | Stable at 5.0 - 6.0 | Drops from 5.5 to 4.0 in 12 hours | Acid production by contaminants. |
| Glucose Uptake Rate | Follows predictable curve | Increases sharply, then plateaus | Contaminants rapidly consume sugar. |
| Lactic Acid Conc. | < 0.1 g/L | > 5 g/L | Confirms LAB contamination.[11] |
| This compound Titer | Steady increase | Production stalls or decreases | Inhibition of production strain. |
| Microscopy | Uniform yeast cells | Presence of small, rod-shaped bacteria alongside yeast | Visual confirmation of bacteria. |
Corrective Action Workflow
The following diagram outlines a logical workflow for diagnosing and addressing a sudden pH drop.
Caption: Workflow for troubleshooting a rapid pH drop in the fermenter.
Problem 2: Visible Filamentous Growth or Biofilm Formation
The appearance of mold (filamentous fungi) or biofilms indicates a serious contamination issue that can be difficult to resolve. Molds can alter broth rheology, block filters, and produce mycotoxins, while biofilms can be resistant to cleaning and act as a source for future contamination.[4]
Troubleshooting Steps & Data Analysis
| Observation | Likely Contaminant | Primary Sources | Action |
| White/grey filamentous clumps | Aspergillus, Penicillium | Compromised air filters, non-sterile media components. | Terminate batch. Review air filtration and media sterilization protocols. |
| Slimy film on probes/vessel wall | Biofilm-forming bacteria or yeast | Inadequate cleaning-in-place (CIP), dead legs in piping. | Terminate batch. Perform aggressive CIP/SIP, inspect vessel and piping for dead spots.[12] |
| Pellicle on broth surface | Wild yeast (e.g., Candida, Pichia) | Inoculum, non-sterile additions.[11] | Terminate batch. Verify inoculum purity and sterilization of all feed solutions. |
Contamination Source Investigation Logic
This diagram illustrates the logical process for tracing the source of contamination after a batch is compromised.
Caption: Decision tree for investigating the root cause of contamination.
Experimental Protocols
Protocol 1: Rapid Contaminant Detection via PCR
Polymerase Chain Reaction (PCR) offers a highly sensitive and specific method for detecting and identifying microbial contaminants within hours, long before they become visible or significantly impact the culture.[13][14]
-
Objective: To detect the presence of common bacterial or wild yeast contaminants.
-
Methodology:
-
Sample Collection: Aseptically withdraw 1-10 mL of fermentation broth.
-
DNA Extraction: Centrifuge the sample to pellet all cells. Use a commercial microbial DNA extraction kit to lyse the cells and purify the total DNA.
-
Primer Selection: Use primers specific to conserved regions in contaminant genomes. For example, use universal 16S rRNA primers for general bacterial detection or primers targeting specific genes in Lactic Acid Bacteria.
-
PCR Amplification: Set up a PCR reaction containing the extracted DNA, specific primers, Taq polymerase, dNTPs, and buffer. Run the reaction in a thermal cycler.
-
Detection: Analyze the PCR product using agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.[14] Alternatively, use quantitative PCR (qPCR) for faster results and quantification of the contaminant load.[14]
-
Protocol 2: Analysis of Contaminant Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is used to quantify organic acids (lactic, acetic) produced by bacterial contaminants and to monitor the concentration of the substrate (sclareol) and product (this compound).
-
Objective: To quantify organic acids and monitor the bioconversion process.
-
Methodology:
-
Sample Preparation: Aseptically collect 1-2 mL of broth. Centrifuge to pellet cells and filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., an organic acid analysis column or a C18 column) and a UV or Refractive Index (RI) detector.
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M H₂SO₄) is commonly used for organic acid analysis.
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify compounds by comparing their retention times and peak areas to those of known standards (lactic acid, acetic acid, sclareol, this compound).[15]
-
Data Interpretation: An increase in lactic or acetic acid peaks confirms bacterial contamination and its metabolic activity. A stall in the decrease of the sclareol peak and the increase of the this compound peak indicates process inhibition.
-
Protocol 3: Sterilization Validation (Steam-in-Place)
Ensuring the effectiveness of the Steam-in-Place (SIP) cycle is the most critical preventive measure.[16]
-
Objective: To validate that the sterilization cycle achieves lethality for heat-resistant spores.
-
Methodology:
-
Biological Indicators: Place biological indicator vials containing a known population of highly heat-resistant spores (e.g., Geobacillus stearothermophilus) at the locations within the fermenter that are most difficult to heat (e.g., far from the steam inlet, within complex valve assemblies).
-
Run SIP Cycle: Perform the standard SIP cycle, typically holding at ≥121°C and 15 psi for at least 20-30 minutes.[16][17] Record temperature data from all probes.
-
Incubation: Aseptically retrieve the biological indicators and incubate them according to the manufacturer's instructions (e.g., 55-60°C for 24-48 hours).
-
Verification: A successful sterilization cycle is validated if the incubated biological indicators show no growth (e.g., no color change in the growth medium). If growth occurs, the SIP cycle is inadequate and must be extended or optimized.
-
Uninoculated Media Test: As a further check, run a full SIP cycle on a fermenter filled with sterile medium and hold it at operating temperature for 24-48 hours without inoculation. If the medium remains clear and microscopic analysis shows no growth, the system is likely sterile.[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constructing a green oleaginous yeast cell factory for sustainable production of the plant-derived diterpenoid sclareol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger [mdpi.com]
- 4. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. ramauniversity.ac.in [ramauniversity.ac.in]
- 8. Factors of bacterial contamination in fermenter and its prevention [innovabiomed.com]
- 9. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 10. bioengineering.ch [bioengineering.ch]
- 11. Anti-Contamination Strategies for Yeast Fermentations [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Fermentation Contamination Control: Best Practices And Detection Workflows [eureka.patsnap.com]
- 14. Frontiers | Methods for detection and identification of beer-spoilage microbes [frontiersin.org]
- 15. Application Note: HPLC Analysis For The Monitoring Of Fermentation Broth During ABE Fermentation Using Orofuel Fermentation Monitoring Column [bioprocessonline.com]
- 16. Revealing The Deep Logic Of Sterilization Of Bioreactor-Fermenter - LABOAO [laboao.com]
- 17. Mastering Bioreactors and Media Sterilization: A Complete Guide to Sterile Fermentation, Culture Growth, and Industrial Bioprocessing | PDF [slideshare.net]
Refining extraction protocols for sclareol glycol from plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and refinement of sclareol and its derivative, sclareol glycol, from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound, also known as ambradiol, is a labdane-type diterpenoid with the molecular formula C16H30O2[]. It is a valuable precursor for the synthesis of high-value compounds like ambroxide, which is used as a sustainable substitute for ambergris in the fragrance industry[2][3]. While sclareol is directly extracted from plants, primarily Clary Sage (Salvia sclarea), this compound is most commonly produced through the biotransformation of sclareol using microorganisms like the yeast Hyphozyma roseonigra[4][5].
Q2: Is this compound extracted directly from plant material?
A2: Direct extraction of this compound from plants is not the common industrial or laboratory method. The primary compound extracted from Salvia sclarea is sclareol[6][7]. This extracted sclareol then serves as the starting material for a subsequent bioconversion process to produce this compound[5][8].
Q3: What are the main applications of sclareol and this compound?
A3: Sclareol is a crucial starting material for producing odoriferous substances similar to ambergris[9]. This compound is a key intermediate in this process, specifically as a precursor to ambroxide[4]. Beyond fragrances, this compound has been studied for its potential anxiogenic, adaptogenic, and memory-facilitating effects, potentially interacting with GABA-ergic, dopaminergic, and adenylate cyclase signaling pathways[].
Q4: What analytical methods are used to quantify sclareol and this compound?
A4: The primary methods for analyzing and quantifying sclareol and its derivatives are chromatographic. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are widely used for their sensitivity and accuracy in identifying and quantifying these compounds in complex mixtures like plant extracts or fermentation broths[8][10]. For glycol analysis in aqueous samples, direct aqueous injection into a gas chromatograph is a traditional method, though extraction into an organic solvent is preferred to avoid analytical issues.
Troubleshooting Guide
Problem: Low Yield of Sclareol from Salvia sclarea Extract
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Solvent System | Switch to a more effective solvent or solvent mixture. Options include petroleum ether (90-120°C boiling range), hexane, or an aqueous aliphatic alcohol solution (e.g., 20-70% v/v ethanol)[7][9]. | The polarity and properties of the solvent are critical for efficiently dissolving sclareol from the plant matrix. Sclareol is insoluble in water, so organic solvents or specific alcohol-water mixtures are necessary[9]. |
| Suboptimal Extraction Parameters | Optimize temperature and pressure. For solvent extraction, heating to around 70°C can improve efficiency[7]. For Supercritical Fluid Extraction (SFE) with CO2, parameters like 100 bar and 40°C have been shown to be effective for selectively extracting sclareol[6][11]. | Temperature and pressure directly influence solvent power and mass transfer rates. SFE allows for precise control, enabling selective extraction of different compound families by tuning these parameters[11]. |
| Poor Plant Material Quality | Ensure the starting material (Clary Sage flowers or concrete) is of high quality and properly prepared (e.g., cut into smaller segments for solvent extraction)[7]. | The concentration of sclareol varies in the plant. Using a pre-processed "concrete" (a waxy n-hexane extract) can improve the efficiency and reduce the scale of SFE operations[6]. |
Problem: Low Purity of Crude Sclareol Extract
| Potential Cause | Recommended Solution | Explanation |
| Co-extraction of Impurities | Implement a multi-step extraction or fractionation process. With SFE, using two separators in series can effectively remove paraffinic waxes[6][11]. For solvent extracts, a liquid-liquid extraction with an immiscible solvent (e.g., extracting an aqueous alcohol solution with hexane) can partition impurities[9]. | Waxes and other high-molecular-weight compounds are often co-extracted with sclareol, reducing purity[6]. A secondary purification step is almost always necessary. |
| Residual Solvents and Byproducts | Employ purification techniques like recrystallization or molecular distillation. Recrystallization from hexane is a common method to achieve high purity[9]. Molecular distillation at low pressure (0.1-100 Pa) and moderate temperature (100-150°C) can separate sclareol from non-volatile impurities and colored compounds[7]. | These techniques separate compounds based on differences in solubility and volatility, respectively. Molecular distillation is particularly effective as it minimizes thermal degradation of sclareol[7]. |
| Debris from Biotransformation | If purifying a biotransformation product, first separate the microbial cell debris by filtration or centrifugation before proceeding with solvent extraction and purification steps[12]. | For products derived from fermentation, physical separation of biomass is a critical first step to prevent contamination of the final product[12]. |
Experimental Protocols
Protocol 1: Solvent Extraction and Purification of Sclareol
This protocol is based on established methods for extracting sclareol from Clary Sage flowers that have been steam-distilled to remove essential oils[9].
Materials:
-
Dried, steam-distilled Clary Sage flowers
-
Ethanol (95%)
-
Deionized water
-
n-Hexane
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Initial Extraction:
-
Prepare a 50% (v/v) ethanol-water mixture.
-
Macerate 100 g of dried Clary Sage flowers with 1000 mL of the 50% ethanol solution.
-
Stir the mixture at 40°C for 4 hours.
-
Filter the mixture to separate the plant material from the liquid extract.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator under vacuum to remove the majority of the ethanol, reducing the alcohol content to approximately 10-20%[9].
-
-
Liquid-Liquid Extraction:
-
Transfer the concentrated aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction by adding 300 mL of n-hexane. Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer. Repeat the extraction on the aqueous layer two more times with fresh 300 mL portions of n-hexane.
-
Combine all hexane extracts.
-
-
Final Concentration:
-
Concentrate the combined hexane layers using a rotary evaporator to yield a crystalline syrup containing crude sclareol[9].
-
-
Recrystallization (Purification):
-
Dissolve the crude syrup in a minimal amount of hot n-hexane (approximately 9 times the weight of the syrup).
-
Allow the solution to cool slowly to room temperature, then cool further to 4°C to induce crystallization.
-
Collect the sclareol crystals by filtration and wash with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to obtain pure sclareol.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of Sclareol
This protocol outlines a multi-step SFE strategy to selectively extract sclareol from a Clary Sage "concrete"[6][11].
Materials & Equipment:
-
Clary Sage concrete
-
Supercritical Fluid Extraction system with at least two separators
-
Supercritical grade CO2
-
GC-MS for analysis
Procedure:
-
Preparation:
-
Melt the Clary Sage concrete and mix it with inert glass beads to increase the surface area for extraction. Load the mixture into the extraction vessel.
-
-
Step 1: Lighter Compound Fractionation:
-
Step 2: Sclareol Extraction:
-
Analysis:
-
Analyze the fractions from both steps using GC-MS to confirm the separation and determine the purity of the sclareol extract.
-
Visualizations
Caption: Overall workflow from plant material to purified this compound.
Caption: Troubleshooting flowchart for low yield and purity issues.
Caption: Potential signaling pathways modulated by this compound.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102503775A - Production process of sclareol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. FR2499554A1 - PROCESS FOR THE PREPARATION OF SCLAREOL - Google Patents [patents.google.com]
- 10. GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US5945546A - Purification of sclareolide - Google Patents [patents.google.com]
Managing pH and temperature for optimal biotransformation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage pH and temperature for optimal biotransformation outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for biotransformation?
A1: While optimal conditions are enzyme-specific, a general range for many enzymes used in biotransformation is a pH of 5.0 to 7.0 and a temperature between 20°C and 35°C.[1] However, it is crucial to determine the specific optimum for each enzyme, as some function best in more extreme conditions. For example, pepsin, a digestive enzyme, has an optimal pH of around 2.0.[2]
Q2: How do temperature fluctuations affect enzyme activity?
A2: Temperature significantly impacts the rate of enzymatic reactions. Increasing the temperature generally increases the reaction rate as molecules have more kinetic energy, leading to more frequent collisions between the enzyme and substrate.[2] However, once the temperature exceeds the enzyme's optimum, its activity will rapidly decline due to denaturation, where the enzyme loses its three-dimensional structure and function.[2][3] Lower temperatures slow down the reaction rate but typically do not cause denaturation.[2]
Q3: What is the effect of pH on biotransformation?
A3: Each enzyme has an optimal pH at which it functions most effectively. Deviations from this optimal pH can alter the ionization of amino acid residues in the enzyme's active site, affecting substrate binding and catalytic activity.[2][3] Extreme pH values can lead to the denaturation of the enzyme, causing a complete loss of function.[2]
Q4: How can I monitor pH and temperature in my bioreactor?
A4: Most modern bioreactors are equipped with in-line sensors for real-time monitoring of critical parameters like pH and temperature. These sensors provide continuous data that can be used for automated control. It is crucial to calibrate these sensors regularly to ensure accurate readings.
Q5: What are common methods for controlling pH in a bioreactor?
A5: Common methods for pH control in a bioreactor include:
-
Addition of acid or base: A simple method where a liquid acid (e.g., phosphoric acid) or base (e.g., sodium bicarbonate) is pumped into the bioreactor to counteract pH changes.[4]
-
Gas sparging: The pH can be controlled by sparging with gases like carbon dioxide (to lower pH) or air/nitrogen (to strip dissolved CO2 and raise pH).[4][5]
-
Buffer systems: The culture medium itself contains buffers to resist pH changes.[4]
Troubleshooting Guides
Issue 1: Unexpected Drop in pH During Cell Culture Biotransformation
Symptom: The pH of your cell culture is consistently decreasing, falling below the optimal range for your biotransformation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Cell Density and Metabolism | High cell metabolism produces acidic byproducts like lactic acid and carbon dioxide, causing the pH to drop.[5] Solution: Increase the controlled addition of a sterile base solution (e.g., sodium bicarbonate). Implement a pH deadband to prevent excessive additions and oscillations.[6] |
| Inefficient CO2 Removal | Inadequate aeration or agitation can lead to the accumulation of dissolved CO2, which forms carbonic acid and lowers the pH.[7] Solution: Increase the agitation speed and/or the overlay air flow rate to improve CO2 stripping from the culture medium.[7] |
| Microbial Contamination | Bacterial or fungal contamination can lead to rapid production of acidic metabolites. Solution: Aseptically collect a sample and perform microbial testing. If contaminated, the run will likely need to be terminated. Review sterile procedures to prevent future contamination. |
| pH Probe Malfunction | The pH probe may be uncalibrated or malfunctioning, leading to inaccurate readings and improper control. Solution: Recalibrate the pH probe. If the issue persists, replace the probe.[6] |
Issue 2: Temperature Overshoot or Undershoot
Symptom: The temperature of your bioreactor is fluctuating significantly above or below the setpoint.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Improperly Tuned PID Controller | The Proportional-Integral-Derivative (PID) controller for the temperature control loop may not be optimized for your system, leading to overshooting or undershooting the setpoint. Solution: Re-tune the PID parameters (P, I, and D values) for the temperature control loop to achieve a more stable and responsive temperature control. |
| Inadequate Heating/Cooling Capacity | The heating or cooling system of the bioreactor may not be sufficient to handle the thermal load of the bioprocess, especially during exothermic or endothermic reactions. Solution: Ensure your bioreactor's heating and cooling utilities are properly sized and functioning correctly. For highly exothermic reactions, consider a more powerful cooling system or modifying the process to reduce the heat generation rate. |
| Sensor Placement or Malfunction | The temperature sensor may be incorrectly placed, not making proper contact with the medium, or it may be malfunctioning. Solution: Verify that the temperature probe is correctly installed and submerged in the culture medium. Calibrate the probe against a certified thermometer. If necessary, replace the sensor. |
| Changes in Environmental Temperature | Significant fluctuations in the ambient room temperature can affect the bioreactor's ability to maintain a stable internal temperature. Solution: Ensure the bioreactor is in a temperature-controlled environment to minimize external influences. |
Optimal Conditions for Common Biotransformation Enzymes
The optimal pH and temperature can vary significantly between different enzymes and even between variants of the same enzyme. The following table provides a summary of approximate optimal conditions for several classes of enzymes commonly used in drug metabolism and biotransformation.
| Enzyme Class | Example Enzyme(s) | Optimal pH | Optimal Temperature (°C) |
| Cytochrome P450s (CYPs) | CYP3A4, CYP2C9, CYP2D6 | ~7.4[8] | 30 - 37[9] |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT2B7 | 6.0 - 7.5 | ~37 |
| Hydrolases | Esterases, Lipases | 7.0 - 8.0[10] | 30 - 50 |
| Oxidoreductases | Alcohol Dehydrogenases | 7.0 - 8.5 | 25 - 40 |
| Lyases | Aldolases | 7.0 - 8.0 | 25 - 37 |
Note: This table provides general ranges. It is highly recommended to perform an optimization study for your specific enzyme and substrate.
Experimental Protocols
Protocol 1: Determining the Optimal pH for an Enzymatic Biotransformation
Objective: To determine the pH at which a specific enzyme exhibits the highest activity for a given biotransformation.
Materials:
-
Purified enzyme solution
-
Substrate solution
-
A series of buffers with overlapping pH ranges (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris buffer for pH 8-9)
-
Quenching solution to stop the reaction
-
Analytical instrument for product quantification (e.g., HPLC, GC, spectrophotometer)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a set of reactions, each with a different buffer covering a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
In each reaction tube, add the buffer, substrate solution, and enzyme solution. Keep the concentrations of the enzyme and substrate constant across all reactions.
-
Incubate all reactions at a constant, known temperature for a fixed period.
-
Stop the reactions by adding a quenching solution.
-
Analyze the amount of product formed in each reaction using a suitable analytical method.
-
Plot the enzyme activity (e.g., product formed per unit time) against the pH. The pH at which the highest activity is observed is the optimal pH.
Protocol 2: Determining the Optimal Temperature for a Whole-Cell Biotransformation
Objective: To determine the temperature at which a whole-cell biocatalyst exhibits the highest biotransformation efficiency.
Materials:
-
Whole-cell biocatalyst (e.g., recombinant E. coli)
-
Culture medium
-
Substrate solution
-
A series of temperature-controlled incubators or a gradient PCR cycler
-
Analytical instrument for product quantification
Procedure:
-
Prepare a series of identical cultures of the whole-cell biocatalyst.
-
Add the substrate to each culture at the same concentration.
-
Incubate each culture at a different temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).
-
Take samples from each culture at regular time intervals.
-
Analyze the concentration of the product in each sample.
-
Plot the product concentration or reaction rate against temperature. The temperature that yields the highest product concentration or reaction rate is the optimal temperature for the whole-cell biotransformation.[11]
Visualizations
Caption: Workflow for determining optimal pH or temperature.
Caption: Troubleshooting logic for low biotransformation yield.
Caption: Simplified Heat Shock Protein (HSP) signaling pathway.
Caption: Cellular response to a drop in intracellular pH.
References
- 1. The Optimum Temperature And PH For The Action Of An Enzyme [unacademy.com]
- 2. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alicat.com [alicat.com]
- 5. youtube.com [youtube.com]
- 6. pH Control in Bioreactors - Eppendorf Canada [eppendorf.com]
- 7. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature optimization: Significance and symbolism [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sclareol Glycol Purification and Reducing Downstream Costs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to streamline the purification of sclareol glycol, focusing on enhancing efficiency and minimizing downstream processing costs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound produced from biotransformation?
A1: The primary methods for purifying this compound from fermentation broth are multi-step processes that typically include:
-
Biomass Removal: Initial separation of microbial cells and other solid debris is crucial. This is commonly achieved through centrifugation or filtration.
-
Solvent Extraction: this compound is extracted from the aqueous fermentation broth using a water-immiscible organic solvent.
-
Crystallization: This is a key step for achieving high purity. The crude this compound obtained after solvent extraction is dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the mother liquor.
-
Washing and Drying: The purified crystals are washed with a cold solvent to remove any remaining impurities and then dried to obtain the final product.
Q2: How can I reduce solvent usage to lower purification costs?
A2: Reducing solvent consumption is a key factor in minimizing costs. Consider the following strategies:
-
Optimize Solvent Selection: Choose a solvent with high selectivity for this compound and low solubility for impurities. This can reduce the volume of solvent needed for extraction and washing.
-
Solvent Recycling: Implement a solvent recovery and recycling system. Distillation is a common method to purify and reuse solvents, significantly cutting down on both purchase and disposal costs. A patent for sclareol purification highlights that the solvent used can be recycled, making the process more environmentally friendly and cost-effective[1].
-
Process Intensification: Techniques like supercritical fluid extraction (SFE) with CO2 can be a greener and more efficient alternative to traditional solvent extraction, potentially reducing the need for large volumes of organic solvents[2].
Q3: What are the typical impurities found in crude this compound from fermentation?
A3: Crude this compound from biotransformation can contain a variety of impurities, including:
-
Residual Substrate: Unconverted sclareol.
-
Byproducts: Such as sclareolide, which may be formed depending on the microorganism and fermentation conditions.
-
Microbial Biomass: Whole cells or cell debris from the fermentation organism (e.g., Hyphozyma roseonigra)[3].
-
Media Components: Salts, sugars, and other components from the fermentation medium.
-
Other Metabolites: Various organic molecules produced by the microorganism during fermentation.
Q4: What analytical techniques are suitable for monitoring the purity of this compound?
A4: Several analytical methods can be employed to assess the purity of this compound throughout the purification process:
-
Gas Chromatography (GC): A standard method for determining the purity of volatile and semi-volatile compounds like this compound. It can effectively separate this compound from related impurities[1][4].
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and can be adapted for this compound with appropriate derivatization or a suitable detector.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify and quantify impurities with high sensitivity and specificity[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the final product and impurities[5].
Troubleshooting Guides
Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps | Cost Implication of Inaction |
| No Crystal Formation | - this compound concentration is too low (solution is undersaturated).- Incorrect solvent system. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent to reduce solubility.- Introduce a seed crystal to induce nucleation. | - Loss of product in the mother liquor, leading to lower yield and increased cost per gram. |
| Oiling Out (Formation of liquid droplets instead of solid crystals) | - The solution is supersaturated, and the compound is precipitating at a temperature above its melting point in the solvent system.- High levels of impurities are depressing the melting point. | - Re-heat the solution and add a small amount of additional solvent to reduce the saturation level.- Cool the solution more slowly to allow for controlled crystal growth.- Consider a preliminary purification step (e.g., column chromatography) to remove impurities. | - Difficulty in handling and separation, leading to product loss and potential need for reprocessing, increasing time and solvent costs. |
| Low Crystal Yield | - Too much solvent was used, leading to high solubility of this compound in the mother liquor.- Incomplete precipitation. | - Reduce the amount of solvent used for dissolution.- Evaporate some of the solvent from the mother liquor to recover more product.- Optimize the cooling temperature and time. | - Direct loss of valuable product, significantly increasing the overall cost of production. |
| Poor Crystal Quality (e.g., small, impure crystals) | - Cooling rate is too fast, leading to rapid precipitation and impurity inclusion.- Insufficient agitation during crystallization. | - Slow down the cooling rate to allow for larger, purer crystals to form.- Implement gentle agitation to promote uniform crystal growth.- Consider recrystallization of the obtained solid. | - The need for an additional recrystallization step, which increases solvent usage, energy consumption, and processing time. |
Solvent Extraction Issues
This section provides solutions for common challenges during the liquid-liquid extraction of this compound.
| Problem | Potential Cause | Troubleshooting Steps | Cost Implication of Inaction |
| Poor Extraction Efficiency | - Incorrect solvent choice (low partition coefficient for this compound).- Insufficient mixing of aqueous and organic phases.- pH of the aqueous phase is not optimal. | - Test different extraction solvents to find one with higher affinity for this compound.- Increase the mixing time or intensity to ensure thorough contact between phases.- Adjust the pH of the fermentation broth to optimize the partitioning of this compound. | - Low product recovery, requiring multiple extraction steps, which increases solvent volume and processing time. |
| Emulsion Formation | - High concentration of surfactants or cell debris at the interface between the aqueous and organic layers.- High-speed mixing causing excessive shearing. | - Add a small amount of salt (e.g., NaCl) to the aqueous phase to break the emulsion.- Centrifuge the mixture to facilitate phase separation.- Reduce the agitation speed. | - Difficult and slow phase separation, leading to product loss in the emulsion layer and increased processing time. |
| Impurity Co-extraction | - The chosen solvent has a high affinity for impurities as well as this compound. | - Perform a pre-extraction step with a different solvent to remove specific impurities.- Use a back-extraction step, washing the organic phase with an aqueous solution to remove water-soluble impurities. | - Increased burden on subsequent purification steps, potentially requiring additional chromatographic or crystallization stages, thereby increasing costs. |
Experimental Protocols
Protocol 1: Purification of this compound from Fermentation Broth
This protocol is a general guideline based on common downstream processing techniques for similar compounds produced by fermentation[1].
-
Biomass Removal:
-
Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to pellet the microbial cells.
-
Decant the supernatant containing the dissolved this compound.
-
-
Solvent Extraction:
-
Combine the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Agitate the mixture vigorously for 30 minutes to facilitate the transfer of this compound into the organic phase.
-
Allow the phases to separate in a separation funnel and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
-
Crystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, ethanol).
-
Slowly add a miscible anti-solvent in which this compound is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
-
Washing and Drying:
-
Wash the collected crystals with a small amount of cold anti-solvent to remove residual mother liquor.
-
Dry the purified crystals under vacuum to remove any remaining solvent.
-
Data Presentation
Table 1: Comparison of Sclareol Purification from Fermentation Broth[1]
| Parameter | Value |
| Initial Material | Sclareol Fermentation Liquor |
| Purification Method | Centrifugation, Microwave-assisted Extraction, Recrystallization |
| Final Purity | 95.11% |
| Overall Recovery Rate | 63.95% |
Note: This data is for sclareol, a structurally related precursor, and can serve as a benchmark for optimizing this compound purification.
Visualizations
Diagram 1: General Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound from fermentation broth.
Diagram 2: Troubleshooting Logic for Crystallization Failure
Caption: A decision tree for troubleshooting the failure of this compound to crystallize from solution.
References
- 1. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]
- 2. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Sclareol Glycol vs. Sclareolide: A Comparative Bioactivity Study
A detailed guide for researchers, scientists, and drug development professionals on the biological activities of sclareol glycol and sclareolide, supported by available experimental data and detailed methodologies.
In the realm of natural product chemistry and drug discovery, diterpenoids derived from Salvia sclarea (clary sage) have garnered significant attention for their diverse biological activities. Among these, sclareolide, a sesquiterpene lactone, has been extensively studied, revealing a broad spectrum of effects including anticancer, anti-inflammatory, and antimicrobial properties. In contrast, this compound, a closely related diterpenoid and a key intermediate in the synthesis of the valuable fragrance compound Ambroxide, remains comparatively under-investigated in terms of its bioactivity. This guide provides a comprehensive comparison of the known biological activities of sclareolide and the limitedly reported data for this compound, offering a valuable resource for researchers exploring the therapeutic potential of these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the bioactivities of sclareolide. A corresponding table for this compound is intentionally omitted due to the current lack of available quantitative experimental data in the public domain for direct comparison across these specific assays.
Table 1: Cytotoxic Activity of Sclareolide Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |
| K562 | Chronic Myelogenous Leukemia | MTT | - | - | |
| MV4-11 | Acute Myeloid Leukemia | MTT | - | - | |
| Pancreatic Cancer Cells | Pancreatic Cancer | - | - | - | [1] |
| Hep-2 | Laryngeal Carcinoma | Dilution Method | - | - | [2] |
Note: Specific IC₅₀ values from the primary literature were not consistently available in the initial search results, indicating a need to consult the full-text articles for precise quantitative data.
Table 2: Anti-inflammatory Activity of Sclareolide
| Assay System | Key Markers Measured | Observed Effect | Reference |
| In vitro / In vivo | Inhibition of inflammatory cytokines | Sclareolide possesses anti-inflammatory effects. | [1] |
Table 3: Antimicrobial Activity of Sclareolide
| Microorganism | Type | Assay | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus ATCC 25923 | Gram-positive bacteria | Dilution Method | Good antibacterial activity | [2][3] |
| Pseudomonas aeruginosa ATCC 27950 | Gram-negative bacteria | Dilution Method | Good antibacterial activity | [2][3] |
| Escherichia coli ATCC 25922 | Gram-negative bacteria | Dilution Method | Good antibacterial activity | [2][3] |
| Enterococcus faecalis ATCC 29212 | Gram-positive bacteria | Dilution Method | Good antibacterial activity | [2][3] |
| Cryptococcus neoformans H99 | Fungus | Broth Microdilution | 16 µg/mL | [4] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the study of sclareolide and which would be applicable for evaluating this compound.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (sclareolide or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a control group with cells treated with LPS only.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable and quantifiable breakdown product of NO.
-
Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the test compound on NO production.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compound: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
Discussion and Future Directions
The available scientific literature robustly supports the diverse bioactivities of sclareolide, positioning it as a promising candidate for further preclinical and clinical investigation. Its demonstrated cytotoxic, anti-inflammatory, and antimicrobial effects warrant deeper exploration of its mechanisms of action and potential therapeutic applications.
Conversely, the bioactivity of this compound remains largely uncharted territory. While its role as a precursor to Ambroxide is well-established, its intrinsic biological properties are not well-documented in publicly accessible literature. The structural similarity between sclareol, this compound, and sclareolide suggests that this compound may also possess interesting bioactivities. For instance, sclareol, the precursor to this compound, has been reported to have anti-inflammatory and antimicrobial properties.[5]
Therefore, there is a clear and compelling need for systematic investigation into the biological effects of this compound. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of this compound and sclareolide across a range of bioassays to provide a clear comparison of their potency and efficacy.
-
Broad-Spectrum Bioactivity Screening: Evaluating this compound against a wide panel of cancer cell lines, microbial strains, and in various models of inflammation.
-
Mechanistic Studies: Elucidating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for any observed bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sclareol ameliorates liver injury by inhibiting nuclear factor-kappa B/NOD-like receptor protein 3-mediated inflammation and lipid metabolism disorder in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Sclareol Glycol Synthesis: Biotransformation vs. Chemical Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of sclareol glycol, a key precursor for the fragrance ambroxide and a valuable chiral building block, is of significant interest. This guide provides a comparative analysis of the primary methods for this compound synthesis, focusing on biotransformation and chemical approaches. Experimental data is presented to objectively evaluate the performance of each method, accompanied by detailed protocols for key experiments.
The synthesis of this compound from sclareol, a natural diterpene alcohol, is predominantly achieved through two main routes: direct biotransformation using microorganisms and multi-step chemical synthesis. While both methods can yield the desired product, they differ significantly in terms of efficiency, environmental impact, and scalability.
Biotransformation: A Greener Approach
The most prominently documented method for producing this compound is through the whole-cell biotransformation of sclareol. This approach utilizes the enzymatic machinery of microorganisms to carry out the specific oxidation of the sclareol side chain.
Key Microorganism: Hyphozyma roseonigra
Among various microorganisms screened, the yeast-like fungus Hyphozyma roseonigra has been identified as particularly efficient in the conversion of sclareol to this compound.[1][2] This biotransformation is a key step in the "white biotechnology" approach to producing valuable fragrance compounds.
The proposed biotransformation pathway in Hyphozyma roseonigra involves the enzymatic oxidation of the sclareol side chain. While the exact enzymatic mechanism is a subject of ongoing research, it is understood to be a highly selective process. Interestingly, some studies suggest that sclareolide, another oxidation product of sclareol, may be formed through a separate metabolic pathway rather than being a direct intermediate to this compound.[3][4]
Chemical Synthesis: A Multi-Step Alternative
The chemical synthesis of this compound from sclareol is typically an indirect, multi-step process that proceeds via the intermediate, sclareolide. This classical route is a cornerstone in the industrial production of ambroxide.[1][5][6]
The process generally involves:
-
Oxidative Degradation: The side chain of sclareol is oxidatively cleaved to form the lactone, sclareolide. This step often employs strong oxidizing agents.[7]
-
Reduction: The resulting sclareolide is then reduced to yield this compound (also known as ambradiol).
While effective, this chemical route often requires harsh reaction conditions, the use of potentially toxic reagents, and may generate significant chemical waste, posing environmental concerns.
Comparative Performance Data
The following table summarizes the quantitative data from various synthesis methods, offering a clear comparison of their performance.
| Synthesis Method | Key Reagent/Microorganism | Starting Material | Product | Reaction Time | Yield | Purity | Reference |
| Biotransformation | Hyphozyma roseonigra | Sclareol | This compound | Not Specified | Not Specified | Not Specified | [1] |
| Chemical Synthesis | Ozonolysis, H₂O₂/NaOH/CH₃CO₃H | Sclareol | Sclareolide | Not Specified | >96% | Not Specified | [8] |
| Chemical Synthesis | Reduction of Sclareolide | Sclareolide | This compound | Not Specified | Good | Not Specified | [9] |
| One-Pot Chemical | H₂O₂, Quaternary ammonium phosphomolybdate | Sclareol | (-)-Ambrox | Not Specified | 20% | Not Specified | [1] |
Experimental Protocols
Biotransformation of Sclareol using Hyphozyma roseonigra (Generalized)
This protocol is a generalized representation based on literature descriptions. Specific parameters may vary.
-
Cultivation of Hyphozyma roseonigra : The microorganism is cultured in a suitable nutrient medium under optimal temperature and pH conditions to achieve a desired cell density.
-
Substrate Addition : Sclareol, typically dissolved in a water-miscible solvent to aid dispersion, is added to the cell culture.
-
Biotransformation : The culture is incubated for a specific period, allowing the microbial enzymes to convert sclareol into this compound. The progress of the reaction is monitored using techniques like GC-MS.
-
Product Extraction : After the desired conversion is achieved, the culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the this compound.
-
Purification : The extracted product is then purified using chromatographic techniques to obtain this compound of high purity.
Chemical Synthesis of this compound via Sclareolide (Generalized)
This protocol is a generalized representation based on literature descriptions. Specific reagents and conditions may vary.
-
Oxidation of Sclareol to Sclareolide : Sclareol is dissolved in a suitable organic solvent. An oxidizing agent (e.g., potassium permanganate, ozone, or a chromium-based reagent) is added under controlled temperature conditions. The reaction is monitored until the sclareol is consumed. The crude sclareolide is then isolated and purified.
-
Reduction of Sclareolide to this compound : The purified sclareolide is dissolved in an appropriate solvent (e.g., diethyl ether or THF). A reducing agent (e.g., lithium aluminum hydride) is carefully added to the solution. After the reaction is complete, the mixture is quenched, and the this compound is extracted and purified.
Visualizing the Synthesis Pathways
To better illustrate the relationships and workflows of this compound synthesis, the following diagrams have been generated.
Caption: Biosynthesis of Sclareol from Geranylgeranyl Diphosphate (GGPP).
Caption: Comparative workflow of this compound synthesis methods.
References
- 1. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]
- 6. sctunisie.org [sctunisie.org]
- 7. researchgate.net [researchgate.net]
- 8. sctunisie.org [sctunisie.org]
- 9. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Sclareol Glycol In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of sclareol glycol against the well-established steroidal anti-inflammatory drug, dexamethasone. The data presented is based on studies utilizing the common lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a standard for assessing innate immune responses.
Disclaimer: The majority of published in vitro anti-inflammatory research has been conducted on sclareol , a closely related diterpene alcohol. Data for sclareol is used in this guide as a proxy for this compound. While structurally similar, their specific biological activities may vary. Researchers are advised to consider this when interpreting the presented data.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a compound is frequently evaluated by its ability to inhibit the production of key inflammatory mediators in immune cells, such as macrophages, upon stimulation with an inflammatory agent like LPS. The following table summarizes the inhibitory effects of sclareol and dexamethasone on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages.
| Compound | Target Mediator | Cell Line | Stimulant | Quantitative Effect | Citation |
| Sclareol | Nitric Oxide (NO) | RAW 264.7 | LPS | Inhibition of NO production has been demonstrated. | [1] |
| TNF-α | RAW 264.7 | LPS | Inhibition of TNF-α release has been observed. | [1] | |
| IL-6 | SW982 | IL-1β | Weakened IL-1β-induced expression of IL-6. | [2] | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition of NO production. | |
| TNF-α | RAW 264.7 | LPS | Inhibition of LPS-induced TNF-α secretion. | [3][4] | |
| IL-6 | RAW 264.7 | LPS | Inhibition of LPS-induced IL-6 production. | [3] |
Experimental Protocols
To ensure the reproducibility and validity of in vitro anti-inflammatory studies, detailed and standardized protocols are essential. Below are the methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not a result of cytotoxicity, a cell viability assay is performed.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with the test compounds at various concentrations for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Protocol:
-
Collect the cell culture supernatant after treating the cells with the test compound and LPS.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: This sandwich ELISA uses a pair of specific antibodies to capture and detect the target cytokine. The detection is typically achieved through an enzyme-conjugated secondary antibody that produces a colorimetric signal proportional to the amount of cytokine present.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.
-
The cytokine concentration is calculated from a standard curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: General workflow for in vitro anti-inflammatory compound screening.
Proposed Anti-inflammatory Signaling Pathway of Sclareol
Sclareol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by sclareol.
References
- 1. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Sclareol Glycol Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of sclareol glycol (also known as ambradiol) is critical for its development and application in various fields, including the fragrance industry and potentially in pharmaceuticals. The selection of a suitable analytical technique is a pivotal step in ensuring the reliability and consistency of experimental data. This guide provides an objective comparison of three common analytical techniques for the measurement of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for non-volatile and thermally unstable compounds like this compound. When coupled with a UV detector, it offers a cost-effective method for quantification, provided the analyte has a suitable chromophore. Gas Chromatography (GC), on the other hand, is ideal for volatile or semi-volatile compounds. For non-volatile molecules like this compound, derivatization is necessary to increase their volatility. GC coupled with a Mass Spectrometry (MS) detector provides high sensitivity and structural information. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices without the need for derivatization.
Data Presentation
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and related compounds. The values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | ~1 mg/L | 0.7 - 8.5 mg/L (for various glycols) | 0.18 - 1.1 mg/L (for various glycols) |
| Limit of Quantification (LOQ) | ~2 mg/L | 1.3 - 18.2 mg/L (for various glycols) | 0.4 - 2.3 mg/L (for various glycols) |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Accuracy (%Recovery) | 98-102% | 90-110% | 95-105% |
| Sample Preparation | Simple extraction | Extraction and derivatization | Simple extraction |
| Analysis Time | 10-30 min | 20-40 min | 5-15 min |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Medium | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications.
HPLC-UV Method
This method is suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not a primary requirement.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Perform serial dilutions to create calibration standards ranging from 5 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
GC-MS Method (with Derivatization)
This method is suitable for the sensitive and selective quantification of this compound, particularly in complex matrices. Derivatization is required to make the compound volatile.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
Procedure:
-
Standard and Sample Preparation:
-
Prepare standard solutions of this compound in ethyl acetate.
-
Extract this compound from the sample using a suitable solvent and evaporate to dryness.
-
-
Derivatization:
-
To the dried residue of the standard or sample, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative.
-
-
Quantification: Use an internal standard and construct a calibration curve to quantify the analyte.
LC-MS/MS Method
This is a highly sensitive and selective method for the quantification of this compound in complex biological matrices, without the need for derivatization.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of calibration standards by serial dilution.
-
Sample Preparation: Perform a simple protein precipitation or liquid-liquid extraction of the sample. Evaporate the solvent and reconstitute in the mobile phase.
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI positive
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound and an internal standard.
-
-
Quantification: Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques and a simplified representation of the analytical workflow for this compound measurement.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: General Analytical Workflow for this compound.
Structure-Activity Relationship of Sclareol Glycol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of sclareol derivatives, with a focus on their anticancer and antifungal properties. While direct comprehensive studies on a wide range of sclareol glycol derivatives are limited in publicly available literature, this guide extrapolates from the extensive research on sclareol and its synthetic analogs to provide insights into the potential SAR of this compound derivatives. The information is supported by experimental data from various studies, presented in a clear, comparative format. Detailed experimental protocols for key biological assays are also included to facilitate the replication and validation of these findings.
Comparative Biological Activity of Sclareol Derivatives
The biological activity of sclareol derivatives is significantly influenced by modifications at various positions of the parent molecule. The following tables summarize the quantitative data on the anticancer and antifungal activities of selected sclareol derivatives, providing a basis for understanding their structure-activity relationships.
Anticancer Activity
Modifications to the sclareol backbone have been explored to enhance its cytotoxic effects against various cancer cell lines. Key modifications include alterations at the Δ14,15 double bond and the introduction of various heterocyclic and aromatic moieties.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Sclareol | Parent Compound | HCT116 (Colon) | < 50 | [1] |
| MN1 (Breast) | ~50-100 | [2] | ||
| MDD2 (Breast) | ~50-100 | [2] | ||
| K562 (Leukemia) | < 50 | [1] | ||
| MG63 (Osteosarcoma) | 65.2 | [1] | ||
| 13-epi-Sclareol | Epimer at C13 | MCF-7 (Breast) | 11.056 | [2] |
| SS-12 | 15-(4-fluorophenyl)-sclareol | PC3 (Prostate) | 0.082 | [2] |
| Novel Derivatives | Introduction of five- and six-membered heterocyclic cores | U87 (Glioblastoma) | More potent than sclareol | [3] |
| U87-TxR (Paclitaxel-resistant Glioblastoma) | More potent than sclareol | [3] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Antifungal Activity
The antifungal activity of sclareol derivatives has been evaluated against various phytopathogenic and human pathogenic fungi. Modifications of the side chain and the introduction of different functional groups have shown to significantly impact their efficacy.
| Compound | Modification | Fungal Strain | IC50 (µg/mL) | Reference |
| Sclareol | Parent Compound | Curvularia lunata | >50 | [2][4] |
| Alternaria brassicae | >50 | [2][4] | ||
| Compound 16 | Introduction of an iodine atom and three hydroxyl groups | Curvularia lunata | 12.09 | [2][4] |
| Alternaria brassicae | 14.47 | [2][4] | ||
| β-amino alcohol derivative 2a | Fluoro-substituted phenyl at β-position | Fusarium graminearum | 3.79 | [5] |
| β-amino alcohol derivative 2b | Fluoro-substituted phenyl at β-position | Fusarium graminearum | 3.35 | [5] |
| β-amino alcohol derivative 2c | Fluoro-substituted phenyl at β-position | Fusarium graminearum | 4.66 | [5] |
Note: A lower IC50 value indicates a more potent antifungal compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (sclareol derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized suspension of the fungal strain. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a defined incubation period.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal spores or yeast cells in a suitable broth (e.g., RPMI-1640).
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in the 96-well plate containing the broth.
-
Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth without fungus).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified duration (e.g., 24-72 hours).
-
MIC Determination: Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation Assay)
This assay is used to assess the potential of a compound to inhibit the P-glycoprotein (P-gp) efflux pump, which is a key contributor to multidrug resistance in cancer cells.
Principle: P-gp actively transports its substrates, such as the fluorescent dye rhodamine 123, out of the cell. Inhibitors of P-gp will block this efflux, leading to an increased intracellular accumulation of rhodamine 123, which can be quantified by fluorescence measurement.[8]
Procedure:
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF7/ADR).
-
Compound Incubation: Incubate the cells with the test compounds at various concentrations for a predetermined time.
-
Rhodamine 123 Addition: Add rhodamine 123 to the cells and incubate for a specific period (e.g., 30-60 minutes) to allow for uptake and efflux.
-
Washing: Wash the cells with cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound compared to the control indicates P-gp inhibition. Calculate the IC50 for P-gp inhibition.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating the biological activity of sclareol derivatives and a potential signaling pathway affected by these compounds.
References
- 1. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 2. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secure Verification [radar.ibiss.bg.ac.rs]
- 4. Synthesis and antifungal activity of ethers, alcohols, and iodohydrin derivatives of sclareol against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of <i>β</i>-amino alcohol derivatives of sclareol [nyxxb.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchtweet.com [researchtweet.com]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Sclareol Glycol's Effects on Convulsive Seizures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of sclareol glycol on convulsive seizures with established anticonvulsant drugs. Due to the limited availability of detailed quantitative data on this compound, this guide also incorporates data on the related diterpene, sclareol, for a broader comparative context. All experimental data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Executive Summary
This compound, a diterpene of the labdane family, has demonstrated a complex, dose-dependent effect on convulsive seizures in murine models. At low doses, it exhibits protective effects against seizures induced by GABAA receptor antagonists, picrotoxin and bicuculline.[1] Conversely, at higher doses and in the presence of the chemoconvulsant pentylenetetrazole (PTZ), this compound appears to have pro-convulsant effects, potentiating seizures and antagonizing the anticonvulsant action of diazepam.[1] This dual activity profile distinguishes it from traditional anticonvulsant drugs, which typically exhibit a more consistent dose-dependent reduction in seizure activity. The precise mechanism of action for this compound remains to be fully elucidated but is suggested to be independent of central benzodiazepine receptors and may involve the adenylate cyclase pathway.
In contrast, the related compound sclareol has shown more conventional anticonvulsant properties, protecting against both chemically and electrically induced seizures without apparent neurotoxicity at the tested doses.[2] This guide will compare the available data for this compound and sclareol with established anticonvulsant drugs that modulate GABAergic and glutamatergic neurotransmission or target voltage-gated ion channels.
Comparative Data on Anticonvulsant Activity
The following tables summarize the available quantitative data on the effects of this compound and sclareol in comparison to standard anticonvulsant drugs in preclinical seizure models.
Table 1: Effect of this compound on Chemically-Induced Seizures in Mice
| Compound | Seizure Model | Dose | Effect | Reference |
| This compound | Pentylenetetrazole (PTZ; 60 and 80 mg/kg) | Not Specified | Potentiated convulsive seizures | [1] |
| This compound | Picrotoxin | Low Doses | Protective effect, prolonged latency to convulsions | [1] |
| This compound | Picrotoxin | Larger Doses | Increased intensity of convulsive seizures | [1] |
| This compound | Bicuculline | Low Doses | Protective effect, prolonged latency to convulsions | [1] |
| This compound | Bicuculline | Larger Doses | Increased intensity of convulsive seizures | [1] |
| This compound | Diazepam + PTZ | Not Specified | Antagonized the anticonvulsant effect of diazepam | [1] |
Table 2: Anticonvulsant Activity of Sclareol in Preclinical Models
| Compound | Seizure Model | Dose | Effect | Reference |
| Sclareol | Maximal Electroshock (MES) | 50 mg/kg | Decreased tonic convulsions to 33.33% (16.66% mortality) | [2] |
| Sclareol | Maximal Electroshock (MES) | 100 mg/kg | Decreased tonic convulsions to 16.66% (0% mortality) | [2] |
| Sclareol | Pentylenetetrazole (PTZ) | Not Specified | Prolonged latency to clonic convulsions, reduced lethality | [2] |
Table 3: Overview of Standard Anticonvulsant Drug Mechanisms and Efficacy
| Drug Class | Example Drugs | Primary Mechanism of Action | Seizure Types Treated |
| Sodium Channel Blockers | Phenytoin, Carbamazepine, Lamotrigine | Blockade of voltage-gated sodium channels | Focal and generalized seizures |
| GABAA Receptor Modulators | Diazepam (Benzodiazepine), Phenobarbital (Barbiturate) | Enhancement of GABA-mediated inhibition | Broad-spectrum, including focal and generalized seizures |
| Calcium Channel Blockers | Ethosuximide | Inhibition of T-type calcium channels | Absence seizures |
| Glutamate Receptor Antagonists | Perampanel | Antagonism of AMPA receptors | Focal and generalized seizures |
| Multiple Mechanisms | Valproic Acid, Topiramate | Affects sodium channels, GABA levels, and calcium channels | Broad-spectrum |
Experimental Protocols
Chemically-Induced Seizure Models in Mice (as per Georgieva, 1989)[1]
-
Animals: Male albino mice were used in the study.
-
Induction of Seizures:
-
Pentylenetetrazole (PTZ) model: PTZ was administered at doses of 60 and 80 mg/kg to induce clonic-tonic seizures.
-
Picrotoxin model: Picrotoxin was used to induce seizures through non-competitive antagonism of the GABAA receptor.
-
Bicuculline model: Bicuculline, a competitive GABAA receptor antagonist, was used to induce seizures.
-
-
Drug Administration: this compound was administered at varying doses prior to the injection of the convulsant agent. In some experiments, diazepam was co-administered to assess the antagonistic effects of this compound.
-
Observation: The latency to the first convulsion, the intensity of the seizures, and the mortality rate were recorded.
Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models (as per Abdallah et al., 2022)[2]
-
Animals: Mice were used for the experiments.
-
Maximal Electroshock (MES) Test:
-
An electrical stimulus is delivered via corneal or ear electrodes to induce tonic hind limb extension.
-
Sclareol (50 and 100 mg/kg) was administered prior to the electrical stimulus.
-
The ability of the compound to prevent the tonic hind limb extension was considered a measure of anticonvulsant activity.
-
-
Pentylenetetrazole (PTZ) Test:
-
PTZ was injected to induce generalized clonic seizures.
-
Sclareol was administered as a pretreatment.
-
The latency to the onset of clonic convulsions and the incidence of mortality were recorded to evaluate the protective effect of sclareol.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed or established signaling pathways for this compound, sclareol, and standard anticonvulsant drugs.
Experimental workflows for evaluating the anticonvulsant effects of this compound and sclareol.
Simplified signaling pathways of anticonvulsant drugs and the proposed mechanism for this compound.
Discussion and Future Directions
The available evidence on this compound suggests a complex pharmacological profile that warrants further investigation. Its pro-convulsant activity at higher doses and in the PTZ model, coupled with its antagonism of diazepam, indicates a mechanism of action distinct from classic anticonvulsants. The hypothesis involving adenylate cyclase stimulation is intriguing, as this pathway is known to modulate neuronal excitability, and its activation could potentially lead to pro-convulsant effects. However, this remains to be experimentally verified.
The contrasting anticonvulsant profile of sclareol, which appears to be more consistently protective, highlights the importance of the glycol functional group in determining the pharmacological activity of these diterpenes. The suggestion of GABAA receptor interaction for sclareol, based on in silico studies, aligns it more closely with benzodiazepines and barbiturates, although this also requires experimental validation.
For drug development professionals, the dualistic nature of this compound presents both challenges and opportunities. Understanding the structural determinants of its pro- and anti-convulsant effects could lead to the design of novel anticonvulsant agents with unique mechanisms of action. Future research should focus on:
-
Quantitative Dose-Response Studies: Elucidating the precise dose-response relationship of this compound in various seizure models is critical to understanding its therapeutic window, if any.
-
Mechanistic Studies: Investigating the direct effects of this compound on the adenylate cyclase pathway and other potential targets is essential to confirm its mechanism of action.
-
In Vivo Electrophysiology: Direct assessment of the effects of this compound on neuronal excitability and synaptic transmission would provide valuable insights into its pro- and anti-convulsant properties.
-
Comparative Studies with Sclareol: A head-to-head comparison of sclareol and this compound in a comprehensive panel of seizure models would help to delineate the structure-activity relationships of this class of compounds.
References
Metabolic Shift: A Comparative Analysis of Hyphozyma roseonigra in the Presence and Absence of Sclareol
For Immediate Release
A comprehensive analysis of the metabolic and proteomic responses of the dimorphic yeast Hyphozyma roseonigra to sclareol reveals a significant physiological shift, treating the compound as both a carbon source and a xenobiotic stressor. This guide synthesizes findings from metabolomic and proteomic studies to provide a comparative overview for researchers, scientists, and drug development professionals. The data underscores the organism's unique biocatalytic capabilities, which are of high interest for the sustainable production of ambroxide, a valuable fragrance ingredient.
Quantitative Proteomic and Metabolomic Data
The introduction of sclareol to Hyphozyma roseonigra cultures induces a notable upregulation of specific proteins and a dynamic change in metabolite concentrations. The following tables summarize the key quantitative findings from comparative proteomics and time-course metabolomics.
Table 1: Comparative Proteomics - Upregulated Proteins in H. roseonigra with Sclareol vs. Glucose
A comparative proteomic analysis was conducted on H. roseonigra ATCC 20624 using either sclareol or glucose as the sole carbon source.[1][2] After 12 hours of cultivation, proteins were extracted and analyzed using two-dimensional gel electrophoresis.[1] A total of 79 protein spots were observed to be upregulated with a greater than 2.0-fold difference in abundance under sclareol stress conditions.[2] Of these, 70 spots were successfully identified, corresponding to 30 different proteins.[2] The table below highlights some of the key upregulated proteins.
| Protein Name | Fold Change (>2.0) | Functional Category |
| Aldehyde dehydrogenase | >2.0 (18 spots) | Carbon Metabolism / Detoxification |
| Malate dehydrogenase | ~111 | Carbon Metabolism (Citric Acid Cycle) |
| Fructose bisphosphate aldolase | Upregulated | Carbon Metabolism (Glycolysis) |
| Enolase | Upregulated | Carbon Metabolism (Glycolysis) |
| NADP-dependent glyceraldehyde-3-phosphate dehydrogenase | Upregulated | Carbon Metabolism |
| 4-aminobutyrate aminotransferase | Upregulated | Nitrogen Metabolism |
| ATP synthase subunit beta | Upregulated | Energy Metabolism |
| Elongation factor 1-alpha | Upregulated | Protein Synthesis |
| Heat shock protein 70 | Upregulated | Stress Response |
Data sourced from Wang, X., Zhang, X., Yao, Q., Hua, D., & Qin, J. (2019). Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol. Brazilian Journal of Microbiology, 50(1), 79–84.[1][2]
Table 2: Semi-Quantitative Metabolite Analysis During Sclareol Biotransformation
A metabolomics-guided analysis of the bioconversion of sclareol to ambradiol (sclareol glycol) by H. roseonigra tracked the relative concentrations of key metabolites over a 14-day period. The following table presents the semi-quantitative ratios of sclareol and ambradiol at different phases of the bioconversion process.[3][4]
| Bioconversion Phase | Time (Days) | Sclareol (%) | Ambradiol (%) |
| Phase I (Induction) | 0 - 3 | 100 | 0 |
| Phase II | 3 - 5 | Decreasing | Increasing |
| Phase III | 5 - 7 | Decreasing | Increasing |
| Phase IV | 7 - 10 | Decreasing | Increasing |
| Phase V | 10 - 14 | <10 | >90 |
Data adapted from Ncube, E. N., et al. (2022). Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger. Catalysts, 12(1), 55.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
Comparative Proteomics Protocol
-
Microorganism and Cultivation: Hyphozyma roseonigra ATCC 20624 was initially grown on a yeast-malt medium. For the comparative analysis, the seed culture was transferred to a basic inorganic salt medium (BSM) with either sclareol (BSMS) or glucose (BSMG) as the sole carbon source.[1]
-
Cell Harvesting: Cells were collected after 12 hours of cultivation, a time point where sclareol had not been completely converted.[1]
-
Protein Extraction: The harvested cells were suspended in a lysis buffer and disrupted by ultrasonication. Cell debris was removed by centrifugation, and the proteins in the supernatant were precipitated with ice-cold acetone. The resulting protein pellet was solubilized in a sample lysis buffer.[1]
-
Two-Dimensional Gel Electrophoresis (2-DE): The extracted proteins were separated by 2-DE to resolve individual protein spots.[1]
-
Image Analysis and Protein Identification: The gels were silver-stained, and the protein spots were analyzed using PDQuest software. Spots showing a significant and reproducible change in abundance (>2.0-fold) were excised, digested, and identified using a MALDI TOF/TOF mass spectrometer.[1]
Metabolomics Analysis Protocol
-
Cultivation and Induction: H. roseonigra was grown in batch culture over a 14-day period. The bioconversion was initiated with a three-day induction period using a low concentration of sclareol (20 mg/200 mL), followed by the addition of a larger dose (1 g/200 mL) to facilitate ambradiol production.[3]
-
Sample Harvesting: Cell suspensions were harvested at various time points throughout the 14-day period. The cells were separated from the medium by centrifugation, and the cell pellets were snap-frozen to quench metabolic activity.[3]
-
Metabolite Extraction: Metabolites were extracted from the cell pellets using platform-compatible protocols for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
LC-MS and NMR Analysis: The extracts were analyzed using Ultra-High-Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC-MS) and ¹H NMR to identify and quantify the metabolites present in the samples.[3]
-
Data Analysis: The resulting data was processed using chemometric analysis to identify changes in the metabolome over the course of the biotransformation.[5]
Visualizing the Metabolic Landscape
Diagrams are provided to illustrate the experimental workflow and the proposed metabolic pathways involved in sclareol biotransformation.
Caption: Experimental workflow for comparative metabolomics of H. roseonigra.
Caption: Proposed parallel pathways for sclareol biotransformation in H. roseonigra.
References
- 1. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Untargeted Metabolomics Exploration of the Growth Stage-Dependent Chemical Space of the Sclareol-Converting Biocatalyst Hyphozyma roseonigra [mdpi.com]
The Fork in the Road to Ambrox®: Evaluating the Commercial Viability of Sclareol Glycol and Sclareolide Production
A Comparative Guide for Researchers and Drug Development Professionals
The fragrance industry's pursuit of sustainable and high-quality alternatives to the rare and costly ambergris has solidified the importance of sclareol, a diterpene extracted from clary sage (Salvia sclarea). Sclareol serves as a crucial starting material for the synthesis of Ambrox® and other popular amber-scented compounds. The conversion of sclareol to these valuable fragrance ingredients presents a critical divergence in production methodologies, primarily through two key intermediates: sclareol glycol and sclareolide.
This guide provides a comprehensive comparison of the production methods for this compound and sclareolide, evaluating their commercial viability for researchers, scientists, and professionals in the field. While both intermediates can be derived from sclareol and ultimately lead to the synthesis of Ambrox®, the available scientific literature and patent landscape indicate a more established and extensively documented pathway via sclareolide.
At a Glance: this compound vs. Sclareolide Production
The commercial viability of producing this compound and sclareolide is influenced by factors such as reaction specificity, yield, production costs, and environmental impact. Biotransformation using microorganisms has emerged as a promising "green" alternative to traditional chemical synthesis, particularly for this compound.
| Parameter | This compound Production (Biotransformation) | Sclareolide Production (Biotransformation) | Sclareolide Production (Chemical Synthesis) |
| Primary Method | Whole-cell biotransformation | Whole-cell biotransformation | Chemical oxidation |
| Key Microorganism | Hyphozyma roseonigra | Filobasidium magnum | Not Applicable |
| Reported Yield/Conversion | Data not readily available in quantitative terms | Up to 88.79% conversion rate | High yields, with overall Ambrox® synthesis yields of up to 75% reported |
| Key Advantages | "Green" process, high specificity | High conversion rates reported | Well-established, high yields, scalable |
| Key Challenges | Lower productivity, optimization of fermentation conditions | Process optimization for industrial scale | Use of hazardous reagents, waste disposal |
| Commercial Maturity | Less established than sclareolide routes | Gaining interest for its efficiency | Commercially mature and widely used |
The Journey from Sclareol to Ambrox®: Two Competing Pathways
The transformation of sclareol to the final, highly sought-after Ambrox® can be visualized as a branching pathway. The initial feedstock, sclareol, is converted to either this compound or sclareolide, which then undergo further transformations.
Sclareol's In Vivo Therapeutic Potential: A Comparative Analysis
An important note on sclareol versus sclareol glycol: This guide focuses on the in vivo therapeutic potential of sclareol. While this compound is a related diterpenoid, there is a limited body of publicly available in vivo research specifically validating its therapeutic efficacy. Sclareol is a natural precursor to this compound, and the extensive research on sclareol provides valuable insights into the potential bioactivities of its derivatives.
This comparative guide provides an objective analysis of sclareol's performance against established therapeutic alternatives in preclinical models of inflammation, cancer, and neurodegenerative disease. The information is intended for researchers, scientists, and drug development professionals.
Anti-Inflammatory Potential of Sclareol
Sclareol has demonstrated significant anti-inflammatory effects in various animal models. This section compares its efficacy against a standard non-steroidal anti-inflammatory drug (NSAID) in the carrageenan-induced paw edema model, a classic assay for acute inflammation.
Comparative Efficacy of Sclareol in an Acute Inflammation Model
| Treatment Group | Dosage | Administration Route | Paw Edema Reduction (%) | Key Inflammatory Markers | Reference |
| Sclareol | 10 mg/kg | Intraperitoneal | Significant reduction | ↓ iNOS, ↓ COX-2, ↓ TNF-α, ↓ NO | [1][2] |
| Sclareol | 20 mg/kg | Oral | Significant reduction in paw licks and edema | Inhibition of COX-1 and COX-2 | |
| Indomethacin (Standard) | 10 mg/kg | Intraperitoneal | Significant reduction | Inhibition of COX enzymes | [2] |
Data synthesized from multiple sources. The table is for comparative purposes and direct statistical comparisons between studies may not be feasible.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for assessing the anti-inflammatory activity of sclareol in a rat model of acute inflammation.
-
Animal Model: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Vehicle Control (Saline)
-
Carrageenan Control
-
Sclareol-treated (e.g., 10 mg/kg)
-
Standard Drug-treated (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Sclareol or the standard drug is administered intraperitoneally 30 minutes before the carrageenan injection.[2]
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw of the rats.[3]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3] The difference in paw volume before and after carrageenan injection indicates the degree of edema.
-
Biochemical Analysis: After the final measurement, animals are euthanized, and paw tissue is collected for the analysis of inflammatory markers such as iNOS, COX-2, TNF-α, and nitric oxide (NO) levels using techniques like ELISA and Western blotting.[1]
Sclareol's Anti-Inflammatory Signaling Pathway
Caption: Sclareol inhibits inflammatory pathways.
Anti-Cancer Potential of Sclareol
Sclareol has been investigated for its anti-proliferative and pro-apoptotic effects in various cancer models. This section compares its efficacy against a standard chemotherapeutic agent in a colon cancer xenograft model.
Comparative Efficacy of Sclareol in a Colon Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Mechanism of Action | Reference |
| Sclareol (liposomal) | 50 mg/kg | Intraperitoneal | Significant suppression | Arrests tumor cell proliferation (↓Ki67) | [4] |
| 5-Fluorouracil (Standard) | Varies | Intravenous/Oral | Standard of care for colon cancer | Inhibits thymidylate synthase | [5] |
| Cisplatin (in combination with Sclareol) | 6 mg/kg | Intraperitoneal | Enhanced tumor toxicity | Down-regulation of ERCC1 | [1] |
Data synthesized from multiple sources. This table is for comparative purposes and direct statistical comparisons between studies may not be feasible.
Experimental Protocol: Human Colon Cancer Xenograft in Mice
This protocol details the methodology for evaluating the anti-cancer activity of sclareol in a mouse xenograft model.
-
Cell Line: Human colon cancer cell line HCT116 is used.
-
Animal Model: Immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old, are used.
-
Tumor Inoculation: 1 x 10^6 HCT116 cells in 0.1 mL of a suitable medium (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Vehicle Control
-
Sclareol-treated (e.g., 50 mg/kg, liposomal formulation)
-
Standard Chemotherapy-treated (e.g., 5-Fluorouracil)
-
-
Drug Administration: Treatment is administered as per the defined schedule (e.g., intraperitoneal injections every other day).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[4]
Sclareol's Pro-Apoptotic Signaling Pathway in Cancer Cells
Caption: Sclareol induces apoptosis in cancer cells.
Neuroprotective Potential of Sclareol
Sclareol has shown promise in preclinical models of neurodegenerative diseases, such as Parkinson's disease. This section compares its neuroprotective effects with standard therapeutic approaches.
Comparative Efficacy of Sclareol in a Parkinson's Disease Model
| Treatment Group | Dosage | Administration Route | Neuroprotective Outcome | Mechanism of Action | Reference |
| Sclareol | 55 mg/kg | Daily doses | Reduced dopaminergic neuronal degeneration, protected striatal cellular network dynamics and motor performance | Cav1.3 antagonist | [6] |
| Levodopa (Standard) | Varies | Oral | Symptomatic relief of motor symptoms | Dopamine precursor | [6] |
| Sclareol (in Alzheimer's model) | Not specified | Not specified | Reduced neuronal damage and cognitive deficits | Inhibition of microglial inflammation via CDK9 and NF-κB suppression | [7] |
Data synthesized from multiple sources. This table is for comparative purposes and direct statistical comparisons between studies may not be feasible.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Induced Parkinson's Disease in Mice
This protocol describes a common method for inducing a Parkinson's-like pathology in mice to test neuroprotective agents like sclareol.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Pre-treatment: To protect noradrenergic neurons, mice are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA administration.[8]
-
Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull to allow for injection into the medial forebrain bundle (MFB).
-
Induction of Lesion: A solution of 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) is slowly infused into the MFB.[8]
-
Treatment Groups:
-
Sham-operated Control (vehicle injection)
-
6-OHDA Lesioned Control
-
Sclareol-treated (e.g., 55 mg/kg daily)
-
-
Behavioral Testing: Motor function is assessed using tests such as the cylinder test (for forelimb asymmetry) and the apomorphine-induced rotation test.
-
Histological Analysis: At the end of the study, mice are euthanized, and brains are collected. Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum is performed to quantify the extent of dopaminergic neuron loss.[6]
Experimental Workflow: In Vivo Validation of Sclareol
Caption: Workflow for in vivo validation.
References
- 1. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sclareol induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Sclareol improves the pathology of Alzheimer's disease by inhibiting microglial inflammation via interacting with CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Chemical vs. Biological Synthesis of Ambroxide Precursors
For researchers, scientists, and drug development professionals, the synthesis of ambroxide, a key fragrance ingredient and valuable chiral building block, presents a choice between established chemical routes and emerging biological methods. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to inform synthesis strategy and process development.
Ambroxide, prized for its unique ambergris-like scent, has traditionally been synthesized from sclareol, a natural product extracted from clary sage.[1][2] While effective, this semi-synthetic chemical approach faces challenges related to sustainability and environmental impact.[2][3] In recent years, biotechnological methods have gained significant traction, offering greener and potentially more efficient alternatives.[4][5] This guide delves into a head-to-head comparison of the chemical and biological synthesis of ambroxide precursors, focusing on key performance indicators and experimental methodologies.
Quantitative Comparison of Synthesis Routes
The choice between chemical and biological synthesis often hinges on quantitative metrics such as yield, reaction conditions, and scalability. The following table summarizes key data points for representative chemical and biological routes to ambroxide precursors.
| Parameter | Chemical Synthesis (Sclareol-based) | Biological Synthesis (Microbial) |
| Starting Material | Sclareol[2][6] | Glucose/Glycerol[4][5], Farnesene[4] |
| Key Intermediates | Sclareolide, Ambradiol[2][6] | Squalene, Sclareol, Ambradiol[4][5][7] |
| Overall Yield | 20-33%[3][8] | Varies with strain and process |
| Product Titer | Not applicable (batch synthesis) | Squalene: up to 21.1 g/L[5], Sclareol: 357.3 mg/L[7], Ambradiol: 644.2 mg/L[7] |
| Reaction Temperature | 70°C (for one-pot synthesis)[3] | Typically 28-37°C (fermentation) |
| Reaction Time | Hours to days[3] | Days (fermentation) |
| Key Reagents/Catalysts | Oxidants (e.g., H₂O₂, Na₂WO₄), Reducing agents (e.g., LiAlH₄), Acids[3][6] | Engineered microorganisms, enzymes (e.g., SHC)[4] |
| Environmental Impact | Use of toxic reagents and solvents, waste generation[2][3] | Reduced waste, solvent, and energy consumption[9][10] |
Visualizing the Synthesis Pathways
To better understand the intricacies of each approach, the following diagrams illustrate the key steps in both a traditional chemical synthesis and a modern biological route.
References
- 1. Enzymes for synthetic biology of ambroxide-related diterpenoid fragrance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efforts toward Ambergris Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105418566A - Synthesis method for ambroxide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing the Reproducibility of Sclareol Biotransformation for Sclareol Glycol Production: A Comparative Guide
For researchers, scientists, and drug development professionals, the biotransformation of sclareol, a naturally occurring diterpene, presents a promising avenue for the sustainable production of valuable compounds, including the fragrance ingredient sclareol glycol (also known as ambradiol). The reproducibility of these biotransformation processes is paramount for scalable and reliable industrial applications. This guide provides a comparative analysis of published studies on sclareol biotransformation, focusing on the microorganisms employed, key experimental parameters, and reported product yields, thereby offering a framework for assessing the reproducibility of these methods.
The biotransformation of sclareol primarily yields two key products: this compound and sclareolide. The formation of each is largely dependent on the microorganism utilized. Hyphozyma roseoniger has been extensively studied for its ability to convert sclareol to this compound.[1][2][3][4] Other fungal species, such as Filobasidium magnum and Aspergillus tubingensis, have been shown to primarily produce sclareolide or other hydroxylated derivatives.[5][6][7][8] This divergence in product outcome underscores the critical role of biocatalyst selection in achieving the desired transformation.
Recent studies have also explored co-culture systems, for instance, using Saccharomyces cerevisiae to produce sclareol de novo from glucose, which is then converted to sclareolide by Cryptococcus albidus.[9] Such approaches highlight the potential of metabolic engineering to create integrated and efficient bioproduction platforms.
Quantitative Comparison of Sclareol Biotransformation Studies
The reproducibility of a biotransformation process is critically evaluated through quantitative metrics such as conversion rates and product yields. The following tables summarize the available quantitative data from various studies, providing a basis for comparison.
| Microorganism | Substrate | Primary Product | Initial Substrate Conc. (g/L) | Conversion Rate (%) | Product Yield (g/L) | Time (h) | Reference |
| Filobasidium magnum JD1025 | Sclareol | Sclareolide | 30 | 88.79 ± 1.06 | 21.62 ± 0.26 | 72 | [5][6] |
| Cryptococcus albidus ATCC 20918 (in co-culture with S. cerevisiae) | Sclareol (produced de novo) | Sclareolide | N/A | N/A | 0.6263 | N/A | [9] |
| Aspergillus tubingensis | Sclareol | labd-14-ene-3β,8α,13β-triol and 8α,13β-dihydroxylabd-14-en-3-one | N/A | N/A | N/A | N/A | [7][8] |
| Hyphozyma roseoniger | Sclareol | This compound (Ambradiol) | N/A | Near complete conversion reported | N/A | 72 | [1] |
Note: N/A indicates that the data was not explicitly provided in the cited literature.
Experimental Protocols
The detailed methodology is a cornerstone of reproducible research. Below are summaries of the experimental protocols employed in key sclareol biotransformation studies.
Biotransformation of Sclareol to Sclareolide with Filobasidium magnum JD1025
-
Microorganism: Filobasidium magnum JD1025
-
Culture Medium: Not explicitly detailed in the search results, but generally consists of a carbon source, nitrogen source, and mineral salts.
-
Inoculum Preparation: A seed culture is typically prepared by inoculating the microorganism into a liquid medium and incubating until a desired cell density is reached.
-
Biotransformation Conditions:
-
Extraction and Analysis: The product, sclareolide, is typically extracted from the culture broth using an organic solvent. Analysis and quantification are performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Biotransformation of Sclareol to this compound with Hyphozyma roseoniger
-
Microorganism: Hyphozyma roseoniger
-
Culture Medium: A suitable growth medium for this yeast-like microorganism is used.
-
Biotransformation Conditions:
-
Growth Phase: The biotransformation is monitored through different growth phases (early, log, and stationary).
-
Substrate Addition: Sclareol is introduced to the culture, and its conversion is tracked over time. One study noted that rapid conversion was evident from day 5, with virtually complete conversion within three days after the final addition of sclareol.[1]
-
-
Extraction and Analysis: Metabolites are extracted from both the cells and the supernatant. Analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and semi-quantify the substrate and products.[1][2] Gas Chromatography with Flame Ionization Detection (GC-FID) has also been used for profiling the bioconversion.[4]
Visualizing the Process and Pathways
To further clarify the experimental workflow and the biochemical transformations, the following diagrams are provided.
Caption: General experimental workflow for sclareol biotransformation studies.
Caption: Proposed biotransformation pathways of sclareol by different microorganisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineered Microbial Consortium for De Novo Production of Sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sclareol Glycol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Sclareol glycol, a diterpenoid used in various research applications, requires careful consideration for its disposal to minimize environmental impact and protect personnel. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Understanding the Hazard Profile of this compound
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any potential aerosols.
-
Storage: Store in a cool, dry place away from incompatible materials.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to comply with general laboratory chemical waste guidelines and should be adapted to meet the specific requirements of your institution and local regulations.
Step 1: Waste Characterization
The first critical step is to determine if the this compound waste is classified as hazardous. Based on the available data, this compound itself is not a listed hazardous waste by the U.S. Environmental Protection Agency (EPA). However, a waste product's classification can be influenced by the solvents or other chemicals it is mixed with.
-
Pure this compound: If the waste is pure, unadulterated this compound, it is primarily an eye irritant.[1]
-
This compound Solutions: If the this compound is in a solvent, the hazardous characteristics of the solvent will dictate the disposal method. For example, if dissolved in a flammable solvent, the waste must be treated as flammable hazardous waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and chemically compatible container. Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Incompatible Materials: Keep this compound waste separate from strong acids, bases, and oxidizing agents.[1]
Step 3: Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.
-
Contents: Clearly label the container with "this compound Waste" and list all components, including any solvents and their approximate concentrations.
-
Hazard Information: Indicate the primary hazard, which is "Irritant." If mixed with other hazardous materials, all applicable hazard warnings must be included.
Step 4: Storage of Waste
Store the this compound waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy, arrange for its disposal through your organization's Environmental Health and Safety (EHS) department.
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and your local regulations for complete guidance.
References
Essential Safety and Logistics for Handling Sclareol Glycol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling Sclareol glycol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes serious eye irritation.[1] Adherence to proper PPE protocols is crucial to mitigate risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent eye contact and serious eye irritation.[1][2] |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection against splashes. | |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are suitable. | To prevent skin contact.[1][2] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing. | To protect skin from potential splashes and contamination.[2] |
| Respiratory Protection | Respirator | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced. | To prevent respiratory irritation from dust or aerosols.[2] |
Operational and Handling Plan
A systematic approach to handling this compound in a laboratory setting ensures both safety and experimental integrity.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Guidelines:
-
Chemical Waste: Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations.[1] It should be treated as hazardous waste and sent to a licensed disposal facility.[5]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture and crush the container to prevent reuse.
-
Spill Cleanup: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable container for disposal.[1]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
